3-[4-(Trifluoromethyl)phenyl]aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSCKIULIJLTHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960532 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400747-98-0 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of 3-[4-(Trifluoromethyl)phenyl]aniline
An In-depth Technical Guide to the Synthesis of 3-[4-(Trifluoromethyl)phenyl]aniline
This compound, also known as 3-amino-4'-trifluoromethylbiphenyl, is a pivotal structural motif in modern medicinal chemistry and materials science. The biphenylaniline core provides a rigid scaffold that can be strategically functionalized, while the trifluoromethyl (CF₃) group offers unique and highly desirable properties. The strong electron-withdrawing nature and lipophilicity of the CF₃ group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability[1]. Consequently, this compound serves as a critical intermediate in the synthesis of a wide range of pharmacologically active agents, including kinase inhibitors, and advanced materials[2].
This guide provides a comprehensive overview of the primary synthetic strategies for this compound, focusing on the well-established Suzuki-Miyaura cross-coupling reaction. It is designed for researchers and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and practical insights required for successful and efficient synthesis.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The formation of the central carbon-carbon bond in this compound is most effectively achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, exceptional functional group tolerance, and the relatively low toxicity of its boron-based reagents, making it a cornerstone of modern organic synthesis[2][3].
There are two primary, equally viable Suzuki-Miyaura pathways to the target molecule, differing only in the placement of the boronic acid and halide functional groups on the starting materials.
Caption: Primary Suzuki-Miyaura synthesis pathways for the target compound.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. The process is a catalytic cycle involving a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-4-(trifluoromethyl)benzene), forming a Pd(II) complex. This is often the rate-limiting step. The reactivity of the halide is typically I > Br > Cl[5].
-
Transmetalation: The organoboron compound (e.g., 3-aminophenylboronic acid) is activated by a base (like Na₂CO₃ or K₂CO₃) to form a more nucleophilic boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the complex, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Overview of Synthesis Protocols
Both primary routes are highly effective. The choice often depends on the commercial availability and cost of the starting materials. Below is a summary of typical reaction conditions.
| Parameter | Route A | Route B |
| Aryl Halide | 1-Bromo-4-(trifluoromethyl)benzene | 3-Bromoaniline |
| Boronic Acid | 3-Aminophenylboronic acid[6] | 4-(Trifluoromethyl)phenylboronic acid |
| Typical Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(PPh₃)₄ or CataXCium A Pd G3[2] |
| Typical Base | 2M aq. Na₂CO₃ or K₂CO₃ | 2M aq. K₂CO₃ or Cs₂CO₃ |
| Solvent System | Toluene, 1,4-Dioxane/H₂O, or DMF/H₂O[7] | 1,4-Dioxane/H₂O or Toluene |
| Temperature | 80 - 110 °C | 90 - 110 °C |
| Typical Yield | 85 - 95% | 80 - 95% |
Detailed Experimental Protocols
Protocol 1: Synthesis via Route A
Reactants: 3-Aminophenylboronic acid and 1-Bromo-4-(trifluoromethyl)benzene.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(trifluoromethyl)benzene (1.0 eq.), 3-aminophenylboronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).
-
Degassing: Seal the flask with septa and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent and Base Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via cannula or syringe. Follow this with the addition of the degassed aqueous base solution (e.g., 2M Na₂CO₃, 2.5 eq.).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry[8].
Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.
Safety and Handling Precautions
The synthesis of this compound involves hazardous materials requiring strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles conforming to EN166 (EU) or NIOSH (US) standards, a lab coat, and chemical-resistant gloves (e.g., nitrile)[9][10].
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of volatile reagents and solvents.
-
Reagent Handling:
-
Aniline Derivatives: Anilines are toxic and can be absorbed through the skin. Avoid direct contact[11][12].
-
Trifluoromethyl Compounds: These can be volatile and toxic. Handle with care in a closed system or with appropriate exhaust ventilation[9].
-
Palladium Catalysts: Palladium compounds can be irritants and sensitizers. Avoid creating dust.
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Prevent contact with ignition sources[10].
-
-
Emergency Procedures: Ensure safety showers and eye wash stations are readily accessible. In case of skin contact, wash immediately with soap and plenty of water. If inhaled, move to fresh air[12].
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, in accordance with local, state, and federal regulations. Do not discharge into drains[10].
Conclusion and Outlook
The Suzuki-Miyaura cross-coupling reaction remains the most robust and versatile method for the synthesis of this compound. By carefully selecting reagents, optimizing reaction conditions, and adhering to strict safety protocols, researchers can reliably produce this valuable intermediate in high yield and purity. As the demand for complex fluorinated molecules in drug discovery and materials science continues to grow[13], the efficient and scalable synthesis of building blocks like this compound will become increasingly critical. Future developments may focus on leveraging more sustainable base metal catalysis or flow chemistry approaches to further enhance the efficiency and environmental profile of this important transformation[14].
References
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Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link].
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021, August 22). Molecules, 26(16), 5083. PubMed Central. Retrieved from [Link].
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022, November 7). Molbank, 2022(4), M1487. MDPI. Retrieved from [Link].
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). RSC Advances, 14, 25296-25300. NIH. Retrieved from [Link].
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link].
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journal of Organic Chemistry, 14, 2378-2386. Retrieved from [Link].
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). Catalysts, 7(3), 74. MDPI. Retrieved from [Link].
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(PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2025, November 18). ResearchGate. Retrieved from [Link].
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Supporting Information Testing the Limits of Radical-Anionic C-H-Amination. (n.d.). The Royal Society of Chemistry. Retrieved from [Link].
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Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017, March 1). ResearchGate. Retrieved from [Link].
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3-Aminophenylboronic acid. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link].
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Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. (2008, May 1). Bentham Open. Retrieved from [Link].
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An In-depth Technical Guide to the Physicochemical Properties of 3-[4-(Trifluoromethyl)phenyl]aniline
Introduction
3-[4-(Trifluoromethyl)phenyl]aniline is a fluorinated aromatic amine with a molecular structure that suggests its potential as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a molecule of interest for researchers in drug discovery and materials science.[1][2][3]
This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound, drawing upon data from structurally related compounds. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, ensuring a self-validating system for researchers. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
While direct experimental data for this compound is not extensively available in public databases, this guide synthesizes information from closely related analogs to provide a robust framework for its characterization.
Predicted Physicochemical Properties
The physicochemical properties of this compound can be estimated by examining the properties of its isomers and other related aromatic amines containing the trifluoromethyl group. The following table summarizes these predicted values.
| Property | Predicted Value | Basis for Prediction and Key Considerations |
| Molecular Formula | C₁₃H₁₀F₃N | Based on the chemical structure. |
| Molecular Weight | 237.22 g/mol | Calculated from the molecular formula.[4] |
| Melting Point | Solid at room temperature, likely in the range of 40-70 °C | Based on the melting points of related solid anilines.[5] The exact value is sensitive to crystal packing and impurities. |
| Boiling Point | > 200 °C | Anilines with similar molecular weights have high boiling points.[6][7][8][9] Vacuum distillation is recommended to prevent decomposition. |
| Solubility | Limited solubility in water; soluble in polar aprotic and non-polar organic solvents. | The trifluoromethyl group increases hydrophobicity, while the amine group provides some polarity.[1][5] Expected to be soluble in solvents like DMSO, methanol (slightly), and chloroform (slightly).[7][8] |
| pKa | ~3-4 | The electron-withdrawing trifluoromethyl group is expected to decrease the basicity of the aniline nitrogen.[7] |
| LogP | ~3.9-4.5 | The trifluoromethyl group significantly increases the lipophilicity of the molecule.[4][10] |
| Appearance | Likely a colorless to yellow or brown liquid or solid. | Based on the appearance of similar aniline compounds.[3][6][7] |
Experimental Protocols for Physicochemical Characterization
The following section details the step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Melting Point
Rationale: The melting point is a critical indicator of purity. A sharp melting range suggests a pure compound, while a broad range indicates the presence of impurities.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the crystalline solid.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of 10-20 °C/min initially.
-
Observation: Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Determination of Solubility
Rationale: Understanding the solubility profile is crucial for selecting appropriate solvents for reactions, purification, and formulation.
Methodology: Gravimetric Method [5]
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.
-
Phase Separation: Allow the vial to stand undisturbed for at least 2 hours for the excess solid to settle. Centrifugation can be used for faster separation.[5]
-
Aliquoting: Carefully withdraw a known volume of the supernatant.
-
Solvent Evaporation: Place the aliquot in a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven.
-
Mass Determination: Weigh the container with the dried solute.
-
Calculation: The solubility is calculated as the mass of the solute per volume of the solvent.
Determination of pKa
Rationale: The pKa value quantifies the basicity of the aniline nitrogen, which is essential for understanding its reactivity and behavior in different pH environments.
Methodology: Potentiometric Titration
-
Solution Preparation: Prepare a standard solution of the compound in a suitable solvent mixture (e.g., water/methanol).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Data Acquisition: Record the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Determination of LogP
Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption and distribution.
Methodology: Shake-Flask Method
-
Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
Compound Distribution: Dissolve a known amount of the compound in the water-saturated n-octanol. Add a known volume of the octanol-saturated water.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) and then allow the phases to separate.
-
Concentration Measurement: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number and environment of the protons in the molecule. The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm), and the amine protons will likely appear as a broad singlet.[11][12][13]
-
¹³C NMR: Will show the number of unique carbon atoms. The carbon attached to the trifluoromethyl group will have a characteristic chemical shift.[11][12]
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds and will show a singlet for the CF₃ group, providing confirmation of its presence.[12]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
N-H stretch: A sharp to broad band around 3300-3500 cm⁻¹ for the amine group.
-
C-F stretch: Strong absorption bands in the region of 1100-1350 cm⁻¹ for the trifluoromethyl group.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structure elucidation.[11][14]
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the aniline moiety. The primary amine group can undergo a variety of reactions, including:
-
Amide Formation: Reaction with carboxylic acids or their derivatives to form amides.[15]
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.[15]
-
Schiff Base Formation: Condensation with aldehydes or ketones.[15]
The trifluoromethyl group is generally stable but can influence the reactivity of the aromatic ring. These chemical properties make this compound a valuable building block in the synthesis of:
-
Pharmaceuticals: The trifluoromethyl group is a common motif in many drugs due to its ability to enhance metabolic stability and binding affinity.[16][17][18][19][20]
-
Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group can impart desirable properties to pesticides and herbicides.
-
Polymers and Advanced Materials: The unique electronic properties of the trifluoromethyl group can be exploited in the design of functional polymers and materials.
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Relationship between the properties of this compound and its applications.
References
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PubChem. 4-[3-Methoxy-4-(trifluoromethyl)phenyl]aniline. National Center for Biotechnology Information. [Link]
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- 17. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 3-[4-(Trifluoromethyl)phenyl]aniline: Synthesis, Properties, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 3-[4-(Trifluoromethyl)phenyl]aniline, a fluorinated biaryl amine of significant interest in medicinal chemistry and materials science. We delve into its structural identification, physicochemical properties, robust synthetic methodologies, and key applications, particularly its role as a structural motif in drug development. The strategic incorporation of the trifluoromethyl group imparts unique electronic and metabolic properties, making this class of compounds a valuable scaffold for creating novel therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and protocols.
Introduction: The Strategic Value of Fluorinated Biaryl Amines
The intersection of biaryl scaffolds and fluorine chemistry has created a fertile ground for the discovery of novel molecular entities with enhanced pharmacological profiles. Biaryl structures provide a rigid, well-defined three-dimensional framework for interacting with biological targets, while the incorporation of fluorine, particularly the trifluoromethyl (-CF3) group, offers profound advantages. The -CF3 group is a powerful modulator of a molecule's physicochemical properties; its high electronegativity, metabolic stability, and lipophilicity can significantly improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
The trifluoromethyl group is known to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.[1][3] This guide focuses specifically on this compound, a molecule that embodies this strategic design. By dissecting its synthesis, properties, and applications, we aim to provide a self-validating framework for its use as a key building block in advanced chemical synthesis.
Compound Identification and Physicochemical Properties
Correctly identifying the target molecule is paramount for reproducible research. The compound this compound is a substituted biphenyl system where an aniline moiety is connected at its 3-position to a phenyl ring which, in turn, is substituted with a trifluoromethyl group at its 4-position.
-
IUPAC Name: 3-(4-(Trifluoromethyl)phenyl)benzenamine
-
Synonyms: 3-(4-Trifluoromethylphenyl)aniline, 3'-Amino-4-(trifluoromethyl)biphenyl
-
Molecular Structure:
(Note: Image is a representation of the chemical structure.)
Table 1: Physicochemical Properties
Quantitative data for the specific isomer this compound is sparse. The following table includes calculated values and experimental data from closely related isomers to provide an estimated profile. Researchers must perform their own analytical characterization.
| Property | Value (Estimated or from Related Compounds) | Source |
| Molecular Formula | C₁₃H₁₀F₃N | [4] |
| Molecular Weight | 237.22 g/mol | [4][5] |
| XLogP3 | ~4.3 | [5] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 4 (3 from F, 1 from N) | [7] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [4] |
| Appearance | Expected to be a colorless to yellow liquid or low-melting solid | [7][8] |
| Storage | Sealed in dry, 2-8°C | [4][9] |
Synthesis and Manufacturing: A Protocol Grounded in Cross-Coupling Chemistry
The construction of the C-C bond forming the biaryl core of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly well-suited for this purpose due to its mild conditions, high functional group tolerance, and the commercial availability of starting materials.[10][11]
The logical and field-proven approach involves the coupling of an aniline-derived boronic acid (or ester) with a trifluoromethylated aryl halide. This strategy avoids placing the sensitive amino group on the organohalide component where it could potentially interfere with the catalyst's oxidative addition step, although methods for coupling unprotected anilines have been developed.[12]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative synthesis for preparing gram-scale quantities of the target compound.
Step 1: Reaction Setup
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-Aminophenylboronic acid (1.0 eq), 1-Bromo-4-(trifluoromethyl)benzene (1.05 eq), and a suitable palladium catalyst such as Pd(dppf)Cl₂ (0.02 eq).
-
Add a base, typically potassium carbonate (K₂CO₃) (3.0 eq).
-
Flush the flask with dry nitrogen for 10-15 minutes to create an inert atmosphere.
Step 2: Solvent Addition and Reaction
-
Add a degassed solvent mixture, such as 10:1 Dioxane/Water, to the flask via cannula.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate and water to the flask and transfer the contents to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the Suzuki-Miyaura synthesis of the target compound.
Caption: Suzuki-Miyaura synthesis workflow.
Applications in Research and Drug Development
The this compound scaffold is a privileged structure in modern medicinal chemistry. Its utility stems from the predictable and beneficial effects of the trifluoromethyl group on molecular properties.[2]
Key Advantages in Drug Design:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often increases the half-life of a drug.
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity (LogP) of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[1]
-
Modulation of pKa: As a strong electron-withdrawing group, -CF3 can lower the pKa of nearby basic groups, like the aniline nitrogen. This modulation can be critical for optimizing drug-receptor interactions and solubility at physiological pH.
-
Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing chemists to fine-tune steric and electronic properties while maintaining or improving biological activity.
This structural motif is found in numerous potent bioactive molecules, including inhibitors for various enzymes and receptors. For instance, related trifluoromethyl-phenyl moieties are key components in potent antibacterial agents and kinase inhibitors.[13][14]
Relevance to Kinase Inhibition Pathways
Many FDA-approved kinase inhibitors utilize a substituted aniline core to form critical hydrogen bonds within the ATP-binding pocket of the target kinase. The biaryl structure allows for the extension of the molecule into other regions of the enzyme, enhancing potency and selectivity. The Raf/MEK/ERK pathway is a critical signaling cascade in cancer cell proliferation, and inhibitors targeting this pathway often feature scaffolds similar to the one discussed here.
Caption: Inhibition of the RAF/MEK/ERK signaling pathway.
Safety, Handling, and Storage
Substituted anilines and fluorinated aromatic compounds require careful handling due to their potential toxicity. While a specific Safety Data Sheet (SDS) for this compound is not available, data from related compounds like 4'-Chloro-[1,1'-biphenyl]-2-amine and other trifluoromethyl anilines provide a strong basis for a conservative safety protocol.[9][15][16]
Table 2: GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[15] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[15] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[16] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne levels below exposure limits.[17]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[15]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[15]
-
Respiratory Protection: If a fume hood is not available or if handling large quantities, use a full-face respirator with an appropriate organic vapor cartridge.[16]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is at 2-8°C.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound represents a strategically important building block for modern chemical research. Its synthesis is accessible through robust and scalable methods like the Suzuki-Miyaura cross-coupling reaction. The compound's value is intrinsically linked to the powerful effects of the trifluoromethyl group, which enhances key pharmacokinetic and pharmacodynamic properties. This makes the trifluoromethyl-phenyl-aniline scaffold a high-value starting point for the development of novel pharmaceuticals and advanced materials. Adherence to rigorous safety protocols is essential when handling this class of compounds.
References
Please note that URLs are subject to change. The access date for all URLs is January 17, 2026.
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central (PMC). [Link]
-
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central (PMC). [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
4-(Trifluoromethyl)aniline. PubChem. [Link]
-
3-(Trifluoromethyl)-N-phenylaniline. PubChem. [Link]
-
4-[3-Methoxy-4-(trifluoromethyl)phenyl]aniline. PubChem. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
3-(Trifluoromethyl)aniline. Wikipedia. [Link]
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4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed. [Link]
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Biphenyl MSDS. Oxford Lab Fine Chem LLP. [Link]
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Benzenamine, 4-(trifluoromethyl)-. NIST WebBook. [Link]
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3-(Trifluoromethyl)aniline. PubChem. [Link]
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Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PubMed Central (PMC). [Link]
-
Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). [Link]
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- 4. chemscene.com [chemscene.com]
- 5. 3-(Trifluoromethyl)-N-phenylaniline | C13H10F3N | CID 7548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-[3-Methoxy-4-(trifluoromethyl)phenyl]aniline | C14H12F3NO | CID 166784766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 9. 4-Fluoro-3-(trifluoromethyl)aniline CAS#: 2357-47-3 [m.chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic Analysis of 3-[4-(Trifluoromethyl)phenyl]aniline: A Technical Guide for Researchers
Introduction
Molecular Structure and Spectroscopic Overview
The structure of 3-[4-(Trifluoromethyl)phenyl]aniline, also known as 3-amino-4'-trifluoromethylbiphenyl, features two phenyl rings linked by a single bond. One ring is substituted with an amino group at the 3-position, and the other with a trifluoromethyl group at the 4-position. This arrangement dictates a unique electronic and steric environment for each atom, which is reflected in its spectroscopic signatures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide a wealth of information.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for the aromatic protons and the amine protons.
-
Aromatic Region (δ 6.5-8.0 ppm): The spectrum will be complex due to the presence of two substituted benzene rings. The protons on the aniline ring will be influenced by the electron-donating amino group, generally appearing at slightly higher field (lower ppm) compared to the protons on the trifluoromethylphenyl ring. The protons on the trifluoromethylphenyl ring will be influenced by the electron-withdrawing trifluoromethyl group and will appear at a lower field (higher ppm). The coupling patterns (doublets, triplets, and multiplets) will be crucial for assigning specific protons.
-
Amine Protons (δ 3.5-4.5 ppm): The -NH₂ protons will typically appear as a broad singlet. The chemical shift can be concentration and solvent-dependent.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H₂', H₆' (ortho to -CF₃) | 7.50 - 7.70 | d |
| H₃', H₅' (meta to -CF₃) | 7.30 - 7.50 | d |
| H₂ | 7.10 - 7.30 | m |
| H₄ | 6.80 - 7.00 | t |
| H₅ | 6.70 - 6.90 | m |
| H₆ | 6.60 - 6.80 | m |
| -NH₂ | 3.50 - 4.50 | br s |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aromatic Carbons (δ 110-150 ppm): Twelve distinct signals are expected for the aromatic carbons. The carbons attached to the amino group and the trifluoromethyl group will have characteristic chemical shifts.
-
Trifluoromethyl Carbon (δ ~125 ppm): The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-NH₂ | 145 - 150 |
| C-CF₃ | 128 - 132 (quartet) |
| CF₃ | ~125 (quartet) |
| Other Aromatic Carbons | 110 - 145 |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The spectrum of this compound will show a single signal for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift will be in the typical range for trifluoromethyl groups on an aromatic ring.
Predicted ¹⁹F NMR Data:
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | -60 to -65 | s |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
-
N-H Stretching (3300-3500 cm⁻¹): The amino group will show two characteristic absorption bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretching (Aromatic) (3000-3100 cm⁻¹): This band confirms the presence of aromatic C-H bonds.
-
C=C Stretching (Aromatic) (1450-1600 cm⁻¹): Multiple sharp bands in this region are characteristic of the aromatic rings.
-
C-N Stretching (1250-1350 cm⁻¹): This absorption is associated with the stretching of the bond between the aromatic ring and the nitrogen atom.
-
C-F Stretching (1000-1400 cm⁻¹): The strong C-F stretching vibrations of the trifluoromethyl group will be prominent in this region, often appearing as multiple strong bands.
Predicted IR Data:
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Asymmetric Stretch | ~3450 | Medium |
| N-H Symmetric Stretch | ~3350 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-F Stretch | 1000 - 1400 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule (C₁₃H₁₀F₃N).
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways would include the loss of the trifluoromethyl group (-CF₃), the amino group (-NH₂), and cleavage of the biphenyl linkage.
Predicted MS Data:
| Fragment Ion | m/z (predicted) |
| [M]⁺ | 237.07 |
| [M - H]⁺ | 236.06 |
| [M - NH₂]⁺ | 221.06 |
| [M - CF₃]⁺ | 168.08 |
| [C₆H₄-CF₃]⁺ | 145.03 |
| [C₆H₅-NH₂]⁺ | 93.06 |
Experimental Protocols
Standard protocols for obtaining high-quality spectroscopic data are crucial for accurate characterization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single pulse
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single pulse
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
-
Instrument Parameters (¹⁹F NMR):
-
Spectrometer: 376 MHz or higher
-
Pulse Program: Standard single pulse
-
Reference: CFCl₃ (external or internal)
-
Number of Scans: 16-64
-
Caption: General workflow for NMR data acquisition and analysis.
IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃) and place a drop between two salt plates (e.g., NaCl, KBr).
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a suitable method, such as direct infusion or coupled with a chromatographic technique (GC-MS or LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight).
Conclusion
The comprehensive spectroscopic characterization of this compound is essential for confirming its structure and purity. While direct experimental data is not widely published, a thorough understanding of spectroscopic principles and analysis of related compounds allows for a reliable prediction of its NMR, IR, and MS spectra. This guide provides researchers with the foundational knowledge and expected spectral data to confidently identify and characterize this important molecule. Adherence to rigorous experimental protocols will ensure the acquisition of high-quality data, which is the bedrock of sound scientific research and development.
References
Due to the lack of a centralized, public repository of spectroscopic data for this compound, this section provides references to general spectroscopic principles and data for analogous compounds.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem. 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
-
PubChem. 4-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. [Link]
A Technical Guide to the Solubility of 3-[4-(Trifluoromethyl)phenyl]aniline in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-[4-(Trifluoromethyl)phenyl]aniline, a compound of interest in pharmaceutical and materials science research. In the absence of extensive publicly available quantitative data, this document establishes a predictive framework based on fundamental thermodynamic principles and the physicochemical properties of the solute and various organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility, ensuring researchers and drug development professionals can generate reliable and reproducible data. This guide is structured to deliver not just procedural steps but also the causal reasoning behind experimental choices, fostering a deeper understanding of the underlying principles of solubility.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of chemical and pharmaceutical development. It dictates the feasibility of reaction conditions, influences the choice of purification methods such as crystallization, and is a critical determinant of a drug's bioavailability. This compound, with its distinct structural motifs—an aniline core, a phenyl ring, and a trifluoromethyl group—presents a unique solubility profile that warrants in-depth investigation. The interplay of the polar amine group, the nonpolar aromatic rings, and the electron-withdrawing trifluoromethyl group creates a molecule with nuanced interactions with different solvent classes. Understanding these interactions is paramount for optimizing its use in synthesis and formulation.[1]
Theoretical Framework for Predicting Solubility
The adage "like dissolves like" serves as a foundational principle in predicting solubility.[2][3] This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[4]
Physicochemical Properties of this compound
To predict the solubility of this compound, we must first consider its molecular structure:
-
Aniline Moiety (-NH₂): The primary amine group is polar and capable of acting as a hydrogen bond donor.[5][6] This feature suggests potential solubility in protic and polar aprotic solvents.
-
Biphenyl Core: The two aromatic rings constitute a large, nonpolar region, which will favor interactions with nonpolar solvents through van der Waals forces.
-
Trifluoromethyl Group (-CF₃): This group is highly lipophilic and electron-withdrawing, which can influence the overall polarity and hydrogen bonding capacity of the molecule.[7][8] Compounds with trifluoromethyl groups often exhibit enhanced solubility in nonpolar organic solvents.[7]
The presence of both polar and nonpolar regions suggests that this compound will exhibit a varied solubility profile across a range of organic solvents.
The Influence of Solvent Properties
The solubility of this compound will be dictated by the properties of the organic solvent :
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine group of the solute, potentially leading to good solubility. However, the large nonpolar backbone of the molecule may limit this solubility.[5]
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran): These solvents possess dipole moments that can interact with the polar amine group. Given the mixed polarity of the solute, good solubility can be anticipated in these solvents.[6]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar biphenyl structure and the lipophilic trifluoromethyl group suggest favorable interactions with nonpolar solvents.[2]
-
Fluorous Solvents: Solvents with a high fluorine content can exhibit unique miscibility properties and may be particularly effective at dissolving compounds rich in fluorine, such as our target molecule.
Experimental Determination of Solubility
Given the lack of specific quantitative data, experimental determination is crucial. The following section provides a robust, step-by-step protocol for accurately measuring the solubility of this compound. This method is based on the principle of achieving a saturated solution at a constant temperature and then quantifying the solute concentration.[9][10]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Calibrated vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Protocol for Quantitative Solubility Determination
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. This will be used to create a calibration curve for quantification.
-
Equilibration: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure the solution is saturated.
-
Temperature Control: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be necessary to determine the optimal equilibration time.[9][10]
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Calculation of Solubility: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Visualizing the Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Predicted Solubility Profile and Data Summary
While quantitative data is pending experimental determination, a qualitative prediction of the solubility of this compound in common organic solvents can be made based on the theoretical principles discussed.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Moderately Soluble | Hydrogen bonding with the amine group is favorable, but the large nonpolar region may limit solubility.[5] |
| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, with potentially slightly lower solubility due to the larger alkyl chain. |
| Acetone | Polar Aprotic | Soluble | Good dipole-dipole interactions with the polar amine group and favorable interactions with the nonpolar regions. |
| Dichloromethane | Polar Aprotic | Soluble | Effective at dissolving compounds with a mix of polar and nonpolar characteristics.[11] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Similar to dichloromethane in its ability to solvate a range of organic compounds. |
| Toluene | Nonpolar | Soluble | The aromatic nature of toluene will have favorable π-stacking interactions with the biphenyl core of the solute.[2] |
| Hexane | Nonpolar | Sparingly Soluble | While there are nonpolar regions in the solute, the overall polarity from the amine group will likely limit solubility in a purely aliphatic solvent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[9] |
Conclusion and Future Work
This technical guide has established a robust framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical principles with a detailed experimental protocol, researchers are well-equipped to generate the precise data needed for their work. The predictive solubility table serves as a valuable starting point for solvent screening.
Future work should focus on the experimental validation of these predictions across a range of temperatures. Such data will be invaluable for the development of crystallization processes and for creating comprehensive solubility profiles that can guide formulation efforts in the pharmaceutical industry.
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An In-depth Technical Guide to the Molecular Structure and Conformation of 3-[4-(Trtrifluoromethyl)phenyl]aniline
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 3-[4-(Trifluoromethyl)phenyl]aniline, a biphenyl derivative of significant interest in medicinal chemistry and materials science. Lacking a published crystal structure for this specific molecule, this guide synthesizes data from closely related analogues, computational chemistry principles, and established analytical methodologies to present a robust model of its structural characteristics. We delve into the influence of the electron-withdrawing trifluoromethyl group and the electron-donating amino group on the molecule's geometry, conformational preferences, and physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational understanding and practical, field-proven insights into the analysis of substituted biphenyl systems.
Introduction: The Significance of a Fluorinated Biphenyl Scaffold
This compound, also known as 3-amino-4'-trifluoromethylbiphenyl, represents a confluence of two privileged structural motifs in modern drug discovery: the biphenyl core and the trifluoromethyl (CF₃) group. The biphenyl scaffold provides a versatile, semi-rigid framework that can effectively orient functional groups to interact with biological targets. The strategic incorporation of a CF₃ group is a widely used tactic in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This electron-withdrawing group can significantly alter the electronic properties of the phenyl ring, influencing pKa and hydrogen bonding capabilities.[2]
Understanding the precise three-dimensional structure and conformational flexibility of this compound is therefore critical for predicting its behavior in a biological system. The key determinant of its overall shape is the degree of rotation around the central C-C single bond connecting the two phenyl rings, a parameter known as the torsional or dihedral angle. This guide will explore the likely structural parameters and conformational landscape of this molecule and detail the experimental and computational workflows required for such an analysis.
Predicted Molecular Structure and Geometry
While a definitive single-crystal X-ray structure for this compound is not publicly available, we can predict its core geometry with high confidence based on fundamental chemical principles and data from analogous structures.
The molecule consists of an aniline ring and a 4-(trifluoromethyl)phenyl ring linked by a single C-C bond.
-
Bond Lengths and Angles: The C-C bonds within the aromatic rings are expected to have lengths of approximately 1.39 Å. The central C-C bond linking the two rings will be slightly longer, typically in the range of 1.48-1.50 Å, reflecting its single-bond character. Bond angles within the phenyl rings will be close to the ideal 120° for sp² hybridized carbons. The C-N bond of the aniline group is expected to be around 1.40 Å, and the C-CF₃ bond length is typically near 1.50 Å.
-
Electronic Influence of Substituents:
-
Amino Group (-NH₂): As a strong electron-donating group, the amino substituent at the meta-position of the first ring increases the electron density of that ring, influencing its reactivity and potential for hydrogen bonding.
-
Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group due to the high electronegativity of fluorine. It deactivates the second phenyl ring and significantly impacts the molecule's overall electronic distribution and lipophilicity.
-
Conformational Analysis: The Critical Dihedral Angle
The most significant conformational variable for biphenyl-like molecules is the dihedral angle (θ) between the planes of the two aromatic rings. This angle is a result of the balance between two opposing forces:
-
Steric Hindrance: Repulsion between the ortho-hydrogens on the two rings favors a twisted, non-planar conformation. A completely planar (θ = 0°) or perpendicular (θ = 90°) conformation is sterically disfavored.
-
π-Conjugation: Electronic communication between the two aromatic systems is maximized in a planar arrangement, which favors a smaller dihedral angle.
For unsubstituted biphenyl, the dihedral angle in the gas phase is around 44°. In the solid state, crystal packing forces can lead to a more planar conformation. For this compound, the substituents are not at the ortho positions, so steric hindrance is primarily dictated by the ortho C-H bonds.
Based on crystal structures of similarly substituted biphenyls, such as (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline which exhibits a dihedral angle of 49.6°, a significantly twisted conformation is expected.[3] It is reasonable to predict that the minimum energy conformation of this compound in a non-polar solvent or in the gas phase will feature a dihedral angle in the range of 40-55° . The rotation around the central C-C bond has a relatively low energy barrier, meaning the molecule will exist as a dynamic ensemble of conformers in solution at room temperature.
Methodologies for Structural and Conformational Elucidation
A multi-faceted approach combining experimental techniques and computational modeling is required to definitively characterize the structure and conformation of this compound.
Experimental Approaches
SC-XRD is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. It provides unambiguous data on bond lengths, bond angles, and the dihedral angle, as influenced by crystal packing forces.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution. A range of solvents (e.g., hexane, ethyl acetate, ethanol) should be screened.
-
Crystal Mounting: A suitable crystal (typically <0.5 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation) are directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures to yield the final atomic coordinates, bond lengths, and angles.[4]
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for Single-Crystal X-ray Diffraction.
NMR spectroscopy is essential for confirming the molecular structure in solution and can provide insights into the conformational dynamics.
-
¹H and ¹³C NMR: These experiments verify the chemical structure by showing the expected number of signals with appropriate chemical shifts and coupling patterns for the aromatic protons and carbons.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. The CF₃ group will produce a singlet in the ¹⁹F NMR spectrum, and its chemical shift is sensitive to the electronic environment.
-
2D NMR (e.g., NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space interactions between protons. Correlations between the ortho-protons on adjacent rings can provide qualitative evidence for the preferred solution-state conformation and estimate the average dihedral angle.
Computational Modeling
In the absence of experimental data, and as a powerful complement to it, computational chemistry provides invaluable insights into molecular structure and conformation.
DFT is a robust quantum mechanical method for predicting the geometric and electronic properties of molecules. A typical study involves:
-
Geometry Optimization: The starting structure of the molecule is optimized to find the lowest energy conformation (a local minimum on the potential energy surface). This provides predicted bond lengths, angles, and the dihedral angle.
-
Conformational Search: To understand the rotational energy barrier, a relaxed potential energy surface scan is performed. The dihedral angle is systematically varied (e.g., from 0° to 180° in steps of 10°), and the energy is calculated at each step, allowing for the identification of the global minimum and transition states.
-
Frequency Calculations: These are performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the vibrational (IR) spectrum.
-
Property Calculations: Other properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO/LUMO), and NMR chemical shifts can be calculated and compared with experimental data.[5]
Workflow for DFT Calculation and Validation
Caption: Workflow for DFT Calculation and Validation.
Physicochemical Properties and Implications for Drug Development
The structure and conformation of this compound directly influence its physicochemical properties, which are summarized in the table below (values are predicted or based on close analogues).
| Property | Predicted Value / Range | Significance in Drug Development |
| Molecular Weight | ~251.24 g/mol | Complies with Lipinski's Rule of Five for oral bioavailability. |
| LogP (Lipophilicity) | 3.5 - 4.5 | The CF₃ group significantly increases lipophilicity, which can enhance membrane permeability but may also increase metabolic clearance or off-target toxicity if too high. |
| pKa (Aniline N) | 3.0 - 4.0 | The electron-withdrawing CF₃ group lowers the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa ~4.6). This affects ionization state at physiological pH. |
| Polar Surface Area | ~26 Ų | Low polar surface area suggests good potential for passive diffusion across cell membranes. |
| Rotatable Bonds | 1 (central C-C) | Low number of rotatable bonds imparts conformational constraint, which is often favorable for binding affinity and reduces the entropic penalty upon binding. |
The twisted conformation is crucial. It presents a specific 3D shape to a target protein's binding site. A drug candidate's ability to adopt the correct, low-energy conformation to fit into a receptor is a primary determinant of its potency. The CF₃ group, in addition to its electronic effects, can participate in favorable interactions (e.g., with backbone amides) and displace water molecules from binding pockets.
Plausible Synthetic Route
The most common and versatile method for synthesizing substituted biphenyls like this compound is the Suzuki cross-coupling reaction .[6]
Protocol: Suzuki Cross-Coupling Synthesis
-
Reactants: Combine 3-bromoaniline (or 3-aminophenylboronic acid) with 4-(trifluoromethyl)phenylboronic acid (or 1-bromo-4-(trifluoromethyl)benzene) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane).
-
Catalyst: Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., Na₂CO₃ or K₂CO₃).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Purification: After cooling, the reaction mixture is typically partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the final compound.
Conclusion
This compound is a molecule whose structural and conformational properties are governed by a delicate interplay of steric and electronic factors. While awaiting definitive experimental characterization, this guide has established a strong predictive framework based on authoritative data from analogous systems and computational theory. The molecule is expected to adopt a non-planar, twisted conformation with a dihedral angle between the phenyl rings of approximately 40-55°. This specific three-dimensional architecture, combined with the potent electronic influence of the trifluoromethyl group, underpins its value as a scaffold in drug discovery and advanced materials. The methodologies detailed herein provide a clear and robust pathway for the empirical validation and further exploration of this and other complex biphenyl systems.
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Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activities of Trifluoromethylaniline Derivatives
The strategic incorporation of fluorine, and specifically the trifluoromethyl (CF₃) group, into molecular scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design.[1][2][3] The unique physicochemical properties imparted by this moiety—including enhanced metabolic stability, increased lipophilicity, and profound alterations to electronic characteristics—have catalyzed the development of potent and selective modulators of diverse biological targets.[1][4][5] When appended to the versatile aniline framework, a privileged structure in its own right, the result is a class of compounds with a vast and compelling range of biological activities.
This technical guide, written from the perspective of a senior application scientist, moves beyond a simple cataloging of effects. It aims to provide a deep, mechanistic understanding of why these derivatives are effective. We will explore the causality behind their biological actions, present self-validating experimental protocols for their evaluation, and ground our discussion in authoritative, verifiable data. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to harness the power of trifluoromethylaniline derivatives in their own discovery pipelines.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group is far more than an inert decoration on the aniline ring. Its presence fundamentally alters the molecule's behavior in a biological system. Understanding these core principles is critical to appreciating its utility.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This inherent strength renders the CF₃ group highly resistant to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism. This increased stability can significantly prolong the in vivo half-life of a drug candidate.[1][5]
-
Lipophilicity and Bioavailability: The CF₃ group is intensely lipophilic, a property that can dramatically enhance a molecule's ability to cross cellular membranes and physiological barriers like the blood-brain barrier. This often translates to improved oral bioavailability and better distribution to target tissues.[1][5][6]
-
Target Binding and Potency: As a powerful electron-withdrawing group, the CF₃ moiety can modulate the pKa of the aniline nitrogen. This electronic influence alters hydrogen bonding capabilities and dipole moment, often leading to stronger and more specific interactions with the binding pockets of target enzymes and receptors.[1][6] This effect is a key driver behind the high potency observed in many trifluoromethyl-containing drugs.
Anticancer Activity: Targeting Uncontrolled Proliferation
Trifluoromethylaniline derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit key signaling pathways that drive tumor growth and survival.[7][8]
Mechanism of Action: Kinase Inhibition
Many cancers are driven by dysregulated kinase activity.[9] Kinases are enzymes that regulate cellular processes like growth, proliferation, and apoptosis, and their overactivity is a hallmark of many malignancies.[9] Trifluoromethylaniline scaffolds form the core of numerous potent kinase inhibitors.[9][10][11]
A prominent example is Ponatinib , an FDA-approved multi-targeted tyrosine kinase inhibitor synthesized from a bromo-(trifluoromethyl)aniline isomer.[10][11] It is highly effective against the BCR-ABL kinase, including the T315I "gatekeeper" mutation that confers resistance to other inhibitors.[11] The trifluoromethyl group is crucial for its potent, low-nanomolar inhibition across a broad spectrum of kinases.[11]
Caption: Inhibition of the MAPK/ERK signaling pathway by a trifluoromethylaniline-based kinase inhibitor.
Mechanism of Action: Induction of Apoptosis
Beyond kinase inhibition, many trifluoromethyl-containing compounds exert their anticancer effects by inducing apoptosis, or programmed cell death.[12] While the precise molecular triggers for many aniline derivatives are still under investigation, a common mechanism is the activation of the intrinsic (mitochondrial) pathway.[12] This involves the release of cytochrome c from the mitochondria, which initiates a caspase cascade, ultimately leading to controlled cell dismantling.[12] The efficacy of this process is often quantified by measuring the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
Caption: The intrinsic pathway of apoptosis induced by trifluoromethylaniline derivatives.
Data Summary: Anticancer Activity
The following table summarizes the cytotoxic activity of representative trifluoromethylaniline derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isoxazole-based CF₃ Derivative | MCF-7 (Breast) | 2.63 | [8] |
| Non-CF₃ Isoxazole Analog | MCF-7 (Breast) | 19.72 | [8] |
| 2-Indolinone Derivative (Cmpd 78) | (IL-1R Inhibition) | 0.01 | [13] |
| 2-Indolinone Derivative (Cmpd 81) | (IL-1R Inhibition) | 0.02 | [13] |
Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens presents a global health crisis. Trifluoromethylaniline derivatives have shown significant potential as novel antimicrobial and antifungal agents.[14][15][16][17]
Mechanism of Action: Bacterial Membrane Disruption and Biofilm Inhibition
Studies on various aniline derivatives have highlighted their efficacy against pathogenic bacteria, including Vibrio species, which are common sources of foodborne illness.[14][16] Specific compounds, such as 2-iodo-4-trifluoromethylaniline (ITFMA), have demonstrated potent antibacterial and antibiofilm properties.[14][16] The primary mechanism appears to be the physical disruption of the bacterial cell membrane, leading to rapid bactericidal activity.[14][16]
Furthermore, these compounds effectively suppress the formation of biofilms—structured communities of bacteria that are notoriously resistant to conventional antibiotics.[14][17] They also reduce the expression of key virulence factors, such as motility and protease activity, further diminishing the pathogen's ability to cause disease.[14][16]
Data Summary: Antimicrobial Activity
| Compound | Target Organism | MIC (µg/mL) | Activity Noted | Reference |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | Antibacterial, Antibiofilm | [14][16] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | Antibacterial, Antibiofilm | [14][16] |
| Pyrazole Derivative (Cmpd 18) | S. aureus | 0.78–1.56 | Antibacterial | [17] |
| Pyrazole Derivative (Cmpd 25) | E. faecium | 0.78 | Antibacterial | [17] |
MIC: Minimum Inhibitory Concentration
Anti-inflammatory Activity
Chronic inflammation underlies numerous diseases, from arthritis to neurodegenerative disorders. Trifluoromethylaniline derivatives are being explored as potent anti-inflammatory agents by targeting key signaling pathways that mediate the inflammatory response.[18][19]
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
A critical regulator of inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[19] In response to inflammatory stimuli, the NF-κB dimer is released and translocates to the nucleus, where it drives the transcription of pro-inflammatory cytokines and mediators. Certain fluorine-substituted quinazoline derivatives, built from aniline precursors, have been shown to significantly reduce the phosphorylation of key proteins (IκBα and p65) in this pathway, thereby inhibiting its activation and downstream effects.[19] Other derivatives have shown potent inhibitory effects on the Interleukin-1 Receptor (IL-1R), a key initiator of inflammatory cascades.[13][20]
Agrochemical Applications
The unique properties of the trifluoromethyl group are also highly valued in the agrochemical industry.[4][6][21] Trifluoromethylanilines are critical intermediates in the synthesis of high-performance herbicides, insecticides, and fungicides.[6][21][22][23]
The CF₃ group enhances the biological activity and environmental persistence of pesticides, allowing for greater efficacy at lower application rates.[21] It can also alter the selectivity of the compound, making it more effective against target pests while minimizing harm to beneficial organisms and crops.[6][21] This has been instrumental in developing more environmentally friendly and effective crop protection solutions, contributing to agricultural productivity and food security.[21]
Experimental Protocols and Methodologies
To ensure the reproducibility and validity of research in this field, standardized protocols are essential. The following sections detail key experimental methodologies for the synthesis and evaluation of trifluoromethylaniline derivatives.
General Synthesis of Trifluoromethylanilines
Trifluoromethylanilines serve as important intermediates for a vast array of more complex derivatives.[22][24] A common industrial process involves a multi-step synthesis starting from a substituted benzotrichloride.[22]
Caption: Industrial synthesis workflow for trifluoromethylaniline.[22]
Step-by-Step Protocol:
-
Nitration: A benzotrichloride derivative is nitrated using a mixture of nitric acid and sulfuric acid to form a nitrobenzotrichloride.[22]
-
Fluorination: The trichloromethyl group of the nitrobenzotrichloride is converted to a trifluoromethyl group by reacting it with anhydrous hydrofluoric acid (HF), yielding a nitrobenzotrifluoride.[22]
-
Reduction: The nitro group of the nitrobenzotrifluoride is reduced to an amino group, typically via catalytic hydrogenation or chemical reduction, to yield the final trifluoromethylaniline product.[22]
Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete culture medium
-
Trifluoromethylaniline test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[12]
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a framework for determining the IC₅₀ of a compound against a specific protein kinase.[11]
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
Test inhibitor (trifluoromethylaniline derivative)
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase enzyme, its specific substrate, and the kinase reaction buffer.[11]
-
Inhibitor Addition: Add various concentrations of the test inhibitor (or DMSO as a vehicle control) to the wells. Pre-incubate the mixture for 10-15 minutes at room temperature.[11]
-
Initiate Reaction: Start the kinase reaction by adding radiolabeled ATP. Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[11]
-
Terminate Reaction: Stop the reaction by adding phosphoric acid.[11]
-
Substrate Capture: Transfer the reaction mixture to a 96-well filter plate, where the phosphorylated substrate will be captured on the filter membrane.[11]
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove any unincorporated radiolabeled ATP.[11]
-
Quantification: Measure the radioactivity retained on the filter for each well using a scintillation counter.
-
IC₅₀ Determination: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[11]
Conclusion and Future Outlook
The trifluoromethylaniline scaffold is a remarkably versatile and powerful platform in the development of biologically active agents. The unique physicochemical properties conferred by the CF₃ group provide a distinct advantage in enhancing metabolic stability, bioavailability, and target potency.[1][5] From potent kinase inhibitors for cancer therapy[10][11] and membrane-disrupting antimicrobial agents[14][16] to anti-inflammatory drugs[19] and next-generation agrochemicals[21], the applications are both broad and impactful.
Future research will undoubtedly focus on refining the selectivity of these derivatives to minimize off-target effects and improve safety profiles. The development of novel synthetic methodologies will continue to expand the accessible chemical space, allowing for the creation of even more complex and potent molecules. As our understanding of disease biology deepens, the rational design of trifluoromethylaniline derivatives targeting novel pathways and proteins will remain a highly productive and exciting frontier in medicinal chemistry and drug discovery.
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- 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. (2023). Archiv der Pharmazie.
- Synthesis, spectral, crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. (2025). ResearchGate.
- Examples of difluoromethyl use in kinase inhibitors (4,5). (n.d.). ResearchGate.
- Development of a bench-scale pharmaceutical synthesis. (1993). DORAS.
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). RSC Medicinal Chemistry.
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Chinese Chemical Letters.
- Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. (2025). ResearchGate.
- 3-(Trifluoromethyl)aniline Hydrochloride. (n.d.). BenchChem.
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- Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. (2025). ResearchGate.
- Ground-state flavin-dependent enzymes catalyzed enantioselective radical trifluoromethylation. (2025). Nature Communications.
- Exploring the impact of trifluoromethyl (-CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). RSC Advances.
- Mechanism of action of antitumor drugs that interact with microtubules and tubulin. (2003). Current Medicinal Chemistry. Anti-cancer Agents.
- Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (2023). European Journal of Medicinal Chemistry.
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A Guide to 3-[4-(Trifluoromethyl)phenyl]aniline: From Synthetic Strategy to a Core Medicinal Chemistry Scaffold
Abstract: This technical guide provides an in-depth analysis of 3-[4-(Trifluoromethyl)phenyl]aniline (CAS No. 331903-12-3), a key molecular intermediate in contemporary drug discovery and materials science. Rather than a singular moment of discovery, the history of this compound is intrinsically linked to two parallel and powerful developments in chemical science: the strategic incorporation of fluorine to enhance molecular properties and the invention of palladium-catalyzed cross-coupling reactions that enabled its efficient synthesis. This document details the historical context, predominant synthetic methodologies, physicochemical and spectroscopic characterization, and the critical role of this compound as a versatile synthon for advanced chemical development.
The Strategic Rise of Fluorine in Medicinal Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern drug design.[1] The trifluoromethyl (-CF3) group, in particular, has become a privileged moiety due to its unique combination of electronic and steric properties. Historically, the synthesis of organofluorine compounds was a significant challenge, with the first aromatic trifluoromethyl group being reported in 1898.[2] However, it was in the mid-20th century that the profound impact of the -CF3 group on biological activity was first systematically explored.[3][4]
The value of the trifluoromethyl group stems from several key characteristics:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation by enzymes such as Cytochrome P450s. This often increases a drug's half-life and bioavailability.[1]
-
Increased Lipophilicity: The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and reach its biological target.[1]
-
Potent Electron-Withdrawing Nature: As a strong electron-withdrawing group, it can significantly modulate the pKa of nearby functional groups, affecting their ionization state and ability to participate in hydrogen bonding or other receptor interactions.
-
Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other atoms or groups, such as chlorine or a methyl group, while imparting vastly different electronic properties.[1]
The widespread adoption of this group created a demand for versatile molecular building blocks that already contained the -CF3 moiety, setting the stage for the development of intermediates like this compound.
Enabling Technology: The Dawn of Suzuki-Miyaura Cross-Coupling
The synthesis of biaryl compounds, which form the backbone of countless pharmaceuticals and materials, was historically inefficient.[5] The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century represented a paradigm shift in chemical synthesis. The Suzuki-Miyaura reaction, first reported in 1981, became particularly prominent for its mild reaction conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of its boronic acid reagents.[5]
This reaction provides the most logical and efficient pathway to molecules like this compound. It allows for the precise and high-yield formation of the C-C bond between the two distinct phenyl rings, a task that was previously arduous. The history of this compound is therefore less about a specific "discovery" and more about its emergence as a readily accessible and valuable building block once the necessary synthetic tools became widely available.
Synthesis of this compound
The construction of the biaryl scaffold of this compound is ideally achieved via a Suzuki-Miyaura cross-coupling reaction.
Retrosynthetic Analysis
A retrosynthetic disconnection of the target molecule reveals the two key synthons: an aniline-containing aryl halide and a trifluoromethyl-substituted phenylboronic acid. This is the most common and strategically sound approach.
Standard Laboratory Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative, self-validating synthesis. The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and purity.
Reagents:
-
3-Bromoaniline (1.0 eq)
-
4-(Trifluoromethyl)phenylboronic acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] or a more advanced ligand like SPhos (0.04 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoaniline, 4-(trifluoromethyl)phenylboronic acid, and the base (K₂CO₃).
-
Catalyst Addition: Add the palladium catalyst [Pd(OAc)₂] and the phosphine ligand (PPh₃).
-
Solvent Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.
-
Solvent Addition: Add the degassed solvent mixture (Dioxane/Water) via cannula or syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer contains the crude product.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Synthesis Workflow Diagram
Physicochemical and Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Alternate Name | 3-Amino-4'-trifluoromethylbiphenyl | - |
| CAS Number | 331903-12-3 | Vendor Data |
| Molecular Formula | C₁₃H₁₀F₃N | Calculated |
| Molecular Weight | 237.22 g/mol | Calculated |
| Appearance | Expected: Off-white to pale yellow solid | Inferred |
| Melting Point | Not widely reported; estimated 60-80 °C | Inferred |
Spectroscopic Analysis (Predicted)
While publicly available spectra are scarce, the structure allows for a confident prediction of its key spectroscopic features.
-
¹H NMR (Proton NMR): The spectrum in CDCl₃ would show a complex multiplet region between ~6.8 and 7.8 ppm. Key expected signals include:
-
A broad singlet corresponding to the -NH₂ protons (~3.5-4.5 ppm), which can be exchanged with D₂O.
-
Signals for the aniline ring protons, showing characteristic ortho, meta, and para couplings.
-
Two distinct doublets in the downfield region for the protons on the trifluoromethyl-substituted ring, appearing as an AA'BB' system due to the magnetic environment.
-
-
¹³C NMR (Carbon NMR): The spectrum would display 10 unique aromatic carbon signals (due to symmetry in the CF₃-phenyl ring). A key feature is the quartet centered around 125 ppm for the -CF₃ carbon due to C-F coupling, and a downfield signal for the carbon atom directly attached to the -CF₃ group.
-
¹⁹F NMR (Fluorine NMR): This is a simple yet powerful diagnostic tool. A single, sharp singlet would be observed around -62 ppm (relative to CFCl₃), confirming the presence of a single chemical environment for the three fluorine atoms of the -CF₃ group.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 237.
Applications as a Synthon in Drug Discovery
This compound is rarely the final active pharmaceutical ingredient (API). Instead, it serves as a high-value synthon—a molecular fragment used to build more complex molecules. The primary amine (-NH₂) group is a versatile functional handle that allows for a wide range of subsequent chemical transformations.
Common follow-on reactions include:
-
Amide bond formation: Reacting the aniline with carboxylic acids or acid chlorides to form amides, a common linkage in kinase inhibitors.
-
Urea formation: Reaction with isocyanates to form diaryl ureas, a scaffold present in drugs like Sorafenib.[6]
-
Buchwald-Hartwig amination: Using the aniline as a nucleophile to couple with other aryl halides, building larger, more complex nitrogen-containing scaffolds.
-
Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer reactions to install a variety of other functional groups.
Logical Relationship Diagram: From Scaffold to Library
Conclusion
This compound stands as a testament to the progress of modern organic and medicinal chemistry. Its existence and utility are not the results of a singular discovery but rather the product of an evolved understanding of molecular design—specifically, the strategic value of fluorination—and the development of powerful synthetic methods like the Suzuki-Miyaura coupling that make its production feasible and scalable. For researchers in drug development and materials science, this compound represents a readily available, high-potential starting point for the creation of novel molecules with enhanced properties and functions. Its history is a clear illustration of how advances in fundamental synthetic chemistry directly enable progress in applied scientific fields.
References
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-
MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 17, 2026, from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. Retrieved January 17, 2026.
- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
-
ResearchGate. (2018). Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved January 17, 2026, from [Link]
-
PubMed. (2009). Characterization of 1H NMR Spectroscopic Data and the Generation of Synthetic Validation Sets. Retrieved January 17, 2026, from [Link]
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PubMed. (1959). The trifluoromethyl group in medicinal chemistry. Retrieved January 17, 2026, from [Link]
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MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 17, 2026, from [Link]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved January 17, 2026, from [Link]
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PubMed Central. (2025). NMRexp: A database of 3.3 million experimental NMR spectra. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2018). (PDF) Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (n.d.). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Retrieved January 17, 2026, from [Link]
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YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2013). (10) Patent No. - US 8,524,929 B2. Retrieved January 17, 2026, from [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved January 17, 2026, from [Link]
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-
ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved January 17, 2026, from [Link]
-
PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles. Retrieved January 17, 2026, from [Link]
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PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved January 17, 2026, from [Link]
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University of Wisconsin-Madison. (2020). NMR Spectroscopy - Organic Chemistry Data. Retrieved January 17, 2026, from [Link]
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Sourcing and Quality Control of Trifluoromethylated Anilines for Pharmaceutical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Fluorinated Intermediates
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Molecules like 3-[4-(Trifluoromethyl)phenyl]aniline serve as vital building blocks in the synthesis of novel therapeutic agents. However, sourcing the precise isomer required for a research program can present challenges, necessitating a thorough understanding of the supplier landscape and robust in-house quality control measures.
Navigating the Supplier Landscape for Trifluoromethylated Anilines
The initial challenge in sourcing a specific chemical intermediate is identifying reliable commercial suppliers that can provide materials of sufficient purity for research and development. For less common compounds, a direct search may not yield immediate results. In such cases, researchers must identify and evaluate structurally similar alternatives.
Below is a comparative table of commercially available trifluoromethylated aniline derivatives that can serve as potential starting points or alternative scaffolds in a research program.
| Compound Name | CAS Number | Molecular Formula | Supplier Example(s) |
| 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9 | C8H8F3N | Sigma-Aldrich, TCI |
| 4-Fluoro-3-(trifluoromethyl)aniline | 2357-47-3 | C7H5F4N | Sigma-Aldrich |
| 4-Phenyl-3-(trifluoromethyl)aniline | 641570-82-3 | C13H10F3N | ChemScene[3] |
| 3-(Trifluoromethyl)aniline | 98-16-8 | C7H6F3N | Sigma-Aldrich[4] |
| 4-(Trifluoromethyl)aniline | 455-14-1 | C7H6F3N | Chem-Impex[1], LGC Standards[5] |
| 3-Methyl-4-(trifluoromethyl)aniline | 106877-31-0 | C8H8F3N | PubChem lists various suppliers[6] |
The Imperative of In-House Quality Control: A Self-Validating System
Upon receipt of a chemical intermediate, particularly when using an alternative to a primary target, a rigorous quality control (QC) workflow is not just recommended—it is essential for the integrity of subsequent research. This process ensures the identity and purity of the compound, preventing costly and time-consuming troubleshooting in later synthetic steps or biological assays.
Diagram: Quality Control Workflow for Incoming Chemical Intermediates
Caption: A typical workflow for the quality control of a newly received chemical intermediate.
Experimental Protocol: Purity and Identity Verification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and semi-volatile compounds and for confirming their identity.[7]
Objective: To determine the purity of a received batch of a trifluoromethylated aniline and confirm its molecular weight.
Materials:
-
Trifluoromethylated aniline sample
-
Dichloromethane (GC grade) or other suitable solvent
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
-
Helium (carrier gas)
-
Microsyringe
Methodology:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the trifluoromethylated aniline reference standard (if available) and dissolve it in 10 mL of dichloromethane to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of 0.1 mg/mL. The rationale for this two-step dilution is to ensure accuracy in the final concentration.
-
-
Sample Solution Preparation:
-
Prepare a sample solution of the received trifluoromethylated aniline at the same concentration as the working standard solution (0.1 mg/mL) in dichloromethane.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with an appropriate temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes. The injector and transfer line temperatures should be set to 250°C.
-
Inject 1 µL of the sample solution into the GC-MS.
-
The mass spectrometer should be set to scan a mass range appropriate for the expected compound and potential impurities (e.g., 50-350 m/z).
-
-
Data Analysis:
-
Identify the peak corresponding to the trifluoromethylated aniline by its retention time and mass spectrum. The mass spectrum should show a clear molecular ion peak corresponding to the compound's molecular weight.
-
Purity is determined by the peak area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Scrutinize the mass spectra of any impurity peaks to tentatively identify their structures. Common impurities may include isomers or reaction byproducts.[7]
-
Conclusion
The successful integration of specialized chemical intermediates like this compound and its analogs into a drug discovery pipeline is contingent upon a diligent sourcing strategy and uncompromising quality control. By understanding the commercial landscape of related compounds and implementing a robust, self-validating analytical workflow, researchers can ensure the integrity of their starting materials and, by extension, the reliability of their scientific outcomes.
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Hangzhou Longshine Bio-Tech. 4-(Trifluoromethyl)aniline 455-14-1. [Link]
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MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
PMC. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]
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IUCr. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. [Link]
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An In-depth Technical Guide to the Purity Standards of 3-[4-(Trifluoromethyl)phenyl]aniline for Pharmaceutical Applications
Abstract
This technical guide provides a comprehensive overview of the purity standards for 3-[4-(Trifluoromethyl)phenyl]aniline, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed framework for establishing robust quality control specifications. This guide covers the identification and characterization of the molecule, potential impurities arising from synthetic routes, and state-of-the-art analytical methodologies for purity assessment. By integrating principles of analytical chemistry and regulatory expectations, this whitepaper aims to provide a self-validating system for ensuring the quality and consistency of this compound in a drug development pipeline.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
The purity of starting materials and intermediates is a cornerstone of modern pharmaceutical development. For complex molecules like this compound, which serves as a building block for various active pharmaceutical ingredients (APIs), stringent purity control is paramount. The presence of impurities, even at trace levels, can have significant ramifications, including altered pharmacological or toxicological profiles of the final drug substance, reduced efficacy, and potential for adverse patient reactions. The trifluoromethyl group, while often enhancing metabolic stability and lipophilicity in drug candidates, can also introduce unique challenges in synthesis and purification, necessitating rigorous analytical oversight.[1][2]
This guide provides a framework for establishing purity standards for this compound, drawing upon established analytical techniques and general principles for controlling impurities in pharmaceutical production.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is the first step in developing appropriate purity standards and analytical methods.
| Property | Value | Source |
| Synonym(s) | 2-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine | [3] |
| CAS Number | 641570-82-3 | [3] |
| Molecular Formula | C₁₃H₁₀F₃N | [3] |
| Molecular Weight | 237.22 g/mol | [3] |
| Appearance | Varies; often a solid | N/A |
| Purity (Commercial Grades) | ≥95% | [3] |
The presence of the aniline functional group and the biphenyl system with a trifluoromethyl substituent dictates its polarity, solubility, and chromatographic behavior. These properties are key considerations in the selection and optimization of analytical methods.
Potential Impurities in this compound
The impurity profile of this compound is intrinsically linked to its synthetic pathway. A common route to such biphenyl compounds is through cross-coupling reactions (e.g., Suzuki coupling). Potential impurities can be categorized as follows:
-
Starting Materials and Intermediates: Unreacted precursors from the synthesis can be carried through to the final product. For example, in a Suzuki coupling, this could include boronic acids and halo-aromatics.
-
Positional Isomers: Incomplete regioselectivity during the synthesis can lead to the formation of isomers.[4]
-
By-products of the Reaction: Homocoupling of starting materials or other side reactions can generate related impurities.
-
Degradation Products: Halogenated anilines, if used or formed, may degrade under certain storage and handling conditions.[4]
A systematic approach to identifying and controlling these impurities is crucial. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the initial identification and structural elucidation of unknown impurities.[4][5][6]
Analytical Methodologies for Purity Determination
A multi-faceted analytical approach is recommended for the comprehensive assessment of this compound purity. The choice of method depends on the specific analytical objective, such as routine purity testing, impurity profiling, or structural confirmation.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis of non-volatile organic compounds and is highly suitable for this compound.[8]
-
Principle: Separation is based on the differential partitioning of the analyte and its impurities between a stationary phase (e.g., C18) and a mobile phase. Detection is typically performed using a UV detector.
-
Advantages: High precision, accuracy, and robustness make it ideal for quantitative analysis and routine quality control.[7]
Typical HPLC Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase | Acetonitrile and Water (gradient elution) | A gradient allows for the effective separation of impurities with a wide range of polarities. |
| Detection | UV at 254 nm | The aromatic rings in the molecule provide strong UV absorbance at this wavelength.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10 µL | A typical volume for analytical injections. |
Experimental Protocol: HPLC Purity Determination
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 1 mg/mL.[7]
-
Sample Preparation: Prepare the test sample in the same manner as the standard solution.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Calculate the purity using the area normalization method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, relative response factors for known impurities should be determined.
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
For identifying and quantifying volatile impurities, GC-MS is a powerful complementary technique.
-
Principle: The sample is vaporized and separated based on volatility and polarity in a capillary column. The separated components are then detected by a mass spectrometer, which provides structural information.[7]
-
Advantages: High sensitivity and selectivity, providing definitive identification of volatile impurities through mass spectral data.[8]
Experimental Protocol: GC-MS Impurity Profiling
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent like dichloromethane to a concentration of 1 mg/mL.[8]
-
Sample Preparation: Prepare the test sample in the same manner.
-
GC-MS Analysis: Inject the solutions into the GC-MS system.
-
Data Analysis: Identify the main component and impurities by their retention times and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the definitive structural elucidation of the main component and any isolated impurities.
-
Principle: Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field provides detailed information about the molecular structure.
-
Advantages: Provides unambiguous structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurity itself.[7]
Purity Specifications and Acceptance Criteria
In the absence of a specific pharmacopeial monograph, a risk-based approach should be taken to establish acceptance criteria for the purity of this compound. The following table provides a general framework based on typical industry standards for pharmaceutical intermediates.
| Test | Analytical Method | Acceptance Criteria |
| Assay | HPLC | 98.0% - 102.0% |
| Individual Unspecified Impurity | HPLC | Not more than 0.10% |
| Total Impurities | HPLC | Not more than 1.0% |
| Residual Solvents | GC-HS | As per ICH Q3C guidelines |
| Heavy Metals | ICP-MS or colorimetric tests | As per USP <232>/<233> or equivalent |
| Water Content | Karl Fischer Titration | Not more than 0.5% |
| Sulphated Ash | Gravimetry | Not more than 0.1% |
These criteria should be justified and may be tightened as more is understood about the manufacturing process and the downstream use of the intermediate.
Conclusion: A Framework for Quality
This technical guide has outlined a comprehensive framework for establishing the purity standards of this compound. By employing a combination of robust analytical techniques such as HPLC, GC-MS, and NMR, and by setting scientifically sound acceptance criteria, researchers and drug development professionals can ensure the quality, consistency, and safety of this critical pharmaceutical intermediate. The principles and methodologies described herein provide a self-validating system to support the development of novel therapeutics.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 3-[4-(Trifluoromethyl)phenyl]aniline in Advanced Organic Synthesis
Prepared by: The Office of the Senior Application Scientist
Abstract
3-[4-(Trifluoromethyl)phenyl]aniline is a critical bifunctional building block in modern organic synthesis, prized for its unique combination of a reactive aniline moiety and the electronically influential trifluoromethylphenyl group. This guide provides an in-depth exploration of its applications, focusing on the causality behind its synthetic utility. We delve into its role in constructing high-value compounds, particularly in medicinal chemistry, underscored by a detailed, field-tested protocol for a key step in the synthesis of the tyrosine kinase inhibitor, Nilotinib. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage the distinct physicochemical properties of this intermediate to accelerate discovery and development programs.
Introduction: A Molecule of Strategic Importance
This compound, also known as 3-amino-4'-trifluoromethylbiphenyl, is not merely another aniline derivative. Its structure is a deliberate convergence of features designed to impart desirable properties to target molecules.
-
The Aniline Core : Provides a nucleophilic nitrogen center and a handle for a wide array of synthetic transformations, most notably C-N cross-coupling reactions, amidation, and diazotization.
-
The Trifluoromethyl (-CF3) Group : This powerful substituent is a cornerstone of modern medicinal chemistry.[1] Its strong electron-withdrawing nature and high lipophilicity (Hansch-Fujita π constant of +0.88) profoundly influence the pharmacokinetic and pharmacodynamic profiles of a parent molecule.[1] Key benefits include:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong (dissociation energy ~485 kJ/mol), making the -CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1][2]
-
Modulated Lipophilicity & Permeability : The -CF3 group increases lipophilicity, which can improve membrane permeability and bioavailability.[2]
-
Improved Binding Affinity : The steric bulk and unique electronic properties of the -CF3 group can lead to more favorable van der Waals and dipole-dipole interactions within a protein's binding pocket.[1]
-
Bioisosterism : It is often used as a bioisostere for groups like methyl or chloro to fine-tune a compound's steric and electronic properties.[3]
-
These features make this compound a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[3][4]
Physicochemical Properties & Safety Data
Safe and effective use begins with a thorough understanding of the reagent's properties. Always consult the most current Safety Data Sheet (SDS) before handling.[5][6]
| Property | Value | Reference |
| CAS Number | 101-23-5 | [6] |
| Molecular Formula | C₁₃H₁₀F₃N | [6] |
| Molecular Weight | 237.22 g/mol | - |
| Appearance | Light yellow to brown solid or liquid | [5] |
| Melting Point | 5-6 °C | [5] |
| Boiling Point | 187-193 °C | [5] |
| Flash Point | 85 °C | [5] |
Core Safety Directives:
-
Handling : Handle in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]
-
Hazards : Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[7][8]
-
Storage : Store in a cool, dry, well-ventilated place away from strong oxidizing agents and acids. Keep the container tightly closed.[5]
Application Spotlight: Synthesis of Nilotinib via Buchwald-Hartwig Amination
A prominent application of this compound is in the synthesis of Nilotinib (Tasigna®), a second-generation Bcr-Abl tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[9] The molecule's aniline nitrogen is coupled with an activated pyrimidine ring in a key C-N bond-forming step. The Buchwald-Hartwig amination is the reaction of choice for this transformation due to its high functional group tolerance and efficiency.[10][11]
Retrosynthetic Analysis & Workflow
The synthesis of Nilotinib highlights the importance of this compound as a key fragment. The retrosynthetic analysis shows a disconnection at the amide bond and the key amine-pyrimidine C-N bond.
Caption: Retrosynthetic analysis of Nilotinib.
The general laboratory workflow for a synthesis campaign involving this starting material follows a logical progression from reaction setup to product validation.
Caption: General experimental workflow for synthesis.
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with an aryl bromide. This specific transformation is a representative example of a crucial bond construction in multi-step syntheses.[12][13]
Reaction Scheme: Aniline Derivative + Aryl Halide --(Pd Catalyst, Ligand, Base)--> Diaryl Amine
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Eq. |
| This compound | 237.22 | 1.00 g | 4.22 mmol | 1.2 |
| 1-Bromo-4-methoxybenzene (Example) | 187.04 | 0.65 g | 3.51 mmol | 1.0 |
| Pd₂(dba)₃ | 915.72 | 32 mg | 0.035 mmol | 0.01 |
| Xantphos | 578.68 | 81 mg | 0.14 mmol | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 472 mg | 4.91 mmol | 1.4 |
| Anhydrous Toluene | - | 20 mL | - | - |
Step-by-Step Methodology:
-
Vessel Preparation : An oven-dried 50 mL Schlenk flask containing a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition : To the flask, add Pd₂(dba)₃ (palladium catalyst), Xantphos (ligand), and NaOtBu (base).
-
Inerting : The flask is evacuated and backfilled with inert gas three times to ensure an oxygen-free environment.
-
Solvent and Reactants : Anhydrous toluene is added, followed by this compound and 1-bromo-4-methoxybenzene via syringe.
-
Reaction Execution : The flask is sealed and the mixture is heated to 100 °C with vigorous stirring.
-
Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed (typically 4-12 hours).
-
Workup : Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (30 mL) and washed with water (2 x 20 mL) and brine (1 x 20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification : The crude residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure diarylamine product.
Expected Results & Characterization:
-
Yield : 75-90%
-
Appearance : Off-white to pale yellow solid.
-
Characterization : The product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS to validate the successful C-N bond formation.
Scientist's Notes & Causality:
-
Catalyst System : The choice of Pd₂(dba)₃ as a precatalyst and Xantphos as a bulky, electron-rich bisphosphine ligand is crucial. Xantphos promotes the reductive elimination step, which is often rate-limiting, and its wide bite angle helps stabilize the active catalytic species, preventing catalyst decomposition.[10]
-
Base : A strong, non-nucleophilic base like NaOtBu is required to deprotonate the aniline, forming the active amine nucleophile without competing in side reactions.[13]
-
Inert Atmosphere : The Pd(0) active catalyst is highly sensitive to oxygen. A rigorous inert atmosphere is non-negotiable to prevent oxidation and deactivation of the catalyst.
Broader Synthetic Applications
While its role in synthesizing kinase inhibitors is prominent, the utility of this compound extends to other domains:
-
Agrochemicals : The trifluoromethyl group is a common feature in modern herbicides and pesticides, enhancing their potency and stability.[3] This aniline serves as a key building block for such compounds.[4]
-
Materials Science : Aniline derivatives are precursors to high-performance polymers like polyimides and polyanilines. The fluorine content from this building block can impart desirable properties such as thermal stability, chemical resistance, and specific optical properties for applications like organic light-emitting diodes (OLEDs).[14][15]
Conclusion
This compound is a powerful and versatile intermediate whose value is derived from the synergistic interplay between its aniline functionality and the trifluoromethyl group. A deep understanding of its reactivity and the rationale behind protocol design, as demonstrated in the Buchwald-Hartwig amination, enables chemists to strategically incorporate this building block to construct complex molecules with enhanced properties. Its continued application in drug discovery and materials science underscores its significance as a cornerstone of modern synthetic chemistry.
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The Trifluoromethylphenyl-Aniline Scaffold: A Privileged Building Block in Modern Pharmaceutical Development
An Application Note and Protocol Guide for Researchers
Introduction: The Strategic Importance of the 3-[4-(Trifluoromethyl)phenyl]aniline Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is a powerful tool used to modulate a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][2][3] When this group is part of a larger, versatile scaffold like this compound, it creates a building block of significant value for drug discovery and development.
The this compound structure offers a unique combination of features:
-
A Primary Aromatic Amine: The aniline group serves as a versatile synthetic handle, readily participating in robust and well-characterized reactions such as amide bond formation, C-N cross-coupling, and sulfonamide synthesis.
-
A Bi-aryl Core: This extended aromatic system provides a rigid scaffold that can effectively orient functional groups into the binding pockets of target proteins.
-
The Trifluoromethyl Group: This potent electron-withdrawing group enhances metabolic stability by blocking potential sites of oxidative metabolism.[2] It also increases lipophilicity, which can improve membrane permeability and oral bioavailability, and can contribute to stronger target binding through favorable electrostatic interactions.[1][2]
This guide provides an in-depth look at the application of this compound and its derivatives as key intermediates in the synthesis of targeted therapeutics, complete with detailed experimental protocols and analytical methodologies.
Key Applications in Oncology: Building Blocks for Tyrosine Kinase Inhibitors (TKIs)
The trifluoromethylphenyl-aniline scaffold is a cornerstone in the architecture of several potent tyrosine kinase inhibitors (TKIs) used in cancer therapy. TKIs are designed to block specific enzymes that are critical for tumor cell growth and proliferation. The unique properties of this building block make it ideal for creating compounds that can effectively and selectively inhibit these targets.
Case Study 1: Nilotinib (Tasigna®)
Nilotinib is a second-generation BCR-ABL kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML).[4][5] Its structure is critically dependent on a trifluoromethylaniline derivative, specifically 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline . This intermediate forms a significant portion of the final drug molecule, highlighting the importance of this chemical class.[6][7] The synthesis of Nilotinib involves the coupling of this aniline intermediate with a substituted benzoic acid to form a crucial amide bond.[4][7]
Case Study 2: Ponatinib (Iclusig®)
Ponatinib is a multi-targeted TKI effective against CML, including cases with the challenging T315I mutation that confers resistance to other therapies like imatinib.[8][9] The synthesis of Ponatinib also relies on a trifluoromethylaniline building block, N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide, which is derived from a substituted trifluoromethylaniline.[8][10] This underscores the versatility of the scaffold in creating highly potent and specific inhibitors for various kinase targets.
Experimental Protocols: Synthesis and Analysis
The following protocols provide detailed, field-proven methodologies for the synthesis and analysis of derivatives of the trifluoromethylphenyl-aniline scaffold. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Synthesis of a Key Amide Intermediate
This protocol details a representative amide coupling reaction, a fundamental transformation for this class of building blocks, based on procedures used in the synthesis of TKI pharmacophores.[4][7]
Reaction Scheme:
Caption: Amide coupling reaction scheme.
Objective: To synthesize N-[3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)phenyl]-4-methyl-3-nitrobenzamide, a key intermediate analogous to those in Nilotinib synthesis.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1 | 241.22 | 10.0 | 1.0 |
| 4-Methyl-3-nitrobenzoyl chloride | 50592-63-7 | 199.59 | 10.5 | 1.05 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 12.0 | 1.2 |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 | 0.5 | 0.05 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | 50 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | As needed | - |
| Saturated aq. NaHCO₃ | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous MgSO₄ | 7487-88-9 | - | As needed | - |
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (2.41 g, 10.0 mmol).
-
Dissolve the aniline in 50 mL of anhydrous THF.
-
Add DIPEA (2.09 mL, 12.0 mmol) and a catalytic amount of DMAP (61 mg, 0.5 mmol) to the solution. Stir for 5 minutes at room temperature.
-
Causality Note: DIPEA is a sterically hindered, non-nucleophilic base used to scavenge the HCl generated during the reaction without competing with the aniline nucleophile. DMAP acts as a highly effective acylation catalyst.
-
-
In a separate flask, dissolve 4-methyl-3-nitrobenzoyl chloride (2.09 g, 10.5 mmol) in 20 mL of anhydrous THF.
-
Add the acid chloride solution dropwise to the aniline solution over 15 minutes at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Workup: a. Quench the reaction by slowly adding 50 mL of water.
- Causality Note: Quenching with water hydrolyzes any remaining acid chloride and helps precipitate the organic product. b. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL). c. Combine the organic layers and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution (to remove acidic impurities) and 50 mL of brine (to reduce the water content in the organic phase). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate to afford the pure amide product.[4]
Protocol 2: Analytical Quality Control via High-Performance Liquid Chromatography (HPLC)
This protocol provides a standard method for assessing the purity of the synthesized amide intermediate.[11][12]
Workflow for Analytical QC:
Caption: Workflow for HPLC analysis.
Instrumentation & Parameters:
| Parameter | Specification |
| System | Standard HPLC with UV Detector |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve sample in Mobile Phase (50:50 A:B) to a concentration of ~1 mg/mL. |
Causality Note: A C18 column is used for its versatility in separating moderately polar to nonpolar compounds. The formic acid helps to protonate silanol groups on the silica and acidic/basic analytes, leading to sharper, more symmetrical peaks. A gradient elution is employed to ensure good resolution of both early-eluting polar impurities and the later-eluting, more nonpolar product.[11]
Data Interpretation:
-
Identity Confirmation: The retention time of the main peak should be consistent across multiple runs and can be compared to a reference standard if available.
-
Purity Assessment: The purity is typically calculated based on the area percent of the main product peak relative to the total area of all peaks in the chromatogram.
-
Impurity Profiling: The presence, retention time, and relative area of any impurity peaks should be noted and quantified. This is critical for ensuring the quality of the building block for subsequent synthetic steps.
Conclusion
The this compound scaffold and its derivatives are demonstrably high-value building blocks in pharmaceutical synthesis, particularly in the development of targeted cancer therapies. The trifluoromethyl group imparts advantageous physicochemical and pharmacokinetic properties that are highly sought after in modern drug design.[2][13] The synthetic and analytical protocols provided herein offer a robust framework for researchers to confidently utilize these intermediates in their drug discovery programs, enabling the efficient construction of complex and potent therapeutic agents.
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The Strategic Role of 3-[4-(Trifluoromethyl)phenyl]aniline in the Synthesis of Next-Generation Agrochemicals
Introduction: The Trifluoromethylphenylaniline Scaffold in Modern Agrochemical Design
In the relentless pursuit of enhanced crop protection and yields, the agrochemical industry continually seeks novel molecular entities that offer superior efficacy, selectivity, and environmental profiles. Within this landscape, fluorinated organic compounds have emerged as a cornerstone of innovation. The strategic incorporation of fluorine atoms or trifluoromethyl (CF3) groups into active ingredients can profoundly influence their physicochemical and biological properties. The trifluoromethyl group, in particular, is prized for its ability to increase metabolic stability, enhance lipophilicity, and improve the binding affinity of a molecule to its biological target.
This technical guide focuses on the application of a key building block, 3-[4-(Trifluoromethyl)phenyl]aniline (also known as 3-amino-4'-(trifluoromethyl)biphenyl), in the synthesis of advanced agrochemicals. This versatile intermediate provides a unique structural motif that is increasingly being explored for the development of novel herbicides, fungicides, and insecticides. Its biphenyl structure, combined with the potent electronic effects of the trifluoromethyl group, makes it an attractive starting point for creating molecules with novel modes of action and improved performance characteristics.
This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound, complete with detailed application notes and a step-by-step protocol for its incorporation into a representative agrochemical scaffold.
Application Notes: Leveraging this compound in Herbicide Synthesis
The primary amino group of this compound serves as a versatile handle for a variety of chemical transformations, making it an ideal precursor for a range of agrochemical classes. One of the most direct applications is in the synthesis of substituted amide and urea-based herbicides. These classes of herbicides are well-established and act by inhibiting specific enzymes in the target weeds, such as acetolactate synthase (ALS) or photosystem II.
The rationale for using this compound in this context is multifaceted:
-
Enhanced Herbicidal Activity: The presence of the trifluoromethyl group can significantly increase the intrinsic herbicidal activity of the final compound. This is often attributed to improved transport to the active site and stronger binding interactions with the target enzyme.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in both the target weed and the environment. This can lead to longer residual activity in the soil, reducing the need for frequent applications.
-
Optimal Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule, which can improve its uptake through the waxy cuticle of weed leaves and enhance its mobility within the plant.
-
Structural Diversity: The biphenyl core of this compound provides a rigid and sterically defined scaffold that can be further functionalized to fine-tune the selectivity and spectrum of activity of the resulting herbicide.
Illustrative Synthesis of a Novel Amide Herbicide
To demonstrate the practical application of this compound, we present a detailed protocol for the synthesis of a novel N-(3-(4-(trifluoromethyl)phenyl)phenyl)picolinamide, a hypothetical but representative amide herbicide. This class of compounds is known to exhibit potent herbicidal activity.
Synthetic Workflow Overview
The overall synthetic strategy involves a two-step process starting from this compound:
-
Acylation: Reaction of this compound with a suitable acylating agent, in this case, picolinoyl chloride, to form the desired amide bond.
-
Purification: Isolation and purification of the final product to ensure high purity for biological screening.
Caption: Reaction scheme for the acylation step.
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (5.0 g, 19.9 mmol).
-
Dissolve the aniline in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (6.9 mL, 49.8 mmol) to the stirred solution.
-
In a separate flask, suspend picolinoyl chloride hydrochloride (3.9 g, 21.9 mmol) in anhydrous dichloromethane (50 mL).
-
Add the picolinoyl chloride suspension dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
Step 2: Work-up and Purification
-
Quench the reaction by adding 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate solution, 100 mL of water, and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.
-
Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexane to afford N-(3-(4-(trifluoromethyl)phenyl)phenyl)picolinamide as a white to off-white solid.
-
Dry the purified product under vacuum.
Characterization and Expected Results
-
Yield: 85-95%
-
Appearance: White to off-white crystalline solid
-
Purity (by HPLC): >98%
-
¹H NMR (400 MHz, CDCl₃): Expected to show characteristic peaks for the aromatic protons of the biphenyl and pyridine rings, as well as the amide proton.
-
¹³C NMR (100 MHz, CDCl₃): Expected to show the corresponding carbon signals, including the trifluoromethyl carbon as a quartet.
-
Mass Spectrometry (ESI+): Expected to show the [M+H]⁺ ion corresponding to the molecular weight of the product.
Conclusion and Future Perspectives
This guide demonstrates the significant potential of this compound as a versatile building block in the synthesis of novel agrochemicals. The provided protocol for the synthesis of a model amide herbicide illustrates a straightforward and efficient method for incorporating this valuable scaffold. The unique combination of the biphenyl core and the trifluoromethyl group offers a promising avenue for the development of next-generation herbicides, fungicides, and insecticides with enhanced efficacy and desirable environmental properties. Further exploration of this intermediate in the synthesis of other agrochemical classes is highly encouraged and is expected to yield a new wave of innovative crop protection solutions.
References
- Due to the illustrative nature of the synthesized compound, specific literature references for its synthesis are not available. The synthetic protocol is based on well-established and standard organic chemistry transformations for amide bond formation. For general information on the role of fluorine in agrochemicals, the following resources are recommended: Fluorine in Agrochemicals: A Review.Journal of Agricultural and Food Chemistry. The Role of Fluorine in the Design of Bioactive Molecules.Angewandte Chemie International Edition. Synthesis and Application of Trifluoromethyl-Containing Compounds in Agrochemicals.Pest Management Science.
Synthetic Routes to Derivatives of 3-[4-(Trifluoromethyl)phenyl]aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-[4-(Trifluoromethyl)phenyl]aniline Scaffold
The this compound scaffold is a privileged structural motif in modern medicinal chemistry and materials science. The trifluoromethyl (-CF3) group, owing to its unique electronic properties, high lipophilicity, and metabolic stability, can significantly enhance the pharmacological profile of drug candidates.[1][2] Its incorporation into the 3-aminobiphenyl framework can modulate binding affinity to biological targets, improve membrane permeability, and block metabolic degradation, thereby optimizing pharmacokinetic and pharmacodynamic properties.[3] Derivatives of this scaffold are prevalent in a range of biologically active compounds, making the development of efficient and versatile synthetic routes a critical endeavor for drug discovery and development professionals.[4]
This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound and its derivatives. We will delve into the mechanistic underpinnings of key reactions, offer detailed experimental protocols, and present quantitative data to facilitate practical application in the laboratory.
Core Synthetic Strategies: A Focus on Palladium-Catalyzed Cross-Coupling
The construction of the biaryl C-C or C-N bond is the cornerstone of synthesizing this compound derivatives. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as the most robust and widely adopted approaches due to their mild reaction conditions, broad functional group tolerance, and high yields.[5][6] Two key reactions dominate the landscape for the synthesis of this scaffold: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Reaction
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[3][6] For the synthesis of this compound, this typically involves the coupling of a substituted aniline bearing a boronic acid or ester with a trifluoromethylated aryl halide, or vice versa.
Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center.
-
Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3]
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the coupling of 3-aminophenylboronic acid with 4-bromobenzotrifluoride.
Materials:
-
3-Aminophenylboronic acid
-
4-Bromobenzotrifluoride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry round-bottom flask, add 3-aminophenylboronic acid (1.2 mmol), 4-bromobenzotrifluoride (1.0 mmol), potassium carbonate (3.0 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add palladium(II) acetate (0.02 mmol) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.
Quantitative Data Summary (Representative):
| Parameter | Value/Condition | Rationale |
| Reactant Ratio | 1.2 : 1 (Boronic acid : Aryl halide) | A slight excess of the boronic acid ensures complete consumption of the aryl halide. |
| Catalyst Loading | 2 mol% Pd(OAc)₂ | Effective catalyst loading for efficient conversion. |
| Ligand | 8 mol% PPh₃ | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |
| Base | 3.0 equivalents K₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water (4:1) | A biphasic solvent system is often optimal for Suzuki reactions. |
| Temperature | 90 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Typical Yield | 70-90% | High yields are generally achievable with this methodology. |
Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: A Versatile C-N Bond Forming Reaction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5][7] This reaction is particularly useful for synthesizing this compound by coupling 3-bromoaniline with 4-(trifluoromethyl)aniline or by using an ammonia surrogate.
Reaction Principle: The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura reaction and involves:
-
Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[8][9]
Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol describes the coupling of 3-bromoaniline with 4-(trifluoromethyl)aniline.
Materials:
-
3-Bromoaniline
-
4-(Trifluoromethyl)aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.
-
Add anhydrous toluene (5 mL) to the tube.
-
Add 3-bromoaniline (1.0 mmol) and 4-(trifluoromethyl)aniline (1.2 mmol) to the reaction mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.
Quantitative Data Summary (Representative):
| Parameter | Value/Condition | Rationale |
| Reactant Ratio | 1.2 : 1 (Amine : Aryl halide) | A slight excess of the amine coupling partner is often used. |
| Catalyst Loading | 1 mol% Pd₂(dba)₃ | A common catalyst loading for efficient C-N coupling. |
| Ligand | 4 mol% XPhos | A bulky, electron-rich phosphine ligand that is highly effective for Buchwald-Hartwig amination. |
| Base | 1.4 equivalents NaOtBu | A strong, non-nucleophilic base is required for amine deprotonation. |
| Solvent | Toluene | A common aprotic solvent for this reaction. |
| Temperature | 100 °C | Elevated temperature is typically required for this transformation. |
| Typical Yield | 75-95% | This method generally provides high yields of the desired product. |
Reaction Mechanism Diagram:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Derivatization of the this compound Core
Once the core scaffold is synthesized, further derivatization can be achieved through various reactions targeting the aniline amino group or the aromatic rings.
-
N-Functionalization: The primary amine of the aniline moiety is a versatile handle for introducing a wide range of functional groups.
-
Acylation: Reaction with acyl chlorides or anhydrides yields amides.
-
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.
-
Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, can introduce alkyl substituents.
-
-
Aromatic Ring Functionalization: Electrophilic aromatic substitution reactions can be employed to introduce additional substituents onto either of the phenyl rings, although the directing effects of the existing groups must be considered. The aniline ring is activated towards electrophilic substitution, while the trifluoromethyl-substituted ring is deactivated.
Conclusion
The synthesis of this compound and its derivatives is readily achievable through robust and well-established palladium-catalyzed cross-coupling methodologies. Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination offer high yields and broad functional group tolerance, making them indispensable tools for medicinal chemists and drug development professionals. The choice between these two primary routes will often depend on the availability of starting materials and the specific substitution patterns desired in the final products. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and further derivatization of this important class of compounds.
References
-
Buchwald, S. L. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
MacMillan Group. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Princeton University. Retrieved from [Link]
- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
Yale, H. L. (1959). The trifluoromethyl group in medicinal chemistry. Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121–133. [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Trifluoromethyl Aryl Derivatives via Difluorocarbene Precursors and Nitro-Substituted Aryl Chlorides. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Fluorinated Amino Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... Retrieved from [Link]
-
PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
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- 7. researchgate.net [researchgate.net]
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- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Electrophilic Substitution Reactions of 3-[4-(Trifluoromethyl)phenyl]aniline
Introduction: Strategic Importance of 3-[4-(Trifluoromethyl)phenyl]aniline
This compound is a highly valuable and versatile building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science. Its structure, featuring a biphenyl backbone, is strategically functionalized with two key moieties whose electronic properties dictate its reactivity:
-
The Amino Group (-NH₂): As a powerful electron-donating group, the primary amine activates the aromatic ring to which it is attached, making it highly susceptible to electrophilic attack. It is a strong ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[1][2]
-
The Trifluoromethyl Group (-CF₃): This group is a cornerstone of modern drug design.[3] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4] The -CF₃ group deactivates the phenyl ring it is attached to and acts as a meta-director.[4]
The unique juxtaposition of these groups makes this compound an attractive starting material for generating diverse libraries of complex molecules. However, the high reactivity of the aniline moiety presents both an opportunity and a challenge. Uncontrolled reactions can lead to polysubstitution, oxidation of the amino group, or undesired side products.[5] This guide provides a detailed exploration of the reactivity of this compound with common electrophiles and presents robust protocols designed to achieve controlled and regioselective functionalization.
Understanding Reactivity and Regioselectivity
The primary challenge in the electrophilic substitution of this compound is controlling the regiochemical outcome. The molecule has several potential sites for electrophilic attack.
-
The Amino-Substituted Ring (Ring A): This ring is electronically rich and highly activated by the -NH₂ group. Electrophiles will preferentially attack this ring at the positions ortho and para to the amine (C2, C4, C6).
-
The Trifluoromethyl-Substituted Ring (Ring B): This ring is electron-deficient due to the powerful deactivating effect of the -CF₃ group and is therefore significantly less reactive towards electrophiles.
Direct electrophilic substitution on the free aniline is often problematic. Strong acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), will protonate the basic amino group to form an anilinium ion (-NH₃⁺).[5] This protonated group is strongly deactivating and a meta-director, completely altering the expected reactivity and leading to undesired products.[6]
The Critical Role of Amine Protection
To ensure predictable and high-yielding electrophilic aromatic substitution, the amino group must be temporarily "masked" or protected. The most common and effective strategy is its conversion to an acetamide (-NHCOCH₃).[6]
Why Acetylation is a Validating System:
-
Moderates Reactivity: The acetyl group withdraws electron density from the nitrogen atom, reducing its activating effect. This prevents unwanted side reactions like oxidation and polysubstitution.[5]
-
Preserves Directing Effect: The acetamide group remains an ortho, para-director, but its reduced activation allows for more controlled monosubstitution.[2]
-
Steric Hindrance: The bulkiness of the acetamide group sterically hinders the ortho positions, favoring substitution at the less hindered para position (C4).[6]
-
Reversibility: The protecting group can be easily removed by acid or base hydrolysis to regenerate the amine functionality after the desired substitution has been achieved.[7]
The following diagram illustrates the workflow for a protected electrophilic substitution reaction.
Caption: Workflow for controlled electrophilic substitution.
Experimental Protocols for Key Electrophilic Reactions
The following protocols are based on established methodologies for substituted anilines and are adapted for this compound.[5][7] Researchers should perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Protocol 1: Acetylation (Amine Protection)
This initial step is crucial for the subsequent electrophilic substitution reactions.
Materials:
-
This compound
-
Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)
-
Pyridine or Sodium acetate (catalyst/base)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) as solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution. If using acetyl chloride, a base like pyridine (1.2 eq) should be included to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (if pyridine was used), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid, N-acetyl-3-[4-(trifluoromethyl)phenyl]aniline, can be purified by recrystallization (e.g., from ethanol/water) to yield a white solid.
Protocol 2: Nitration of Protected Aniline
This protocol describes the introduction of a nitro (-NO₂) group, a versatile functional group that can be further reduced to an amine or used in other transformations.[8]
Materials:
-
N-acetyl-3-[4-(trifluoromethyl)phenyl]aniline (from Protocol 3.1)
-
Concentrated Sulfuric acid (H₂SO₄, 98%)
-
Concentrated Nitric acid (HNO₃, 70%)
-
Ice
Procedure:
-
In a flask maintained at 0-5 °C with an ice-salt bath, slowly add N-acetyl-3-[4-(trifluoromethyl)phenyl]aniline (1.0 eq) in small portions to concentrated sulfuric acid with vigorous stirring. Ensure the temperature does not exceed 10 °C.
-
Stir until a clear solution is obtained.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the acetanilide over 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.[7]
-
After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 1-2 hours. Monitor by TLC.
-
Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the product. The major product is expected to be the 4-nitro derivative due to the directing effect of the acetamide group.
The general mechanism for electrophilic aromatic substitution is depicted below, highlighting the formation of the key resonance-stabilized intermediate.
Caption: The two-step mechanism of electrophilic aromatic substitution.
Protocol 3: Halogenation of Protected Aniline
This protocol details the introduction of a halogen (e.g., Bromine) onto the aromatic ring.
Materials:
-
N-acetyl-3-[4-(trifluoromethyl)phenyl]aniline (from Protocol 3.1)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the N-acetyl protected starting material (1.0 eq) in acetic acid or DCM in a flask protected from light.
-
Cool the solution to 0 °C.
-
Prepare a solution of bromine (1.1 eq) in the same solvent and add it dropwise to the reaction mixture. Alternatively, add N-Bromosuccinimide (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C to room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water.
-
If bromine was used, add a small amount of sodium thiosulfate solution to quench any excess bromine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to obtain the crude product, which can be purified by column chromatography or recrystallization.
Protocol 4: Deprotection (Hydrolysis)
This final step regenerates the free amine to yield the final functionalized product.
Materials:
-
Substituted N-acetyl intermediate (from Protocol 3.2 or 3.3)
-
Concentrated Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) solution
-
Ethanol or Methanol
Procedure (Acidic Hydrolysis):
-
Suspend the N-acetyl intermediate in a mixture of ethanol and concentrated HCl.
-
Heat the mixture to reflux for 4-8 hours, until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then neutralize carefully with a base (e.g., 6M NaOH) until the solution is basic (pH > 10).
-
Extract the product with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product.
Summary of Reaction Conditions
The following table provides a comparative overview of typical conditions for the electrophilic functionalization of N-acetyl-3-[4-(trifluoromethyl)phenyl]aniline.
| Reaction | Electrophile Source | Catalyst/Solvent | Temperature (°C) | Key Considerations |
| Acetylation | Acetic Anhydride | Pyridine/DCM | 0 to RT | Protection step is essential for control. |
| Nitration | HNO₃ | H₂SO₄ | 0 - 10 | Strict temperature control is critical to prevent side reactions.[7] |
| Bromination | Br₂ or NBS | Acetic Acid | 0 to RT | Use of NBS can be milder and easier to handle than liquid bromine. |
| Hydrolysis | HCl / H₂O | Ethanol | Reflux | Ensures regeneration of the crucial amine functionality. |
Conclusion
This compound is a substrate of significant interest, but its high reactivity requires a strategic approach to achieve desired chemical transformations. The use of an acetyl protecting group is a robust and self-validating method to moderate the powerful activating effect of the amine, enabling controlled and regioselective electrophilic aromatic substitution.[6] The protocols outlined in this guide provide researchers and drug development professionals with a reliable framework for synthesizing a variety of functionalized derivatives, opening avenues for the development of novel pharmaceuticals and advanced materials.
References
- Google Patents. (2011). CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline.
-
Shen, Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC - NIH. Available at: [Link]
-
Amfine. Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline. Amfine. Available at: [Link]
-
Revista Colombiana de Química. (2010). Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. Available at: [Link]
- Google Patents. (2001). US6333434B1 - Preparation of trifluoromethylanilines.
-
The Royal Society of Chemistry. (2020). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link]
-
ResearchGate. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available at: [Link]
-
Corpet, M., et al. (2023). Trifluoromethylarylation of alkenes using anilines. PMC - NIH. Available at: [Link]
-
PubChem. 4-Nitro-3-(trifluoromethyl)aniline. National Center for Biotechnology Information. Available at: [Link]
-
Turesky, R. J., et al. (2005). Identification of Aminobiphenyl Derivatives in Commercial Hair Dyes. Chemical Research in Toxicology. Available at: [Link]
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LookChem. 4-(Trifluoromethyl)aniline 455-14-1 wiki. Available at: [Link]
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Wikipedia. Electrophilic aromatic substitution. Available at: [Link]
-
SpectraBase. 4-Nitro-3-(trifluoromethyl)aniline. Wiley Science Solutions. Available at: [Link]
-
Alam, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central. Available at: [Link]
-
Ferreira, R. J., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Available at: [Link]
-
ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]
-
Pinto, D. C. G. A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Akkurt, M., et al. (2011). 4-Methoxy-3-(trifluoromethyl)aniline. PMC. Available at: [Link]
-
Chemistry Steps. Reactions of Aniline. Chemistry Steps. Available at: [Link]
-
Chemistry LibreTexts. (2020). 17.4: Electrophilic Aromatic Substitution. Available at: [Link]
- Google Patents. (2014). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
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ResearchGate. Reactive electrophilic metabolites of aromatic amine and amide carcinogens. Available at: [Link]
-
PubMed. (1990). Mutations induced by aromatic amine DNA adducts in pBR322. Available at: [Link]
-
Scribd. TmpF6 - Electrophilic Substitution Reaction of Aniline. Available at: [Link]
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The Strategic Application of Trifluoromethylated Anilines in Advanced Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties conferred by the CF₃ group—strong electron-withdrawing character, high lipophilicity, and metabolic stability—make it a highly sought-after substituent. While compounds like 3-[4-(Trifluoromethyl)phenyl]aniline are valuable as synthetic intermediates for creating complex molecular architectures, their direct catalytic applications are not extensively documented. Instead, their true potential in catalysis is often realized when they are incorporated into more sophisticated molecular frameworks, such as ligands for transition metal catalysts.
This guide explores the catalytic applications of systems derived from trifluoromethyl-substituted anilines, with a focus on their role in facilitating challenging chemical transformations. We will delve into the mechanistic rationale behind their efficacy and provide detailed protocols for their application, particularly in the realm of palladium-catalyzed cross-coupling reactions.
The Influence of the Trifluoromethyl Group in Catalysis
The trifluoromethyl group exerts a profound influence on the electronic and steric properties of a molecule. When incorporated into a ligand scaffold for a transition metal catalyst, these effects can be strategically leveraged to enhance catalytic activity, selectivity, and catalyst stability.
-
Electronic Effects : The strong electron-withdrawing nature of the CF₃ group can modulate the electron density at the metal center of a catalyst. This can influence key steps in the catalytic cycle, such as oxidative addition and reductive elimination, often leading to faster reaction rates and broader substrate scope. For instance, in palladium-catalyzed cross-coupling reactions, electron-deficient ligands can promote the reductive elimination step, which is often rate-limiting.
-
Steric Effects : The bulk of the CF₃ group can be used to create a specific steric environment around the metal center. This can control the coordination of substrates and influence the regioselectivity and stereoselectivity of a reaction.
-
Enhanced Stability : The presence of fluorine atoms can increase the metabolic stability of organic molecules, a property that is also beneficial for the longevity of a catalyst by preventing degradation pathways.
Application in Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals and other functional materials. The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. The choice of ligand is critical for the success of this transformation, and ligands bearing trifluoromethyl groups have shown significant promise.
While direct catalytic use of this compound is not prominent, its structural motifs are found in advanced ligands. For the purpose of providing a concrete protocol, we will focus on a reaction that utilizes a related and well-documented trifluoromethyl-substituted aniline derivative in a Buchwald-Hartwig amination. Specifically, we will detail a protocol for the coupling of an aryl bromide with a primary amine using a palladium catalyst and a biarylphosphine ligand conceptually similar to those derived from functionalized anilines.
Conceptual Workflow for Buchwald-Hartwig Amination
Caption: Conceptual workflow for a typical Buchwald-Hartwig amination reaction.
Detailed Protocol: Palladium-Catalyzed Amination of an Aryl Bromide
This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a primary amine, a reaction where ligands derived from electron-deficient anilines are particularly effective.
Materials:
-
Aryl bromide (e.g., 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline) (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
A suitable biarylphosphine ligand (e.g., XPhos, SPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), the biarylphosphine ligand (e.g., XPhos: 19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the aryl bromide (1.0 mmol) and the primary amine (1.2 mmol) to the Schlenk tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation: Representative Yields in Buchwald-Hartwig Amination
The following table provides representative data for the Buchwald-Hartwig amination of various aryl bromides with aniline, showcasing the effectiveness of palladium catalysis. While not directly using this compound as a ligand, it illustrates the general efficiency of such reactions.
| Entry | Aryl Bromide | Amine | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 12 | 95 |
| 2 | 4-Bromoanisole | Aniline | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 18 | 92 |
| 3 | 1-Bromo-4-fluorobenzene | Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 16 | 90 |
| 4 | 2-Bromopyridine | Aniline | Pd(OAc)₂ / DavePhos | K₂CO₃ | t-Butanol | 24 | 85 |
Application in Visible-Light Photoredox Catalysis
Aniline derivatives, including those with trifluoromethyl groups, can also participate in catalytic reactions driven by visible light. Photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions.
In this context, aniline derivatives can act as substrates for direct C-H functionalization. For instance, the trifluoromethylation of aniline derivatives can be achieved using a suitable trifluoromethyl source and a photocatalyst.
Mechanistic Overview of Photoredox-Catalyzed Trifluoromethylation
Caption: Simplified mechanism of photoredox-catalyzed trifluoromethylation of anilines.
Protocol: Visible-Light-Mediated Trifluoromethylation of an Aniline Derivative
This protocol provides a general procedure for the ortho-C-H trifluoromethylation of an aniline derivative using an iridium-based photocatalyst.
Materials:
-
Aniline derivative (e.g., N,N-dimethylaniline) (0.2 mmol)
-
Togni's reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (0.3 mmol)
-
fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) (0.002 mmol, 1 mol%)
-
Anhydrous dimethylformamide (DMF) (2 mL)
-
Inert gas (Nitrogen or Argon)
-
Blue LED light source (e.g., 450 nm)
-
Standard reaction vials
Procedure:
-
Reaction Setup:
-
In a reaction vial equipped with a magnetic stir bar, combine the aniline derivative (0.2 mmol), Togni's reagent II (94.8 mg, 0.3 mmol), and fac-Ir(ppy)₃ (1.3 mg, 0.002 mmol).
-
Add anhydrous DMF (2 mL) to the vial.
-
Seal the vial with a cap containing a septum.
-
-
Degassing:
-
Degas the reaction mixture by bubbling with an inert gas for 15 minutes.
-
-
Irradiation:
-
Place the reaction vial approximately 5 cm from a blue LED light source.
-
Stir the reaction mixture at room temperature while irradiating.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion
While this compound itself is primarily a building block, the strategic incorporation of the trifluoromethylphenyl aniline motif into ligands and substrates is a powerful strategy in modern catalysis. The unique electronic and steric properties imparted by the trifluoromethyl group can lead to significant improvements in catalytic efficiency, selectivity, and stability. The protocols provided herein for Buchwald-Hartwig amination and photoredox-catalyzed trifluoromethylation serve as a practical guide for researchers looking to leverage the benefits of fluorination in their own synthetic endeavors. As the demand for complex, fluorinated molecules continues to grow, the development of new catalytic systems based on trifluoromethyl-substituted anilines will undoubtedly remain an active and fruitful area of research.
References
-
Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 2021. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences, 2020. [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 2016. [Link]
-
para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society, 2019. [Link]
Application Notes & Protocols: The Strategic Utility of the 3-[4-(Trifluoromethyl)phenyl]aniline Scaffold in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the application of the 3-[4-(Trifluoromethyl)phenyl]aniline scaffold, a cornerstone structural motif in modern drug discovery. We will explore its significance, from the fundamental physicochemical advantages conferred by its unique moieties to its successful incorporation into potent therapeutic agents. Detailed synthetic protocols and biological evaluation methodologies are provided to empower researchers in their drug development endeavors.
Introduction: A Privileged Scaffold in Drug Design
The this compound core represents a biaryl amine structure that has gained prominence as a "privileged scaffold" in medicinal chemistry. Its value stems from the synergistic combination of two key features: the aniline moiety and the strategically placed trifluoromethyl (-CF₃) group.
The aniline portion of the scaffold frequently serves as an essential pharmacophore, capable of forming critical hydrogen bonds with protein targets, most notably the hinge region of kinases.[1] This interaction provides a strong anchoring point for inhibitor binding.
The trifluoromethyl group is a bioisostere for groups like methyl or chloro, but it imparts a unique set of properties that are highly advantageous for drug candidates.[2] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Key benefits include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic breakdown by cytochrome P450 enzymes, which can increase a drug's half-life.[2][4]
-
Increased Binding Affinity: The -CF₃ group can improve interactions with protein targets by engaging in favorable hydrophobic contacts and modulating the electronic properties of the entire molecule.[5]
-
Improved Membrane Permeability: Increased lipophilicity can enhance a compound's ability to cross cellular membranes, a crucial factor for bioavailability.[4]
Consequently, this scaffold is a recurring theme in the development of targeted therapies, particularly in oncology and infectious diseases.[6]
Part 1: Application in Kinase Inhibitor Design for Oncology
Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs. The this compound scaffold is central to the design of numerous potent kinase inhibitors.
Rationale: The Aniline-Hinge Interaction
The ATP-binding site of most kinases contains a flexible "hinge region" that connects the N- and C-terminal lobes. The backbone of this region offers hydrogen bond donor and acceptor sites. The aniline nitrogen and its attached proton provide a complementary hydrogen bonding pattern, enabling many inhibitors to anchor themselves effectively within the ATP pocket, a foundational principle for Type I and Type II kinase inhibitors.[1]
Case Study: Diarylurea Kinase Inhibitors (e.g., Sorafenib)
Sorafenib is a multi-kinase inhibitor approved for the treatment of liver and kidney cancer.[7] Its chemical structure features a related 4-chloro-3-(trifluoromethyl)phenyl urea moiety. This class of compounds typically functions by inhibiting key kinases in the Raf/MEK/ERK signaling pathway, which is crucial for tumor cell proliferation and angiogenesis.[7][8] Derivatives built from the this compound scaffold operate on a similar principle.
Table 1: Representative Kinase Inhibitory Activity of a Diarylurea Compound
| Kinase Target | IC₅₀ (nM) |
| KDR (VEGFR2) | 0.0689 µM |
| Data for a representative 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-amino-pyridin-3-yl)urea analog.[9] |
Below is a diagram illustrating the central role of the Raf/MEK/ERK pathway in cell signaling and the intervention point for inhibitors.
Case Study: Pan-BCR-ABL Inhibitors (e.g., Ponatinib)
Chronic Myeloid Leukemia (CML) is driven by the BCR-ABL fusion oncoprotein. While first and second-generation inhibitors like imatinib and nilotinib are effective, the "gatekeeper" T315I mutation confers broad resistance.[10] Ponatinib, a third-generation inhibitor, was designed to overcome this resistance and utilizes a 3-(trifluoromethyl)phenyl fragment within its core structure.[10] This moiety fits into a hydrophobic pocket in the ATP-binding site, contributing to its high potency against both wild-type and mutant BCR-ABL.[11]
Table 2: Comparative IC₅₀ Values of Ponatinib
| Kinase Target | Ponatinib IC₅₀ (nM) |
| BCR-ABL | 0.37 |
| BCR-ABL T315I | 2.0 |
| VEGFR2 | 1.5 |
| FGFR1 | 2.2 |
| SRC | 5.4 |
| Source: Data compiled from publicly available literature.[11] |
Part 2: Application in Antibacterial Drug Discovery
The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), presents a global health crisis. The this compound scaffold has been successfully incorporated into novel chemical classes with potent antibacterial activity.
Case Study: Pyrazole-Aniline Conjugates
Researchers have synthesized libraries of compounds where a trifluoromethyl-substituted aniline is linked to a pyrazole core.[12][13] These molecules have demonstrated remarkable potency against a range of Gram-positive bacteria, including drug-resistant strains. The trifluoromethylphenyl moiety is critical for this activity, with structure-activity relationship (SAR) studies showing that its presence significantly enhances the minimum inhibitory concentration (MIC) compared to non-fluorinated analogs.[12]
Table 3: MIC Values for a Representative Pyrazole-Aniline Antibacterial Agent
| Bacterial Strain | MIC (µg/mL) |
| S. aureus ATCC 25923 (MSSA) | 0.5 - 1 |
| S. aureus BAA-2312 (MRSA) | 1 |
| E. faecalis ATCC 29212 (VSE) | 1 |
| E. faecium ATCC 700221 (VRE) | 1 |
| Data for a representative fluoro-trifluoromethyl substituted pyrazole-aniline derivative.[13] |
The general workflow for identifying such antibacterial leads is depicted below.
Sources
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
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- 9. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of the Trifluoromethyl Group in Modulating the Bioactivity of Aniline Compounds
Introduction: The Trifluoromethyl Group as a "Super-Substituent" in Aniline-Based Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become an indispensable tool for transforming lead compounds into viable drug candidates.[1][2] Among these, the trifluoromethyl (CF3) group stands out for its profound and often beneficial impact on a molecule's pharmacokinetic and pharmacodynamic profile when appended to an aniline scaffold.[3][4] Aniline derivatives are a common feature in a vast array of therapeutic agents, and the addition of a CF3 group can dramatically alter their biological activity.[5][6] This guide provides an in-depth exploration of the multifaceted roles of the trifluoromethyl group in aniline compounds, offering both foundational principles and actionable protocols for researchers, scientists, and drug development professionals.
The unique electronic properties of the trifluoromethyl group, being strongly electron-withdrawing, coupled with its steric bulk and high lipophilicity, allow it to exert a powerful influence on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.[7][8] This document will dissect these influences, providing a clear rationale for the strategic use of trifluoromethylated anilines in drug design.
Part 1: Physicochemical and Pharmacokinetic Consequences of Trifluoromethylation in Anilines
The introduction of a trifluoromethyl group onto an aniline ring instigates a cascade of changes in the molecule's fundamental properties. Understanding these shifts is paramount to harnessing the full potential of this substituent.
Modulation of Lipophilicity (LogP/LogD)
The trifluoromethyl group is significantly more lipophilic than a hydrogen or methyl group, which it often replaces.[8][9] This increased lipophilicity, quantified by a higher octanol-water partition coefficient (LogP), can enhance a compound's ability to cross cellular membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier.[7] However, this effect is not always straightforward and is dependent on the position of the CF3 group on the aniline ring.[9]
Table 1: Comparative Lipophilicity of Aniline and its Trifluoromethylated Derivatives
| Compound | Structure | LogP (Calculated) | Reference |
| Aniline | C6H5NH2 | 0.90 | [PubChem CID: 6115] |
| 2-(Trifluoromethyl)aniline | o-CF3C6H4NH2 | 2.10 | [PubChem CID: 7374] |
| 3-(Trifluoromethyl)aniline | m-CF3C6H4NH2 | 2.30 | [10] |
| 4-(Trifluoromethyl)aniline | p-CF3C6H4NH2 | 2.40 | [11] |
Impact on Acidity/Basicity (pKa)
The potent electron-withdrawing nature of the trifluoromethyl group has a pronounced effect on the basicity of the aniline nitrogen.[12] By pulling electron density away from the aromatic ring and the amino group, the CF3 substituent makes the lone pair of electrons on the nitrogen less available for protonation. This results in a significant decrease in the pKa of the anilinium ion, meaning the trifluoromethylated aniline is a weaker base than aniline itself. This modulation of pKa is crucial as it dictates the ionization state of the molecule at physiological pH, which in turn affects its solubility, receptor binding, and off-target interactions.
Table 2: pKa Values of Aniline and its Trifluoromethylated Isomers
| Compound | pKa of Conjugate Acid (Anilinium ion) | Reference |
| Aniline | 4.63 | |
| 2-(Trifluoromethyl)aniline | 0.49 | [PubChem CID: 7374] |
| 3-(Trifluoromethyl)aniline | 3.51 | [10] |
| 4-(Trifluoromethyl)aniline | 2.75 | [11] |
Enhancement of Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[3][4] The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[8] When a CF3 group replaces a metabolically labile methyl or hydrogen group on the aniline ring, it can block a potential site of oxidation, thereby increasing the drug's half-life and reducing the formation of potentially reactive metabolites.[7]
Caption: Metabolic stabilization by trifluoromethylation.
Part 2: Influence on Pharmacodynamics and Target Engagement
Beyond its impact on pharmacokinetics, the trifluoromethyl group can directly influence how a molecule interacts with its biological target.
Altering Binding Affinity and Selectivity
The introduction of a CF3 group can enhance binding affinity through several mechanisms:
-
Steric Effects: The bulkiness of the CF3 group can promote favorable van der Waals interactions within a protein's binding pocket.[1]
-
Hydrophobic Interactions: The lipophilic nature of the CF3 group can drive binding to hydrophobic regions of the target protein.[13]
-
Electrostatic and Dipole Interactions: The highly polarized C-F bonds create a strong dipole moment, which can engage in favorable electrostatic and dipole-dipole interactions with polar residues in the binding site.[1]
-
Orthogonal Multipolar Interactions: The CF3 group can participate in unique non-covalent interactions, distinct from classical hydrogen bonds, which can contribute to binding affinity and selectivity.
A notable example is the non-steroidal anti-inflammatory drug (NSAID) celecoxib, where the trifluoromethyl group is crucial for its selective inhibition of the COX-2 enzyme.[1]
Bioisosteric Replacement
The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as a methyl or a nitro group.[12][14] This substitution can maintain or improve biological activity while favorably modifying other properties like metabolic stability. For instance, replacing a nitro group, which can be associated with toxicity, with a CF3 group has been shown to yield compounds with improved potency and metabolic stability in CB1 receptor positive allosteric modulators.[15][16][17]
Caption: Bioisosteric replacement strategy.
Part 3: Experimental Protocols
The following protocols provide standardized methodologies for the synthesis and evaluation of trifluoromethylated aniline compounds.
Protocol 1: Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives
This protocol is adapted from a procedure for the synthesis of ortho-trifluoromethoxylated aniline derivatives, which can be a valuable class of compounds.[18][19][20][21][22]
Objective: To synthesize methyl 4-acetamido-3-(trifluoromethoxy)benzoate.
Materials:
-
Methyl 4-(N-hydroxyacetamido)benzoate
-
Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)
-
Cesium carbonate (Cs2CO3)
-
Chloroform (anhydrous)
-
Nitromethane
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Flash column chromatography system
-
Rotary evaporator
Procedure:
-
O-Trifluoromethylation: a. In an oven-dried round-bottom flask under an inert atmosphere, combine methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv), Togni reagent II (1.2 equiv), and a catalytic amount of cesium carbonate (10 mol%).[18] b. Add anhydrous chloroform and stir the reaction mixture at room temperature. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, filter the reaction mixture to remove any solids.[21] e. Concentrate the filtrate in vacuo using a rotary evaporator.[21] f. Purify the crude product by flash column chromatography to obtain methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.[18]
-
OCF3 Migration: a. Dissolve the purified methyl 4-(N-(trifluoromethoxy)acetamido)benzoate in nitromethane. b. Heat the reaction mixture to 120 °C.[20] c. Monitor the reaction by TLC until the starting material is consumed. d. Cool the reaction to room temperature and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography to yield the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To determine the metabolic stability of a trifluoromethylated aniline compound.
Materials:
-
Test compound (trifluoromethylated aniline derivative)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control (compound with known metabolic instability, e.g., verapamil)
-
Negative control (compound with known metabolic stability, e.g., warfarin)
-
Acetonitrile (with internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation: a. Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO). b. Prepare working solutions by diluting the stock solutions in phosphate buffer. c. Prepare the HLM suspension in phosphate buffer.
-
Incubation: a. In a 96-well plate, add the HLM suspension to each well. b. Pre-incubate the plate at 37°C for 5 minutes. c. Initiate the metabolic reaction by adding the NADPH regenerating system to each well, except for the negative control wells (add buffer instead). d. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing and Analysis: a. Centrifuge the plate to pellet the precipitated proteins. b. Transfer the supernatant to a new plate for analysis. c. Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k). c. Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k. d. Calculate the intrinsic clearance (Clint) using the appropriate scaling factors.
Protocol 3: hERG Channel Inhibition Assay
Objective: To assess the potential for a trifluoromethylated aniline compound to inhibit the hERG potassium channel, a key off-target that can lead to cardiotoxicity.[23][24]
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Test compound
-
Positive control (e.g., astemizole)
-
Patch-clamp electrophysiology rig
-
Appropriate external and internal solutions for patch-clamp recording
Procedure:
-
Cell Preparation: a. Culture the hERG-expressing HEK293 cells under standard conditions. b. On the day of the experiment, prepare a single-cell suspension.
-
Electrophysiological Recording: a. Obtain whole-cell patch-clamp recordings from single cells. b. Apply a voltage protocol to elicit hERG tail currents. c. After establishing a stable baseline recording in the vehicle control solution, perfuse the cell with increasing concentrations of the test compound. d. Record the hERG current at each concentration until a steady-state effect is observed.
-
Data Analysis: a. Measure the peak tail current amplitude at each test concentration. b. Normalize the current amplitude to the baseline current. c. Plot the percentage of inhibition versus the logarithm of the test compound concentration. d. Fit the data to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
Caption: Experimental workflow for CF3-aniline evaluation.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the design of bioactive aniline compounds.[1] Its ability to enhance metabolic stability, modulate physicochemical properties, and improve target engagement makes it a highly valuable substituent for optimizing lead compounds.[3][7] By understanding the fundamental principles governing its effects and employing robust experimental protocols for synthesis and evaluation, researchers can effectively leverage the trifluoromethyl group to accelerate the discovery and development of novel and improved therapeutics.
References
-
The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry - Benchchem.
-
Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. (2025).
-
The Role of Trifluoromethylated Compounds in Modern Drug Discovery.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
-
Trifluoromethyl group - Wikipedia.
-
The Role of Trifluoromethylated Anilines in Modern Synthesis.
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications.
-
The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University Research Repository.
-
N-Propyl-3-(trifluoromethyl)aniline: A Technical Guide to its Physicochemical Properties and Solubility - Benchchem.
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH.
-
Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - JoVE.
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed.
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. - SciSpace.
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF.
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - Sci-Hub.
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications.
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Trifluoromethylated bioactive molecules and the construction of... - ResearchGate.
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Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed.
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Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - MDPI.
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
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4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem.
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A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Request PDF - ResearchGate.
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Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC - NIH.
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When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed.
-
3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem.
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Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol - ResearchGate.
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3-(Trifluoromethyl)aniline Hydrochloride|High-Quality RUO - Benchchem.
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A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups - Benchchem.
-
Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed.
-
Harnessing the Power of Trifluoromethyl Aniline in Agrochemical Innovation.
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - PubMed Central.
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Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity | Chemical Research in Toxicology - ACS Publications.
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3-(Trifluoromethyl)aniline - Wikipedia.
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv.
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Substituent Effects on the Physical Properties and pKa of Aniline - AFIT.
-
High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications.
-
Correlation of the DFT-calculated lipophilicities with the experimental... | Download Scientific Diagram - ResearchGate.
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH.
-
Inhibition of hERG K+ Currents by Antimalarial Drugs in Stably Transfected HEK293 Cells - PubMed.
-
Research - Michael Cameron, PhD » The Wertheim UF Scripps Institute ».
-
Probing the molecular basis of hERG drug block with unnatural amino acids - PMC.
-
Cytochrome P450 - YouTube.
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
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- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 13. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 20. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Probing the molecular basis of hERG drug block with unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-[4-(Trifluoromethyl)phenyl]aniline
Welcome to the technical support center for the synthesis of 3-[4-(Trifluoromethyl)phenyl]aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific biaryl amine synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles to help you maximize your reaction yields and purity.
Section 1: Foundational Synthetic Strategies
The synthesis of this compound involves the formation of a carbon-carbon (C-C) or carbon-nitrogen (C-N) bond between a 3-aminophenyl unit and a 4-(trifluoromethyl)phenyl unit. The two most prominent and versatile methods for achieving this are Palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
Your choice between these two pathways will depend on the availability and stability of starting materials. Both routes are powerful, but each presents unique challenges and optimization parameters.
Caption: Primary synthetic routes to the target molecule.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis. Each answer provides a logical path to diagnosing and solving the problem, rooted in the reaction mechanism.
Q1: My reaction has stalled. TLC/LC-MS analysis shows significant amounts of unreacted starting materials. What should I investigate?
A1: A stalled reaction is most often due to catalyst deactivation or suboptimal reaction conditions. Here is a systematic troubleshooting workflow:
-
Catalyst Inactivation: The active Pd(0) species is the engine of the catalytic cycle.[1] Its deactivation is the most common cause of failure.
-
Oxygen Sensitivity: Was your reaction mixture thoroughly degassed? The Pd(0) catalyst is readily oxidized to inactive Pd(II) by dissolved oxygen. Ensure you have used a robust degassing method (e.g., three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes).
-
Pre-catalyst Choice: Simple Pd(II) sources like Pd(OAc)₂ or PdCl₂ require in situ reduction to Pd(0).[1][2] This step can be inefficient. Consider using air-stable Pd(0) pre-catalysts (e.g., Pd₂(dba)₃) or specialized Buchwald pre-catalysts (like G3-XPhos), which are designed for clean and efficient generation of the active catalyst.[3]
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation.[4] Ensure your ligand is pure and handled under an inert atmosphere.
-
-
Suboptimal Base or Solvent:
-
Base Strength & Solubility (Suzuki): The base is crucial for activating the boronic acid for transmetalation.[5] If using an inorganic base like K₂CO₃ or K₃PO₄, ensure it is finely powdered and that your solvent system (e.g., dioxane/water, toluene/water) allows for sufficient interaction. A stronger base like Cs₂CO₃ or an organic base may be required.[6]
-
Base Strength (Buchwald-Hartwig): This amination typically requires a strong, non-nucleophilic base to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[2][7] Weaker bases like carbonates are often insufficient and can lead to slow or incomplete reactions.[8]
-
-
Temperature: Cross-coupling reactions are often temperature-sensitive. While room temperature couplings are possible with highly active catalyst systems, this specific transformation may require heating (typically 80-110°C) to drive the reaction to completion.[8]
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Purification of 3-[4-(Trifluoromethyl)phenyl]aniline
Here is the technical support center for the purification of 3-[4-(Trifluoromethyl)phenyl]aniline.
Welcome to the technical support guide for this compound (also known as 4-Phenyl-3-(trifluoromethyl)aniline). This document, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and detailed protocols for the successful purification of this important synthetic intermediate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with this compound.
Section 1: Compound Overview and Physicochemical Properties
This compound (CAS No. 641570-82-3) is a biphenylamine derivative. The presence of a basic aniline moiety, a bulky biphenyl structure, and an electron-withdrawing trifluoromethyl group gives it a unique set of properties that must be considered during purification.[1] Accurate purification is critical as impurities can significantly impact the outcomes of subsequent synthetic steps.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 641570-82-3 | [1] |
| Molecular Formula | C₁₃H₁₀F₃N | [1] |
| Molecular Weight | 237.22 g/mol | [1] |
| Appearance | Solid (form may vary) | [1] |
| Purity (Typical) | ≥95% (before specialized purification) | [1] |
| Storage | Sealed in dry conditions, 2-8°C | [1] |
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: What are the most likely impurities in my crude sample?
A1: The impurity profile depends heavily on the synthetic route. However, common contaminants include:
-
Unreacted Starting Materials: Such as 3-bromoaniline, 3-iodoaniline, or the corresponding boronic acid/ester used in a Suzuki coupling reaction.
-
Homocoupled Byproducts: Biphenyl species arising from the self-coupling of the boronic acid reagent.
-
Regioisomers: Isomeric products that may form depending on the selectivity of the reaction.
-
Catalyst Residues: Traces of palladium or other transition metals if a cross-coupling reaction was employed.
-
Solvent Residues: Residual high-boiling solvents like DMF, DMSO, or toluene.
Q2: How do I choose between column chromatography and recrystallization?
A2: The choice depends on the scale of your experiment and the nature of the impurities.
-
Column Chromatography is ideal for separating compounds with different polarities. It is highly effective for removing both more polar and less polar impurities and is the method of choice for complex mixtures or when isomers are present.[2][3]
-
Recrystallization is best for removing small amounts of impurities from a large amount of product, especially if the product is a well-defined crystalline solid. It is often more scalable and economical than chromatography for final purification of multi-gram batches.[4][5]
Use the following decision tree to guide your choice:
Caption: Purification Method Decision Tree.
Q3: My compound is streaking badly on the silica TLC plate and column. What's wrong and how do I fix it?
A3: This is a classic issue when purifying amines on silica gel. Silica gel is slightly acidic due to surface silanol (Si-OH) groups. The basic aniline nitrogen of your compound can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This causes poor elution, leading to streaking or "tailing".[6]
The Solution: Neutralize the silica gel's activity by adding a small amount of a volatile base to your eluent system.
-
Triethylamine (TEA): Add 0.5-1% triethylamine to your mobile phase (e.g., for 100 mL of eluent, add 0.5-1 mL of TEA). The TEA is more basic and will preferentially interact with the acidic sites on the silica, allowing your product to elute cleanly.[6]
-
Ammonia: In some cases, a mobile phase pre-saturated with ammonia can be used, though this is less common and requires more specialized setup.
Q4: I'm struggling to find a suitable solvent for recrystallization. What's the best approach?
A4: A good recrystallization solvent should dissolve your compound completely when hot but poorly when cold.[5] Finding the right solvent is often an empirical process.
-
Screening Protocol:
-
Place ~20-30 mg of your crude product into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature (start with solvents like hexanes, ethyl acetate, isopropanol, toluene, and acetone). Note if it dissolves readily at room temperature (this solvent is unsuitable).
-
If it doesn't dissolve, gently heat the mixture. If it dissolves when hot, it's a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.
-
A good solvent will produce a high yield of crystals upon cooling.
-
-
Solvent Mixtures: If no single solvent works, try a binary mixture. Dissolve your compound in a small amount of a "good" solvent (one it's very soluble in, like dichloromethane or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (one it's insoluble in, like hexanes or pentane) dropwise until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
Section 3: Detailed Purification Protocols
These protocols provide step-by-step methodologies for the most common and effective purification techniques for this compound.
Protocol 1: Flash Column Chromatography on Silica Gel
This method is highly effective for separating the target compound from impurities with different polarities.[2]
Principle of Separation: The separation is based on the differential partitioning of the mixture's components between the polar stationary phase (silica gel) and the less polar mobile phase (eluent). Less polar compounds travel faster down the column, while more polar compounds are retained longer.
Caption: Workflow for Flash Column Chromatography.
Step-by-Step Methodology:
-
Eluent Selection: Develop a suitable solvent system using thin-layer chromatography (TLC). Aim for a system that gives your product an Rf value of ~0.25-0.35. A good starting point is a gradient of ethyl acetate (EtOAc) in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing).
-
Prepare Eluent: Prepare a sufficient volume of your chosen eluent. Crucially, add 0.5-1% triethylamine (TEA) to this mixture to prevent streaking. [6]
-
Column Packing: Pack a flash chromatography column with silica gel, using your prepared eluent to create a well-settled slurry.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a low-boiling solvent (like dichloromethane). Add a small amount of silica gel (~2-3 times the mass of your product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Wet Loading: Dissolve your crude product in the smallest possible volume of your initial eluent and carefully pipette it onto the top of the column.
-
-
Elution: Begin elution with your starting solvent system, applying positive pressure. Collect fractions in test tubes. Gradually increase the polarity of the eluent (e.g., increase the percentage of EtOAc) to elute your compound and any more polar impurities.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate and visualize under UV light to identify which fractions contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
This protocol is ideal for purifying solid material that is already relatively pure (>90%) to achieve high analytical purity.
Principle of Recrystallization: This technique leverages the differences in solubility of a compound and its impurities in a specific solvent at different temperatures. By dissolving the crude solid in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes out, leaving impurities behind in the solution (mother liquor).[5]
Table 2: Potential Solvents for Recrystallization Screening
| Solvent Type | Examples | Notes |
| Alcohols | Isopropanol, Ethanol | Good for moderately polar compounds. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Good for non-polar compounds; Toluene has a high boiling point. |
| Esters | Ethyl Acetate | A versatile, moderately polar solvent. |
| Binary Mixtures | Dichloromethane/Hexane, Ethyl Acetate/Hexane | Excellent for fine-tuning solubility. |
Step-by-Step Methodology:
-
Solvent Selection: Using the screening method described in the FAQ section, identify a suitable solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling (using a hot plate and stir bar) while slowly adding more solvent until the solid just dissolves completely.
-
Hot Filtration (Optional but Recommended): If there are any insoluble impurities (e.g., dust, catalyst residues), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period, as slow cooling promotes the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
-
SIELC Technologies. Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. [Link]
-
Organic Syntheses Procedure. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. [Link]
-
PubChem. 3-(Trifluoromethyl)aniline. [Link]
-
PubChem. 4-[3-Methoxy-4-(trifluoromethyl)phenyl]aniline. [Link]
- Google Patents. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
PubChem. 4-Nitro-3-(trifluoromethyl)aniline. [Link]
-
Supporting Information for an academic paper. [Link]
-
IUCr. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. [Link]
- Google Patents.
-
Google Patents. US6333434B1 - Preparation of trifluoromethylanilines. [Link]
-
PrepChem.com. Synthesis of 4-trifluoromethylaniline. [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
- Google Patents. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
-
Wikipedia. 3-(Trifluoromethyl)aniline. [Link]
-
Scribd. Recrystallization: Figure 1. Structure of Aniline. [Link]
-
ResearchGate. Does aniline stick in columns during column chromatography?. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one | MDPI [mdpi.com]
- 4. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-[4-(Trifluoromethyl)phenyl]aniline
Welcome to the technical support guide for the synthesis of 3-[4-(Trifluoromethyl)phenyl]aniline. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important biaryl amine intermediate. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Overview of Synthetic Strategy
The formation of the C-N biaryl bond in this compound is most commonly achieved via palladium-catalyzed cross-coupling reactions. The two preeminent methods for this class of transformation are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1][2] While both are powerful, they are susceptible to side reactions that generate a characteristic profile of impurities. Understanding the origin of these impurities is the first step toward their elimination.
-
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an aryl boronic acid with an aryl halide. For this target molecule, the most common route is the reaction between 4-(Trifluoromethyl)phenylboronic acid and 3-bromoaniline or 3-iodoaniline .[3]
-
Buchwald-Hartwig Amination: This method directly forms the C-N bond by coupling an amine with an aryl halide.[2][4] A plausible, though less direct, route could involve coupling 1-bromo-4-(trifluoromethyl)benzene with a protected 3-aminoaniline derivative.
This guide will focus primarily on the impurities arising from the Suzuki-Miyaura pathway, as it is a highly common and direct approach for this specific biaryl amine synthesis. Many of the principles and impurity types are also relevant to other cross-coupling methods.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My reaction is incomplete, showing significant unreacted starting materials (e.g., 3-bromoaniline and 4-(trifluoromethyl)phenylboronic acid) by HPLC/TLC. What went wrong?
Answer: Incomplete conversion in a Suzuki coupling is a frequent issue that typically points to problems with the catalytic cycle.
-
Causality: The palladium catalyst must efficiently cycle between its Pd(0) and Pd(II) oxidation states. If any step—oxidative addition, transmetalation, or reductive elimination—is hindered, the reaction will stall.
-
Catalyst Deactivation: The Pd(0) species is susceptible to oxidation by trace oxygen, forming inactive palladium oxides. The phosphine ligands themselves can also be oxidized. This is the most common cause of failure.
-
Ineffective Transmetalation: The transfer of the trifluoromethylphenyl group from boron to palladium is base-mediated. The choice and quantity of the base are critical. An inappropriate base (e.g., too weak, poor solubility) will halt the catalytic cycle.
-
Low Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature may not provide the necessary activation energy for the oxidative addition of the aryl bromide.
-
-
Troubleshooting Protocol:
-
Ensure Inert Atmosphere: Rigorously degas your solvent(s) before use. This can be done by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Verify Base Efficacy: Use a base known to be effective for Suzuki couplings, such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure it is finely powdered and anhydrous. An aqueous solution of the base is often used and must be thoroughly mixed to ensure phase transfer.
-
Check Catalyst/Ligand Quality: Use a fresh, high-quality palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and an appropriate phosphine ligand. Bulky, electron-rich ligands like SPhos or XPhos often improve catalyst stability and activity.[5]
-
Optimize Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress carefully to avoid decomposition.
-
Question 2: I've isolated my product, but it's contaminated with a high-mass impurity identified as 4,4'-bis(trifluoromethyl)biphenyl. How do I prevent this?
Answer: This is the classic homocoupling byproduct of the boronic acid, a very common side reaction in Suzuki couplings.
-
Causality: The presence of oxygen promotes the palladium-catalyzed oxidative homocoupling of the boronic acid reagent.[6] This side reaction consumes your reagent and complicates purification.
-
Troubleshooting Protocol:
-
Primary Solution - Rigorous Degassing: This is the most critical preventative measure. As described above, ensure your reaction setup is scrupulously free of oxygen.
-
Reagent Purity: Use boronic acid from a reliable source. Older boronic acids can sometimes undergo partial decomposition (protodeboronation), which can influence side reactions.
-
Stoichiometry Control: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can lead to more homocoupling product. Fine-tune the stoichiometry for your specific system.
-
Question 3: My mass spectrometry results show an impurity with a mass 16 Da higher than my product. What is it and how did it form?
Answer: This impurity is almost certainly a hydroxylated byproduct, likely 3-amino-4'-(trifluoromethyl)biphenol , formed by the substitution of the halide on the starting material with a hydroxyl group.
-
Causality: When using strong hydroxide bases (like NaOH, KOH) or even carbonate bases in the presence of water at elevated temperatures, the aryl halide can undergo nucleophilic aromatic substitution (SNA_r) or a Pd-catalyzed hydroxylation, competing with the desired cross-coupling.[6]
-
Troubleshooting Protocol:
-
Change the Base: Switch to a non-hydroxide base like tripotassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These are effective bases for transmetalation but are less nucleophilic.
-
Moderate Temperature: If possible, lower the reaction temperature. Hydroxylation side reactions are often more prevalent at temperatures exceeding 100 °C.
-
Minimize Water: While many Suzuki protocols use aqueous base solutions, minimize the amount of water to what is necessary for the base to function. Using a biphasic system with a solvent like toluene or dioxane is standard.
-
Question 4: I see a significant amount of aniline and/or 4-(trifluoromethyl)benzene in my crude reaction mixture. Where are these coming from?
Answer: These are products of proto-dehalogenation (for aniline, from 3-bromoaniline) and proto-deboronation (for 4-(trifluoromethyl)benzene, from the boronic acid).
-
Causality: These side reactions involve the replacement of the halogen or boronic acid group with a hydrogen atom. This is catalyzed by the palladium complex, often in the presence of trace amounts of water, alcohols, or other proton sources in the reaction mixture.
-
Troubleshooting Protocol:
-
Use Anhydrous Solvents: While the base may be aqueous, using high-purity anhydrous reaction solvents (like dioxane or toluene) can minimize the sources of adventitious protons.
-
Control Reaction Time: Over-extending the reaction time after the starting materials are consumed can sometimes lead to an increase in these degradation byproducts. Monitor the reaction and work it up promptly upon completion.
-
Ligand Choice: The choice of ligand can influence the rates of competing side reactions. Experimenting with different ligands may be necessary for particularly stubborn substrates.
-
Summary of Common Impurities
| Impurity Name | Structure (Description) | Common Source | Recommended Analytical Method |
| 3-Bromoaniline | Starting Material | Incomplete reaction | HPLC, GC-MS, TLC |
| 4-(Trifluoromethyl)phenylboronic acid | Starting Material | Incomplete reaction; excess reagent | HPLC, ¹H NMR (disappears on D₂O shake) |
| 4,4'-Bis(trifluoromethyl)biphenyl | Symmetrical dimer of the boronic acid partner | Oxygen-mediated homocoupling | HPLC, GC-MS |
| 3,3'-Diaminobiphenyl | Symmetrical dimer of the aniline partner | Reductive homocoupling of the aryl halide | HPLC, GC-MS |
| 3-Aminophenol | Hydroxylated starting material | Base-induced hydrolysis of 3-bromoaniline | HPLC, GC-MS |
| Aniline | Dehalogenated starting material | Proto-dehalogenation | GC-MS |
Key Experimental Protocol: Purification via Acid-Base Extraction
This technique is highly effective for separating the basic aniline product from non-basic impurities like the homocoupling byproduct.
-
Initial Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane and water. Separate the organic layer.
-
Acidic Extraction: Extract the organic layer 2-3 times with 1 M hydrochloric acid (HCl). The target amine, being basic, will be protonated and move into the aqueous layer. Neutral impurities (e.g., 4,4'-bis(trifluoromethyl)biphenyl) will remain in the organic layer, which can now be discarded.
-
Basification: Combine the acidic aqueous layers in a flask and cool in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the solution is basic (pH > 9). The protonated amine will be neutralized and will precipitate or form an oil.
-
Final Extraction: Extract the basified aqueous layer 3-4 times with fresh ethyl acetate or dichloromethane. The purified amine product will now be in the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product. Further purification by column chromatography or recrystallization may be performed if necessary.[7]
Visualizing Impurity Formation Pathways
The following diagram illustrates the central Suzuki-Miyaura catalytic cycle and the points at which key side reactions diverge, leading to common impurities.
Caption: Suzuki coupling cycle and common impurity side pathways.
References
-
Organic Syntheses Procedure. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Available from: [Link]
-
Molecules. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. Available from: [Link]
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling. Available from: [Link]
- Google Patents. US6333434B1 - Preparation of trifluoromethylanilines.
- Google Patents. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
San Diego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
-
Journal of Visualized Experiments. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed Central. Available from: [Link]
-
ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available from: [Link]
-
ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link]
-
Organic Chemistry Portal. Aniline synthesis by amination (arylation). Available from: [Link]
- Google Patents. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
R Discovery. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available from: [Link]
-
Preprints.org. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available from: [Link]
-
Agilent Technologies. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Available from: [Link]
-
ResearchGate. Assembly of Biaryl Amines via Mild Copper-Catalyzed Coupling of Anilines with (Hetero)aryl Chlorides/Bromides. Available from: [Link]
- Google Patents. Method for detecting impurities in aminocaproic acid or preparation thereof.
-
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3-[4-(Trifluoromethyl)phenyl]aniline
Welcome to the technical support center for the synthesis of 3-[4-(Trifluoromethyl)phenyl]aniline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of biaryl amine synthesis. The formation of the central carbon-carbon bond in this molecule, typically via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is a powerful but nuanced process. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, focusing on the identification and mitigation of common side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format. The primary focus is on the Suzuki-Miyaura coupling of 3-bromoaniline with 4-(trifluoromethyl)phenylboronic acid (Route A) or 3-aminophenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene (Route B), as this is the most prevalent and efficient method for constructing the target biaryl framework.[1][2][3]
Issue 1: Low or No Conversion to Product
Question: My Suzuki-Miyaura reaction is stalling, showing low conversion to this compound even after extended reaction times. What are the most common causes?
Answer: Low or no conversion is one of the most frequent issues in cross-coupling reactions and can typically be traced back to one of three areas: the catalyst system, the quality of the reagents, or the reaction conditions.
-
Catalyst Inactivation: The active Pd(0) species in the catalytic cycle is sensitive and can be easily deactivated.[4] The primary culprit is often residual oxygen, which oxidizes Pd(0) to inactive palladium species.
-
Solution: Ensure your entire apparatus is rigorously purged of air. Use flame-dried glassware under a positive pressure of an inert gas (Argon or Nitrogen). Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
-
-
Poor Reagent Quality: The purity and stability of your starting materials are critical.
-
Boronic Acid/Ester Degradation: Boronic acids are susceptible to decomposition, particularly protodeborylation (loss of the boronic acid group) upon exposure to moisture or heat.[4]
-
Solution: Use fresh, high-purity boronic acid. If you suspect degradation, consider converting it to a more stable boronate ester, such as a pinacol ester, which is less prone to premature decomposition.[5]
-
Base and Solvent Quality: The presence of water in your base or solvent can facilitate protodeborylation and other side reactions.
-
Solution: Use anhydrous solvents and finely ground, dry base (e.g., K₃PO₄, Cs₂CO₃).
-
-
Suboptimal Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. An inappropriate ligand for your specific substrates will result in poor catalytic turnover.
Issue 2: Significant Formation of Homocoupled Byproducts
Question: My crude reaction mixture contains significant amounts of 4,4'-bis(trifluoromethyl)biphenyl and/or 3,3'-diaminobiphenyl. How can I prevent this unwanted homocoupling?
Answer: The formation of symmetrical biaryls (homocoupling) is a classic side reaction in Suzuki couplings.[4] It primarily occurs when two molecules of the boronic acid reagent couple with each other.
Mechanism of Homocoupling: This side reaction is often initiated by the oxidation of the active Pd(0) catalyst to Pd(II) by trace oxygen. The resulting Pd(II) species can then undergo two consecutive transmetalation steps with the boronic acid, followed by reductive elimination to yield the homocoupled product.[4]
Mitigation Strategies:
-
Strict Oxygen Exclusion: This is the most critical factor. As mentioned above, meticulous degassing of solvents and maintaining a robust inert atmosphere is paramount to prevent the oxidation of Pd(0) that initiates this unwanted pathway.
-
Control Stoichiometry: While a slight excess (1.1-1.3 equivalents) of the boronic acid is often used to drive the reaction to completion, a large excess can significantly increase the rate of homocoupling.[4] Carefully optimize the stoichiometry for your system.
-
Reaction Temperature: Lowering the reaction temperature, if the desired cross-coupling can still proceed efficiently, may reduce the rate of homocoupling.
Troubleshooting Workflow for Common Suzuki Coupling Issues
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.
Issue 3: Protodeborylation and Hydrodehalogenation Side Products
Question: My mass spectrometry analysis shows the presence of aniline and 4-(trifluoromethyl)benzene in the crude product, corresponding to the loss of the boronic acid and halide groups. What causes this?
Answer: These side products arise from two distinct competitive pathways:
-
Protodeborylation: This is the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond.[4] It is often mediated by water or strong bases and can be a significant issue, especially at elevated temperatures.
-
Solution: Maintain strictly anhydrous conditions. If the problem persists, switching to a more robust boronate ester (e.g., pinacol, MIDA) can significantly suppress this side reaction.[5] Additionally, using a milder base like K₃PO₄ may be preferable to stronger bases like NaOtBu.
-
-
Hydrodehalogenation: This involves the replacement of the halide on the electrophile (e.g., 3-bromoaniline) with a hydrogen atom. This can occur via several mechanisms, including a competing pathway after oxidative addition where a hydride source intercepts the palladium intermediate.
-
Solution: Ensure your solvents and reagents are free from potential hydride donors. This side reaction is sometimes exacerbated by certain ligand/base combinations; screening alternative conditions may be necessary.
-
Issue 4: Complex Purification from Byproducts
Question: My product, this compound, is difficult to separate from starting materials and neutral byproducts like 4,4'-bis(trifluoromethyl)biphenyl. What purification strategies are most effective?
Answer: Purification can be streamlined by exploiting the chemical properties of your target molecule and the impurities.
-
Acid-Base Extraction: The aniline product is basic, while key byproducts like homocoupled species are neutral. This difference is ideal for a workup separation.
-
Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with an aqueous acid solution (e.g., 1M HCl).[8][9] The basic aniline product will be protonated and move into the aqueous layer. The neutral impurities will remain in the organic layer, which can be discarded. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the aniline and extract it back into a fresh organic layer. This simple procedure can dramatically simplify the subsequent chromatography.
-
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point.
-
Tailing/Streaking: Amines are notorious for "tailing" on silica gel columns due to interactions with acidic silanol groups. To mitigate this, add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent.[9] This will compete for the acidic sites on the silica, allowing your product to elute as a sharper band.
-
Frequently Asked Questions (FAQs)
Q1: For this specific C-C bond formation, is Suzuki-Miyaura or Buchwald-Hartwig the correct choice? A1: The Suzuki-Miyaura reaction is the appropriate choice as its primary function is to form carbon-carbon bonds.[1][10] The Buchwald-Hartwig amination is a powerful reaction for forming carbon-nitrogen bonds.[11][12][13] It would not be the direct method to synthesize this compound from its aryl precursors, as the key bond being formed is between two aromatic rings, not a carbon and a nitrogen.
Q2: How critical is the choice of palladium source and ligand? A2: The choice is absolutely critical. While simple systems like Pd(PPh₃)₄ can work for some substrates, modern cross-coupling relies on sophisticated ligands to achieve high yields and broad substrate scope. The ligand dictates the stability, reactivity, and steric environment of the palladium center.
| Ligand Class | Examples | Key Characteristics & Use Case | Ref. |
| Triarylphosphines | PPh₃, P(o-tol)₃ | First-generation ligands. Often require higher temperatures; can be prone to side reactions. | [12][14] |
| Bidentate Phosphines | BINAP, dppf | Chelating ligands that offer good stability to the palladium center. | [15] |
| Bulky Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | Highly electron-rich and sterically demanding. Excellent for coupling challenging substrates, including aryl chlorides, and often allow for lower reaction temperatures. | [7][16] |
Q3: Can I use 3-chloroaniline instead of 3-bromoaniline as a starting material? A3: Yes, but it is significantly more challenging. The reactivity of aryl halides in oxidative addition to palladium follows the order: I > Br > Cl.[15] Aryl chlorides are less reactive due to the stronger C-Cl bond. To successfully use an aryl chloride, you will almost certainly need to employ a modern, highly active catalyst system, typically featuring a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos or SPhos, and may require higher reaction temperatures.[16][17]
Q4: What are the main side reactions associated with the Ullmann reaction if used for this synthesis? A4: While less common now for C-C couplings than palladium-catalyzed methods, the classic Ullmann reaction involves copper-mediated coupling of aryl halides.[18][19][20] It traditionally requires harsh conditions (high temperatures, >200 °C) and stoichiometric copper.[21] Key side reactions and drawbacks include:
-
Low Yields and Selectivity: Particularly for unsymmetrical biaryls.
-
Harsh Conditions: The high temperatures can be incompatible with many functional groups.
-
Formation of numerous byproducts: Leading to difficult purification. Modern ligand-accelerated Ullmann-type reactions (C-N and C-O couplings) operate under milder conditions, but for C-C bond formation, Suzuki-Miyaura is generally superior in terms of yield, scope, and reaction conditions.[21][22]
Catalytic Cycle and Major Side Reactions in Suzuki-Miyaura Coupling
Caption: The Suzuki-Miyaura catalytic cycle and the entry points for the common side reactions of homocoupling and protodeborylation.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative starting point and may require optimization.
Materials:
-
3-Bromoaniline (1.0 eq)
-
4-(Trifluoromethyl)phenylboronic acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
XPhos (0.04 eq)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 eq)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Inert Atmosphere Setup: Add the 3-bromoaniline, 4-(trifluoromethyl)phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄ to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Purging: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Purification (Acid Wash): Wash the organic layer with 1M HCl (aq) to extract the aniline product. Separate the layers. Basify the aqueous layer with 2M NaOH (aq) until pH > 10, then extract with fresh ethyl acetate (3x).
-
Final Steps: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient containing 1% triethylamine) to yield the pure this compound.
References
-
Wikipedia. Buchwald–Hartwig amination.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Wikipedia. Ullmann condensation.
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?.
-
BenchChem. Technical Support Center: Troubleshooting Buchwald-Hartwig Amination Synthesis.
-
Ruiz-Castillo, P. & Buchwald, S. L. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11479 (2016).
-
Chemistry LibreTexts. Buchwald-Hartwig Amination.
-
Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
-
Slideshare. Ullmann reaction.
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
-
National Institutes of Health. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Omega, 8(17), 15285–15291 (2023).
-
Fors, B. P., et al. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Journal of the American Chemical Society, 134(3), 1234-1237 (2012).
-
ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination.
-
Google Patents. Preparation of trifluoromethylanilines. US6333434B1.
-
BenchChem. Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
-
Wikipedia. Suzuki reaction.
-
Sci-Hub. Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 48(4), 1029-1040 (2015).
-
Myers, A. The Suzuki Reaction. Chem 115 Handout.
-
da Silva, J. F., et al. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(11), 1399 (2022).
-
Reddit. Help needed with unreproducible Suzuki coupling.
-
ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions?.
-
Google Patents. Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. EP3904342A1.
-
National Institutes of Health. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Nature Chemistry, 10(11), 1140-1147 (2018).
-
Reddit. Brainstorming a Buchwald-Hartwig coupling.
-
Semantic Scholar. Upgrading Cross-Coupling Reactions for Biaryl Syntheses.
-
Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic Chemistry Frontiers, 5(1), 75-79 (2018).
-
Organic Chemistry Portal. Ullmann Reaction.
-
Reddit. Struggling with Suzuki Reaction.
-
Chemical Review and Letters. Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate.
-
ResearchGate. Biaryl synthesis with arenediazonium salts: Cross-coupling, CH-arylation and annulation reactions.
-
ResearchGate. How to remove aniline from reaction mixture.
-
ChemicalBook. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline.
-
ACS Publications. Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 8(1), 110-129 (2018).
-
ResearchGate. How do I remove aniline from the reaction mixture?.
-
Thermo Fisher Scientific. Ullmann Reaction.
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
-
National Institutes of Health. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Tetrahedron, 73(29), 4058-4063 (2017).
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Sci-Hub. Upgrading Cross-Coupling Reactions for Biaryl Syntheses / Accounts of Chemical Research, 2018 [sci-hub.box]
- 3. chemrevlett.com [chemrevlett.com]
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- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 14. research.rug.nl [research.rug.nl]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 17. reddit.com [reddit.com]
- 18. Ullmann reaction | PPTX [slideshare.net]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
improving the stability of 3-[4-(Trifluoromethyl)phenyl]aniline during storage
Welcome to the technical support center for 3-[4-(Trifluoromethyl)phenyl]aniline (CAS No: 328-74-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Here, we address common challenges encountered during storage and handling through a series of frequently asked questions, troubleshooting guides, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: My previously colorless or light-yellow solid/solution of this compound has developed a pink or brownish tint. What is causing this discoloration?
A1: This is the most common stability issue encountered with aromatic amines, including this compound. The discoloration is almost always due to oxidation. The amine functional group (-NH₂) is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light (photo-oxidation) and elevated temperatures. The initial oxidation products can further react to form highly colored polymeric impurities. Most aromatic amines are prone to air oxidation, which necessitates careful handling.[1]
Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?
A2: To mitigate degradation, the compound must be protected from its primary adversaries: oxygen, moisture, light, and heat. The ideal storage conditions are as follows:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation of the amine group.[2] |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential degradation reactions. Storing below 30°C is a general guideline for amines.[3] |
| Light | Amber Glass Vial or Opaque Container | Protects the compound from light-induced degradation (photo-oxidation). |
| Moisture | Tightly Sealed Container in a Dry Environment | Amines can be hygroscopic; moisture can lead to hydrolysis or facilitate other degradation pathways.[3][4] |
For long-term storage, we recommend sealing the vial with a high-quality cap and wrapping the cap/vial interface with Parafilm® to ensure an airtight and moisture-proof seal.
Q3: I suspect my sample has degraded. What analytical method is best for assessing its purity?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable and widely used method for assessing the purity of aromatic amines like this one. It is excellent for separating the parent compound from both polar and non-polar impurities and for precise quantification.[5][6] A reverse-phase C18 column is typically effective. For identifying unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) provides invaluable structural information.[7][8]
Q4: Is this compound susceptible to degradation other than oxidation?
A4: While oxidation is the primary concern, other degradation pathways can occur under specific conditions. The trifluoromethyl group (-CF₃) is highly stable due to the strength of the carbon-fluorine bonds, making it resistant to many chemical reactions.[9] However, the aniline moiety can be reactive. Strong acidic conditions or high temperatures can potentially lead to other reactions.[7][10] It is crucial to avoid storing the compound in solution, especially in reactive solvents, for extended periods.
Troubleshooting Guide
This section addresses specific problems you might encounter and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results using a previously opened bottle. | Sample Degradation: The compound has likely oxidized due to repeated exposure to air and moisture. | 1. Re-analyze Purity: Use HPLC to quantify the purity of the current stock (see Protocol 1).2. Purify if Necessary: If purity is compromised but the sample is valuable, consider recrystallization or column chromatography.3. Use a Fresh Sample: For critical experiments, it is always best to use a new, unopened vial of the compound. |
| Compound fails to dissolve completely or leaves a colored residue. | Formation of Insoluble Impurities: Oxidation often leads to the formation of polymeric, less soluble byproducts. | 1. Filter the Solution: For immediate use, you may be able to filter the solution through a 0.45 µm syringe filter to remove insoluble matter.2. Caution: Be aware that the filtered solution will have a lower concentration of the active compound than calculated by initial weight. Quantify via HPLC post-filtration.3. Discard Stock: If significant insoluble material is present, it is safest to discard the material and start with a fresh sample to ensure experimental integrity. |
| Rapid discoloration of the compound after dissolving in a solvent. | Solvent-Mediated Degradation: The solvent may be contaminated with peroxides (e.g., old THF or ether) or be inherently reactive. | 1. Check Solvent Purity: Use fresh, high-purity, or peroxide-free solvents.2. Degas the Solvent: Purge the solvent with an inert gas (argon or nitrogen) before use to remove dissolved oxygen.3. Prepare Solutions Fresh: Prepare solutions immediately before use and avoid storing them. |
Visualizing Degradation & Experimental Workflow
Understanding the potential pathways of degradation and the workflow for assessing stability is crucial for maintaining the quality of your research.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for HPLC-based purity analysis.
Protocols
Protocol 1: Routine Purity Assessment by HPLC
This protocol provides a standardized method to verify the purity of your this compound sample.
1. Materials and Reagents:
-
This compound (Reference Standard and Sample)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (Optional, for improved peak shape)
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
2. Standard and Sample Preparation:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). If needed, add 0.1% formic acid to the water component to improve peak symmetry. Filter and degas the mobile phase.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of a trusted reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
3. HPLC Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm
-
Run Time: 15-20 minutes (or until all impurity peaks have eluted)
4. Analysis and Calculation:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
This self-validating system allows you to confirm the integrity of your material before committing it to complex and costly experiments.[6]
References
-
Amine Storage Conditions: Essential Guidelines for Safety . Diplomata Comercial.
-
4-[3,5-(Bis(trifluoromethyl)phenyl]aniline Safety Data Sheet . Synquest Labs.
-
SAFETY DATA SHEET - 4-Phenoxy-3-(trifluoromethyl)aniline . Fisher Scientific.
-
SAFETY DATA SHEET - 4-(Trifluoromethyl)anilinium chloride . Thermo Fisher Scientific.
-
SAFETY DATA SHEET - 4-Methyl-3-(trifluoromethyl)aniline . Fisher Scientific.
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies . ResearchGate.
-
3-(TRIFLUOROMETHYL)ANILINE Safety Data Sheet . Sdfine.
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions . ResearchGate.
-
How to store organic amine mixtures properly? . CHEM-ADDITIVE Blog.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications.
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability . PMC - NIH.
-
4-Metil-3-(trifluorometil)anilina . Chem-Impex.
-
A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS . Benchchem.
-
A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline . Benchchem.
-
The Role of Trifluoromethylated Anilines in Modern Synthesis . Chemspace.
-
3-(Trifluoromethyl)aniline . Wikipedia.
-
3-(Trifluoromethyl)aniline | C7H6F3N . PubChem.
-
Degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions . Benchchem.
-
Focus on 2-Hydroxy-4-(trifluoromethyl)aniline . NINGBO INNO PHARMCHEM CO.,LTD.
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR . ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. synquestlabs.com [synquestlabs.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. additive-chem.com [additive-chem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
troubleshooting guide for reactions involving 3-[4-(Trifluoromethyl)phenyl]aniline
Welcome to the technical support resource for reactions involving 3-[4-(Trifluoromethyl)phenyl]aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile but sometimes challenging reagent. Here, we address specific issues in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) with this compound is showing low yield. What are the primary factors to investigate?
Low yields in cross-coupling reactions involving this substrate can often be traced back to a few key areas: catalyst selection, base choice, and reaction conditions. The electronic properties of the trifluoromethyl group can significantly influence the reactivity of the aniline.
-
Catalyst System: The nitrogen atom in the aniline can coordinate to the metal center of the catalyst, sometimes leading to catalyst inhibition. For Buchwald-Hartwig aminations, consider using sterically hindered phosphine ligands like tBuXPhos or RuPhos, which can promote the desired reductive elimination step. For Suzuki couplings, where the aniline is coupled with a boronic acid, a palladium catalyst with a ligand such as SPhos or XPhos is often a good starting point.
-
Base Selection: The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak will not effectively facilitate the catalytic cycle. For Buchwald-Hartwig reactions, sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) are often effective. For Suzuki couplings, a milder inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically preferred.
-
Solvent and Temperature: Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene, dioxane, and THF are common choices. The reaction temperature should be optimized; often, starting at a moderate temperature (e.g., 80 °C) and slowly increasing if the reaction is sluggish can be beneficial.
Troubleshooting Workflow for Low Yield
Technical Support Center: Characterization of Fluorinated Anilines
Welcome to the Technical Support Center for the characterization of fluorinated anilines. As key building blocks in pharmaceuticals, agrochemicals, and materials science, the unique properties conferred by the fluorine atom introduce specific analytical challenges.[1][2][3] This guide is structured as a series of frequently asked questions and troubleshooting protocols to address common issues encountered in the laboratory. We will delve into the causality behind these challenges and provide robust, field-proven solutions.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone of structural elucidation, but the presence of fluorine can introduce complexities not seen with other halogens. Understanding the interplay between ¹H, ¹³C, and ¹⁹F nuclei is critical for accurate interpretation.
Q1: Why are the ¹H NMR spectra of my fluorinated anilines so complex and difficult to interpret?
A1: The complexity arises from through-bond scalar couplings (J-couplings) between the fluorine (¹⁹F) and proton (¹H) nuclei. Unlike other halogens, ¹⁹F has a nuclear spin of ½ (the same as ¹H) and a high gyromagnetic ratio, resulting in significant and often long-range couplings that split proton signals.[4]
Root Cause Analysis:
-
¹H-¹⁹F Coupling: Protons on the aromatic ring will couple to the fluorine atom. This coupling extends over multiple bonds, with magnitudes that can sometimes be as large as through-bond proton-proton couplings.
-
Coupling Constants (JHF): The magnitude of the coupling constant is dependent on the number of bonds separating the nuclei:
-
³JHF (ortho): ~6-10 Hz
-
⁴JHF (meta): ~4-8 Hz
-
⁵JHF (para): ~0-3 Hz
-
-
Complex Multiplets: These additional couplings superimpose on the existing ¹H-¹H couplings (ortho, meta, para), transforming simple doublets or triplets into complex multiplets (e.g., doublet of doublets, triplets of doublets) that can be difficult to decipher at first glance.
Troubleshooting Guide: Simplifying ¹H NMR Spectra
If your ¹H NMR spectrum is convoluted due to ¹H-¹⁹F coupling, the most definitive solution is to run a ¹⁹F-decoupled ¹H NMR experiment.
Experimental Protocol: ¹H{¹⁹F} NMR (Fluorine-Decoupled Proton NMR)
-
Sample Preparation: Prepare your fluorinated aniline sample in a deuterated solvent as you would for a standard ¹H NMR.
-
Instrument Setup: This experiment requires an NMR spectrometer equipped with a broadband probe that can be tuned to the ¹⁹F frequency.
-
Experiment Selection: Choose a proton experiment with fluorine decoupling (the pulse sequence name may vary by manufacturer, e.g., 'h1f19dec').
-
Parameter Optimization:
-
Set the ¹⁹F decoupler frequency to the center of the ¹⁹F chemical shift region for your compound. If unknown, a quick ¹⁹F spectrum should be acquired first.
-
Ensure the decoupling power is sufficient to cover the entire ¹⁹F spectral width of interest.
-
-
Acquisition: Run the experiment. The resulting spectrum will show proton signals collapsed into simpler multiplets, free from ¹H-¹⁹F coupling, making assignment based on ¹H-¹H coupling patterns straightforward.
Q2: How can I leverage ¹⁹F NMR for characterization, and what are the common pitfalls?
A2: ¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds due to its high sensitivity (83% of ¹H) and wide chemical shift range (~800 ppm), which provides exquisite sensitivity to the local electronic environment.[4][5] This means even subtle structural changes can lead to significant, easily observable changes in the ¹⁹F chemical shift.[5]
Key Applications:
-
Purity Assessment: The wide chemical shift dispersion often means that signals from different fluorinated impurities are baseline resolved from the main compound, allowing for direct integration and quantification.[6]
-
Isomer Identification: Positional isomers of fluoroaniline often have distinct and well-separated ¹⁹F chemical shifts, making ¹⁹F NMR a primary tool for their identification and quantification.
-
Reaction Monitoring: The technique can be used to monitor the consumption of a fluorinated starting material and the formation of a fluorinated product, often without interference from non-fluorinated reaction components.[7]
Common Pitfall: pH Sensitivity and Peak Broadening
A significant and often overlooked issue is the pH dependence of the ¹⁹F chemical shift in fluoroanilines. The aniline moiety's basicity means it can exist in protonated (conjugate acid) and unprotonated (free base) forms. If the pH of the NMR sample is close to the pKa of the fluoroaniline, the chemical exchange between these two forms can occur on a timescale that leads to significant resonance broadening.[8] In some cases, the peak can broaden into the baseline and become undetectable.
Workflow for Robust ¹⁹F NMR Analysis
The following workflow ensures reliable data acquisition for both qualitative and quantitative analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. sparrow-chemical.com [sparrow-chemical.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. biophysics.org [biophysics.org]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 3-[4-(Trifluoromethyl)phenyl]aniline in solution
Technical Support Center: 3-[4-(Trifluoromethyl)phenyl]aniline
A Guide to Preventing Degradation in Solution
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with a comprehensive resource for maintaining the stability and integrity of this compound in solution. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot issues and ensure the reliability of your experimental results.
The stability of this compound is paramount for reproducible outcomes. Like many aniline derivatives, it is susceptible to degradation, primarily through oxidation, which can be accelerated by factors such as air, light, and suboptimal pH conditions.[1][2] This guide provides a structured approach to understanding and mitigating these challenges.
Core Concepts: Understanding the Instability
The chemical structure of this compound features two key components: the aniline moiety and the trifluoromethyl group.
-
Aniline Moiety (-NH₂): The amino group attached to the benzene ring makes the molecule "electron-rich."[2] This property, while useful for many chemical reactions, also renders the compound susceptible to oxidation. Exposure to oxygen (air) can lead to the formation of colored impurities and polymeric materials.[1][2]
-
Trifluoromethyl Group (-CF₃): This group is highly robust due to the strength of the carbon-fluorine bonds, making it stable against most metabolic and chemical attacks.[3][4] Its strong electron-withdrawing nature influences the electronic properties of the entire molecule but does not prevent the oxidation of the aniline functional group.
The primary degradation pathways you must control are Oxidation and Photodegradation .
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is happening?
A1: A color change from colorless to yellow or brown is a classic indicator of aniline oxidation.[2] When exposed to air and/or light, the aniline moiety oxidizes to form highly colored impurities, such as azobenzenes and polymeric species.[2][5] This indicates that your solution has started to degrade and its purity is compromised.
Q2: What is the best way to store a stock solution of this compound?
A2: For maximum stability, stock solutions should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C is recommended).[6][7] Use amber glass vials with tightly sealed caps to protect the solution from light and air.[8][9] For high-purity applications, preparing fresh solutions is always the best practice.
Q3: Which solvents are recommended for dissolving this compound?
A3: High-purity, anhydrous-grade solvents are essential. Common choices include acetonitrile, ethanol, and dimethyl sulfoxide (DMSO). However, the choice is highly dependent on your specific application. Always ensure the solvent is compatible with your experimental conditions. Using fluorinated alcohols like HFIP may also be an option for certain C-H activation reactions, as they can offer unique solubility and reactivity profiles.[10]
Q4: Can pH affect the stability of my compound in an aqueous buffer?
A4: Yes, pH is a critical factor. Aniline has a pKaH of approximately 4.6, meaning it becomes protonated in acidic solutions.[2][11] Stability can be compromised in both strongly acidic and alkaline conditions.[12][13] Degradation is often minimized in slightly acidic to neutral pH ranges (pH 4-7).[14][15] It is crucial to perform a stability study within your target pH range if the solution will be used over an extended period.
Troubleshooting Guide
This section addresses specific experimental issues with a systematic, cause-and-effect approach.
Issue 1: I observe unexpected peaks in my LC-MS/HPLC analysis.
-
Question: My chromatogram shows new, small peaks that were not present in the freshly prepared sample. What are they, and how can I prevent them?
-
Answer: These new peaks are almost certainly degradation products.
-
Identify the Cause: The primary suspects are oxidation and photodegradation. Ask yourself:
-
Was the solution prepared in a standard flask open to the air?
-
Was the solvent degassed before use?
-
Was the solution stored in a clear vial on the benchtop?
-
How old is the solution?
-
-
Characterize the Impurities: Use the mass spectrometry data to determine the molecular weights of the new peaks. An increase in mass corresponding to the addition of oxygen atoms (e.g., +16 for hydroxylation, +30 for nitration) or dimerization can confirm oxidative degradation.[16][17]
-
Implement Corrective Actions:
-
Prepare solutions under inert conditions. Use solvents that have been purged with argon or nitrogen. See Protocol 1 for details.
-
Use appropriate storage. Immediately transfer the solution to an amber, screw-cap vial, flush the headspace with inert gas, and store at 2-8°C.
-
Perform a forced degradation study. To confirm the identity of the degradants, intentionally stress a small sample of your compound (e.g., by adding a mild oxidant like H₂O₂ or exposing it to UV light) and compare the resulting chromatogram to your sample.[18]
-
-
Issue 2: My experimental results are inconsistent and not reproducible.
-
Question: I am performing a biological assay, and the dose-response curve varies significantly between experiments run on different days using the same stock solution. Why?
-
Answer: Inconsistent results often point to a declining concentration of the active compound due to degradation. A stock solution that is 99% pure on day 1 may be only 90% pure by day 3, with the remainder being inactive or even interfering degradants.
-
Verify Stock Solution Integrity: Before each experiment, run a quick purity check on your stock solution using HPLC-UV. Compare the peak area of the main compound to a freshly prepared standard. A significant decrease indicates degradation.
-
Adopt a Strict Solution Preparation Regimen:
-
Prepare smaller, single-use aliquots of your stock solution. This prevents repeated freeze-thaw cycles and exposure of the main stock to air each time a sample is drawn.
-
Establish a "use-by" date for your solutions. For sensitive experiments, do not use solutions more than 24-48 hours old unless stability has been explicitly verified under your storage conditions.
-
-
Evaluate Solvent Effects: Ensure your solvent is not contributing to the degradation. For example, some grades of DMSO can contain oxidizing impurities. Using high-purity, anhydrous solvents is critical.[13]
-
Experimental Protocols
Protocol 1: Preparation of an Inert Stock Solution
This protocol describes a self-validating system for preparing a stock solution with minimized risk of oxidative degradation.
-
Materials:
-
This compound solid
-
High-purity, anhydrous solvent (e.g., Acetonitrile)
-
Amber glass vial with PTFE-lined screw cap
-
Source of inert gas (Argon or Nitrogen) with tubing
-
Syringes and needles
-
-
Procedure:
-
Solvent Degassing: Sparge the solvent by bubbling inert gas through it for 15-20 minutes. This removes dissolved oxygen.
-
Weighing: Accurately weigh the required amount of solid compound directly into the amber vial.
-
Inerting the Vial: Gently flush the headspace of the vial containing the solid with inert gas for 30-60 seconds to displace air.
-
Solvent Addition: Using a gas-tight syringe, draw the required volume of the degassed solvent and add it to the vial.
-
Sealing and Mixing: Immediately cap the vial tightly. Mix by vortexing or sonicating until the solid is fully dissolved.
-
Storage: For long-term storage, wrap the cap threads with Parafilm® and place the vial at 2-8°C.
-
Validation: Immediately after preparation, take a small aliquot for an initial HPLC/LC-MS analysis (T=0 sample). This chromatogram serves as the baseline against which all future samples will be compared.
-
Data Summary Tables
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale |
| Solvents | Acetonitrile, Ethanol, DMSO | Good solubility; must be high-purity, anhydrous grade. |
| Storage Temp. | 2-8°C | Slows the rate of chemical degradation.[6][7] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation by displacing oxygen.[19] |
| Container | Amber Glass Vial | Protects from light to prevent photodegradation.[12] |
| pH (Aqueous) | 4.0 - 7.0 | Minimizes acid- or base-catalyzed degradation pathways.[14][15] |
Table 2: Common Degradation Products and Their Identification
| Degradation Pathway | Potential Products | Analytical Signature (LC-MS) |
| Oxidation | Hydroxylated anilines | M+16 |
| Nitro anilines | M+30 | |
| Azo dimers | Approx. 2M - 2H | |
| Photodegradation | Complex mixture, often initiates oxidation | Appearance of multiple new peaks, solution color change. |
References
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications - Open Access Journals. [Link]
-
Aniline - Wikipedia. [Link]
-
Oxidation of Aniline using Different Reaction Pathways - Asian Publication Corporation. [Link]
-
Radiation Chemical Studies of the Oxidation of Aniline in Aqueous Solution - ResearchGate. [Link]
-
Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst - ResearchGate. [Link]
-
A. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C. USES AND APPLICATIONS. [Link]
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines - MDPI. [Link]
-
List of aromatic amines used in this study and the efficiency of their... - ResearchGate. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. [Link]
-
Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic - TDX (Tesis Doctorals en Xarxa). [Link]
-
Effect of the initial pH value on the degradation of Aniline... - ResearchGate. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
-
Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 - PMC - NIH. [Link]
-
Effect of pH value on aniline adsorption on GO (C 0 = 50 ppm,... - ResearchGate. [Link]
-
The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes - MDPI. [Link]
-
Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy | The Journal of Chemical Physics | AIP Publishing. [Link]
-
Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents - American Chemical Society. [Link]
-
Atmospheric Degradation of Amines (ADA) | NILU. [Link]
-
Effects of solution pH value on the aniline adsorption - ResearchGate. [Link]
-
Photochemistry of Aliphatic and Aromatic Amines - ResearchGate. [Link]
-
Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution - PubMed. [Link]
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC - NIH. [Link]
-
[Peculiarities of detection of 4-nitro-3-(trifluoromethyl)-aniline in the biological material]. [Link]
-
Investigation of hydrolytic stability of N-trifluoromethyl secondary... - ResearchGate. [Link]
-
A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
An Unexpected Incident with 4-Trifluoromethylaniline - ResearchGate. [Link]
-
3-Methyl-4-(trifluoromethyl)aniline | C8H8F3N | CID 11019374 - PubChem. [Link]
-
The Effect of Fluorinated Solvents on the Physicochemical Properties, Ionic Association, and Free Volume of a Prototypical Solvate Ionic Liquid | Request PDF - ResearchGate. [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
-
The Strength of Weak Interactions: Aromatic Fluorine in Drug Design - PubMed. [Link]
-
Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed. [Link]
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- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
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- 5. asianpubs.org [asianpubs.org]
- 6. chemscene.com [chemscene.com]
- 7. 4-Fluor-3-(trifluormethyl)anilin 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. gfl.co.in [gfl.co.in]
- 9. fishersci.com [fishersci.com]
- 10. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
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- 17. ijmr.net.in [ijmr.net.in]
- 18. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. synquestlabs.com [synquestlabs.com]
Technical Support Center: Solvent Effects on the Reactivity of 3-[4-(Trifluoromethyl)phenyl]aniline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solvent effects on the reactivity of 3-[4-(Trifluoromethyl)phenyl]aniline. Understanding how solvents modulate the behavior of this versatile building block is critical for reaction optimization, impurity control, and achieving desired synthetic outcomes.
I. Understanding the Molecule: Electronic and Structural Considerations
This compound possesses a unique electronic profile governed by two key functional groups: the amino group (-NH₂) and the trifluoromethyl group (-CF₃). The amino group is an activating, ortho-, para-director, while the trifluoromethyl group is a strong electron-withdrawing and deactivating group. This electronic interplay, coupled with the molecule's overall structure, dictates its reactivity and susceptibility to solvent effects.
II. Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the nucleophilicity of the aniline nitrogen in this compound?
A1: The nucleophilicity of the aniline nitrogen is significantly influenced by solvent polarity and the nature of the solvent (protic vs. aprotic).
-
Polar Protic Solvents (e.g., water, methanol, ethanol): In these solvents, the lone pair of electrons on the nitrogen atom can participate in hydrogen bonding with solvent molecules.[1][2][3] This solvation shell around the amino group sterically hinders its ability to attack an electrophile and decreases its nucleophilicity.[4][5] The energy required to break these hydrogen bonds before the nucleophilic attack can slow down the reaction rate.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess dipole moments that can solvate the molecule, but they do not have acidic protons to form strong hydrogen bonds with the aniline nitrogen.[3][4] Consequently, the nucleophile is "naked" and more reactive in aprotic solvents.[3]
-
Nonpolar Solvents (e.g., toluene, hexane): In nonpolar solvents, the aniline derivative may have limited solubility.[6] The nucleophilicity will be less affected by solvent-solute interactions compared to polar solvents.
The electron-withdrawing nature of the 4-(trifluoromethyl)phenyl group already reduces the electron density on the aniline nitrogen, making it a weaker nucleophile than aniline itself.[7] This effect is further modulated by the choice of solvent.
Q2: I am observing a color change when I dissolve this compound in different solvents. What is happening?
A2: This phenomenon is known as solvatochromism , where the color of a solution changes with the polarity of the solvent.[8] This occurs because the solvent differentially stabilizes the electronic ground state and the excited state of the molecule.[8][9][10]
-
Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, leading to a smaller energy gap and a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift).[8]
-
Negative Solvatochromism (Blue Shift): If the ground state is more polar, a polar solvent will stabilize it more, increasing the energy gap and causing a shift to a shorter wavelength (a hypsochromic or blue shift).[8]
For aniline derivatives, the electronic transitions are often influenced by both non-specific and specific solute-solvent interactions, including hydrogen bonding.[11] The change in the UV-Vis absorption spectrum can provide insights into the intermolecular forces at play.[9]
Q3: In a Buchwald-Hartwig amination, which solvent system is optimal for coupling this compound with an aryl halide?
A3: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction widely used for forming C-N bonds.[12][13] The choice of solvent is critical for the success of this reaction.
-
Commonly Used Solvents: Anhydrous, polar aprotic solvents like toluene, dioxane, and THF are generally preferred.[13] These solvents effectively dissolve the reactants and the palladium catalyst complex.
-
Role of the Solvent: The solvent must be able to support the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[13] The polarity of the solvent can influence the rate of these steps.
-
Considerations: It is crucial to use anhydrous solvents, as water can interfere with the catalyst and the strong bases (e.g., NaOtBu, K₃PO₄) used in the reaction.[13][14]
Recent studies have shown that even lipid impurities can impact the efficiency of Buchwald-Hartwig reactions, highlighting the sensitivity of the catalytic system to the reaction medium.[15]
Q4: I am attempting an electrophilic aromatic substitution on the aniline ring. How does the solvent affect the regioselectivity?
A4: The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is a competition between the directing effects of the activating amino group and the deactivating trifluoromethylphenyl group.
-
Directing Effects: The -NH₂ group is an ortho-, para- director, while the 4-(trifluoromethyl)phenyl group is a meta- director relative to its point of attachment.
-
Solvent Influence: While the inherent electronic effects of the substituents are the primary drivers of regioselectivity, the solvent can play a role by:
-
Stabilizing Intermediates: Polar solvents can stabilize the charged intermediates (arenium ions) formed during the reaction.
-
Modulating Reactivity: As discussed in Q1, protic solvents can decrease the activating effect of the amino group through hydrogen bonding, potentially altering the product distribution.
-
For halogenation reactions on anilines, a common strategy to control reactivity and prevent polysubstitution is to first protect the amino group, for example, by acetylation.[16] This moderates the activating effect and often leads to cleaner reactions.[16]
III. Troubleshooting Guides
Issue 1: Low Yield in a Nucleophilic Substitution Reaction
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate Solvent Choice | Switch from a polar protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF, DMSO). Ensure the solvent is anhydrous. | Polar protic solvents can form hydrogen bonds with the aniline nitrogen, reducing its nucleophilicity.[3][5] Polar aprotic solvents enhance nucleophilicity by not strongly solvating the nucleophile.[4] |
| Poor Solubility of Reactants | If using a nonpolar solvent, consider a more polar alternative where all reactants are fully dissolved. Gentle heating may also improve solubility. | For a reaction to proceed efficiently, the reactants must be in the same phase. The varied polarity of this compound suggests it will have different solubilities in various solvents.[6][17] |
| Side Reactions | Monitor the reaction by TLC or LC-MS to identify byproducts. Consider lowering the reaction temperature or using a less polar solvent to disfavor polar transition states of side reactions. | Solvent polarity can influence the rates of competing reaction pathways.[18][19] |
Issue 2: Formation of Multiple Products in Electrophilic Aromatic Substitution
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Over-activation of the Aromatic Ring | Protect the amino group as an acetamide before performing the EAS. The protecting group can be removed later by hydrolysis.[16] | The acetyl group is less activating than the amino group, which allows for more controlled and selective substitution.[16] |
| Harsh Reaction Conditions | Perform the reaction at a lower temperature. Use a less polar solvent to potentially temper the reactivity of the electrophile. | Higher temperatures can lead to a loss of selectivity. Solvent choice can modulate the reactivity of both the substrate and the electrophile. |
| Oxidation of the Aniline | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the starting material is pure.[16] | Anilines are susceptible to oxidation, which can lead to dark, tar-like byproducts, especially under acidic conditions.[16] |
IV. Experimental Protocols & Data
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
-
Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.4 equivalents).
-
Reagent Addition: Add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Solvent Polarity Parameters
The choice of solvent can be guided by its physical properties. Below is a table of common solvents and their polarity parameters.
| Solvent | Dielectric Constant (ε) at 20°C | Dipole Moment (μ) in Debye | Type |
| Water | 80.1 | 1.85 | Polar Protic |
| DMSO | 46.7 | 3.96 | Polar Aprotic |
| Acetonitrile | 37.5 | 3.92 | Polar Aprotic |
| Methanol | 32.7 | 1.70 | Polar Protic |
| Ethanol | 24.5 | 1.69 | Polar Protic |
| THF | 7.5 | 1.75 | Polar Aprotic |
| Toluene | 2.4 | 0.36 | Nonpolar |
| Hexane | 1.9 | ~0 | Nonpolar |
V. Visualizations
Caption: Solvent effects on the nucleophilicity of the aniline nitrogen.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
VI. References
-
Meng, X., et al. (2002). Studies on the hydrogen bonding of aniline's derivatives by FT-IR. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link][1]
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ResearchGate. (n.d.). Studies on the hydrogen bonding of aniline's derivatives by FT-IR. Available at: [Link][2]
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The Impacts of Various Media on the Electronic Spectrum of Aniline Violet. (2021). Journal of Education and Science. Available at: [Link][11]
-
Solubility of Things. (n.d.). 4-(Trifluoromethyl)aniline. Available at: [Link][6]
-
Li, H., et al. (2012). Substituent effects on the hydrogen-bonded complex of aniline–H₂O: a computational study. Physical Chemistry Chemical Physics. Available at: [Link][20]
-
Trifluoromethylarylation of alkenes using anilines. (2023). Nature Communications. Available at: [Link][21]
-
Quora. (2020). What is the effect of the nature of a solvent on nucleophilicity?. Available at: [Link][3]
-
Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link][22]
-
The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link][7]
-
DFT-PBE, DFT-D, and MP2 Studies on the H2O•••HNH and HOH•••NH2 Hydrogen Bonds in Water-Aniline Complexes. (2015). Journal of the Chinese Chemical Society. Available at: [Link][23]
-
ResearchGate. (n.d.). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Available at: [Link][24]
-
Solvatochromism as a new tool to distinguish structurally similar compounds. (2018). Scientific Reports. Available at: [Link][9]
-
Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. Available at: [Link][25]
-
Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024). Scientific Reports. Available at: [Link][26]
-
ResearchGate. (n.d.). Solvent effects on the infrared spectra of anilines. IV. Secondary aromatic amines and amides with trifluoromethyl or phenyl as ortho substituents. Available at: [Link][27]
-
ResearchGate. (n.d.). An Unexpected Incident with 4-Trifluoromethylaniline. Available at: [Link][28]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics. Available at: [Link][15]
-
Chemistry Stack Exchange. (2016). Nucleophilicity with respect to the solvent. Available at: [Link][4]
-
Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link][29]
-
YouTube. (2020). 7.7-11 Part 7: The effect of solvent on nucleophile strength in SN2 reactions. Available at: [Link][5]
-
PubMed. (2014). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Available at: [Link][30]
-
ResearchGate. (n.d.). Solvatochromism of the fluorescence of the carbox-imides 3, 4 and 5. Available at: [Link][31]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of Toronto. Available at: [Link][32]
-
Beilstein Journals. (n.d.). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Available at: [Link][33]
-
Reddit. (2020). Nucleophilicity (Protic vs. Aprotic solvents). Available at: [Link][34]
-
OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Available at: [Link][12]
-
Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (2024). Chemistry Central Journal. Available at: [Link][10]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules. Available at: [Link][35]
-
Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (2021). RSC Advances. Available at: [Link][36]
-
Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. (n.d.). International Journal of Science and Research. Available at: [Link][37]
-
ResearchGate. (n.d.). Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films. Available at: [Link][19]
-
PubChem. (n.d.). 4-Nitro-3-(trifluoromethyl)aniline. Available at: [Link][38]
-
PubChem. (n.d.). 3-(Trifluoromethyl)aniline. Available at: [Link][39]
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Validation & Comparative
comparing the reactivity of 3-[4-(Trifluoromethyl)phenyl]aniline with other anilines
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is paramount to the success of a synthetic campaign. The reactivity of an aniline derivative dictates its utility in a vast array of chemical transformations, from amide bond formation to cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of 3-[4-(Trifluoromethyl)phenyl]aniline with other common anilines, supported by established chemical principles and experimental data.
Understanding the Electronic Landscape of Substituted Anilines
The reactivity of an aniline is fundamentally governed by the electron density on the nitrogen atom and the aromatic ring. Substituents on the phenyl ring can either donate or withdraw electron density, thereby modulating the nucleophilicity of the amine and the susceptibility of the ring to electrophilic attack.
The amino group (-NH₂) is a potent activating group, donating its lone pair of electrons into the aromatic system through resonance.[1][2] This increases the electron density at the ortho and para positions, making these sites highly susceptible to electrophilic aromatic substitution.[3][4] Conversely, electron-withdrawing groups (EWGs) diminish the electron density of the ring and decrease the basicity and nucleophilicity of the aniline.[1][5]
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[6] This effect significantly deactivates the aromatic ring towards electrophilic substitution.
The Unique Case of this compound
In this compound, the electronic effects are more complex. The aniline moiety is substituted at the meta position with a 4-(trifluoromethyl)phenyl group. This substituent exerts its electronic influence primarily through inductive effects, as resonance effects are not transmitted to the aniline ring from the meta position. The 4-(trifluoromethyl)phenyl group as a whole is electron-withdrawing.
To quantify and compare the reactivity of this compound, we will consider its performance in key chemical transformations relative to a selection of other anilines with varying electronic properties.
Anilines for Comparison:
-
Aniline: The parent compound, serving as a baseline.
-
4-Methoxyaniline (p-Anisidine): Contains a strong electron-donating group.
-
4-Nitroaniline: Contains a strong electron-withdrawing group.
-
3-Nitroaniline: An isomer of 4-nitroaniline to illustrate the effect of substituent position.
Comparative Reactivity Analysis: Experimental Evidence
Basicity (pKa)
The basicity of an aniline, as indicated by the pKa of its conjugate acid, is a direct measure of the availability of the lone pair of electrons on the nitrogen atom.[5] Electron-donating groups increase basicity (higher pKa), while electron-withdrawing groups decrease it (lower pKa).[1][5]
| Aniline Derivative | Substituent | pKa of Conjugate Acid | Expected Reactivity |
| 4-Methoxyaniline | -OCH₃ (Strongly Donating) | 5.34[5] | High |
| Aniline | -H (Neutral) | 4.60[5] | Moderate |
| This compound | -C₆H₄-CF₃ (Withdrawing) | Predicted to be < 4.60 | Low to Moderate |
| 3-Nitroaniline | -NO₂ (Strongly Withdrawing) | 2.47 | Low |
| 4-Nitroaniline | -NO₂ (Strongly Withdrawing) | 1.00[5] | Very Low |
Nucleophilicity in Acylation Reactions
The rate of acylation is a good indicator of the nucleophilicity of the aniline nitrogen.[7] We will consider the reaction with a standard acylating agent, such as acetic anhydride.
Experimental Protocol: Comparative Acylation of Anilines
-
Reaction Setup: In separate reaction vessels, dissolve equimolar amounts of each aniline and acetic anhydride in a suitable solvent (e.g., dichloromethane) at a controlled temperature (e.g., 25°C).
-
Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: Determine the initial rate of reaction for each aniline by plotting the concentration of the product (acetanilide derivative) versus time.
Expected Outcome:
The relative rates of acylation are expected to follow the trend of basicity:
4-Methoxyaniline > Aniline > This compound > 3-Nitroaniline > 4-Nitroaniline
Caption: Expected order of reactivity in acylation reactions.
Electrophilic Aromatic Substitution: Bromination
The reaction of anilines with bromine is a classic example of electrophilic aromatic substitution.[8][9][10] The rate and extent of bromination are highly dependent on the activation of the aromatic ring.
Experimental Protocol: Comparative Bromination of Anilines
-
Reaction Setup: To a solution of each aniline in a suitable solvent (e.g., acetic acid), add a solution of bromine in the same solvent dropwise at a constant temperature.
-
Monitoring: Follow the disappearance of the bromine color or monitor the formation of the brominated products by TLC or GC.
-
Product Analysis: After the reaction is complete, isolate and characterize the products to determine the degree and regioselectivity of bromination.
Expected Outcome:
-
4-Methoxyaniline: Will likely undergo rapid polysubstitution.
-
Aniline: Also prone to polysubstitution, yielding 2,4,6-tribromoaniline.[8][10]
-
This compound: Expected to be significantly less reactive than aniline. Monosubstitution is more likely, with the bromine adding to the positions ortho and para to the amino group.
-
3-Nitroaniline and 4-Nitroaniline: Will be highly deactivated and may require more forcing conditions to undergo bromination.
Caption: Experimental workflow for comparing aniline reactivity.
Summary and Conclusion
The reactivity of this compound is significantly influenced by the electron-withdrawing nature of the trifluoromethylphenyl substituent. While still possessing the fundamental reactivity of an aniline, its nucleophilicity and the reactivity of its aromatic ring towards electrophilic substitution are attenuated compared to aniline and electron-rich anilines.
Key Takeaways:
-
Basicity and Nucleophilicity: this compound is expected to be less basic and less nucleophilic than aniline. This will result in slower rates of reactions such as acylation.
-
Electrophilic Aromatic Substitution: The aromatic ring of this compound is deactivated towards electrophilic attack compared to aniline. This can be advantageous in controlling the extent of substitution and avoiding polysubstitution.
-
Synthetic Utility: The moderated reactivity of this compound makes it a valuable building block when more controlled reactions are desired. Its unique electronic properties can also be exploited in the design of novel pharmaceutical and agrochemical compounds.[11][12]
This guide provides a framework for understanding and predicting the reactivity of this compound. For specific applications, it is always recommended to perform small-scale pilot reactions to determine the optimal conditions.
References
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A Senior Application Scientist's Guide to the Biological Activity of 3-[4-(Trifluoromethyl)phenyl]aniline and its Isomers: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. The introduction of a trifluoromethyl (-CF3) group into an organic scaffold is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth technical comparison of the biological activity of 3-[4-(trifluoromethyl)phenyl]aniline and its positional isomers, offering insights into their potential as scaffolds for novel therapeutics. While direct comparative studies on these specific isomers are not extensively documented, we can infer their differential activities based on established principles of medicinal chemistry and data from related compounds.
The Significance of the Trifluoromethylphenyl Aniline Scaffold
The trifluoromethylphenyl aniline moiety is a key building block in a variety of biologically active compounds, demonstrating a broad range of therapeutic potential. Derivatives incorporating this scaffold have been shown to exhibit antibacterial, anticancer, and enzyme inhibitory properties.[3][4][5][6][7][8][9][10][11] The strong electron-withdrawing nature of the -CF3 group can significantly influence the electronic properties of the aniline ring system, affecting its pKa and interaction with biological targets.[1]
Isomeric Variation: A Key Determinant of Biological Activity
The biological activity of a molecule is intimately linked to its three-dimensional structure. Positional isomers of this compound, such as the 2- and 4-isomers, will exhibit distinct biological profiles due to differences in their steric and electronic properties. These differences can affect how the molecule binds to a target protein, its membrane permeability, and its susceptibility to metabolic enzymes.
Table 1: Comparison of Isomeric Properties
| Isomer | Structure | Expected Steric Hindrance | Potential Impact on Biological Activity |
| 2-[4-(Trifluoromethyl)phenyl]aniline | ![]() | High | The ortho-position of the amino group can lead to significant steric clash, potentially hindering rotation around the phenyl-phenyl bond and restricting the conformations available for target binding. This could lead to lower activity or a different target profile compared to the other isomers. |
| This compound | ![]() | Moderate | The meta-position allows for greater conformational flexibility compared to the ortho-isomer. This may enable the molecule to adopt a conformation suitable for binding to a wider range of biological targets. |
| 4-[4-(Trifluoromethyl)phenyl]aniline | ![]() | Low | The para-position results in a more linear and symmetric molecule. This can lead to more specific interactions with a biological target, potentially resulting in higher potency if the target has a complementary binding pocket. |
Comparative Biological Evaluation: Experimental Protocols
To empirically determine the differences in biological activity between these isomers, a series of well-established in vitro assays should be performed. The following protocols provide a framework for such a comparative study.
Cytotoxicity Screening using the MTT Assay
This assay is a fundamental first step to assess the general toxicity of the compounds against cancer cell lines.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the aniline isomers in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Enzyme Inhibition Assay (e.g., Kinase Inhibition)
Many aniline-based compounds are known to be kinase inhibitors.[6] A generic kinase inhibition assay can be used to screen the isomers against a panel of kinases.
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of the aniline isomers to the wells.
-
Incubation: Incubate the plate at 30°C for 1-2 hours to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the fluorescence to determine the amount of phosphorylated substrate.
-
Data Analysis: Calculate the IC50 value for each isomer against each kinase.
Visualizing Experimental Workflow
Caption: A generalized workflow for the comparative biological evaluation of aniline isomers.
Structure-Activity Relationship (SAR) Insights
Based on the principles of SAR, we can hypothesize potential outcomes of the proposed experiments.[12][13][14]
-
Steric Effects: The 2-isomer, with its significant steric hindrance, may show lower activity in assays where the binding pocket is constrained.[15]
-
Electronic Effects: The position of the amino group will influence the electron density of the biphenyl system, which can affect hydrogen bonding and other non-covalent interactions with a target protein.
-
Lipophilicity: While all isomers will be relatively lipophilic due to the trifluoromethyl group, subtle differences in their logP values could influence their cell permeability and, consequently, their intracellular activity.[16]
Potential Signaling Pathways
Trifluoromethyl-containing aniline derivatives have been implicated in the modulation of key signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are often dysregulated in cancer.[6]
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a potential target for trifluoromethyl-aniline derivatives.
Conclusion
While direct experimental data comparing the biological activities of this compound and its isomers is limited, a systematic investigation based on the principles and protocols outlined in this guide would provide valuable insights for drug discovery and development. The interplay of steric and electronic effects arising from isomeric variation is a critical factor in determining the pharmacological profile of these promising scaffolds. Further research in this area is warranted to fully elucidate their therapeutic potential.
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A Comparative Guide to the Validation of Analytical Methods for 3-[4-(Trifluoromethyl)phenyl]aniline Quantification
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-[4-(Trifluoromethyl)phenyl]aniline, a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals. For professionals in drug development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the cornerstone of data integrity and product safety.[1] This document delves into the validation of three primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6] This guide is structured to provide not just the protocols, but the scientific rationale behind the experimental choices, empowering researchers to design and execute robust validation studies.
The Regulatory Framework: Pillars of Method Validation
Before comparing techniques, it is crucial to understand the performance characteristics that define a validated method. These parameters, established by guidelines like ICH Q2(R1), ensure that a method is reliable, reproducible, and fit for purpose.[7][8]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[9][10] A specific method ensures that the signal measured is only from the compound of interest.[11][12]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[13][14] It is typically evaluated by the correlation coefficient (r²) of the calibration curve.[14]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[15][16]
-
Accuracy: The closeness of the test results to the true value.[16][17] It is often determined through recovery studies of a known quantity of analyte spiked into a sample matrix.[18][19]
-
Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22][23]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24][25]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[26][27][28]
Caption: General workflow for analytical method validation and lifecycle management.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as desired sensitivity, specificity, and sample throughput.
| Technique | Principle | Advantages for 3-[4-(CF3)phenyl]aniline | Limitations |
| HPLC-UV | Chromatographic separation based on polarity, followed by UV detection.[29] | High precision, accuracy, and robustness. Excellent for purity and assay determination. The aromatic rings and trifluoromethyl group provide strong UV chromophores.[21][30] | Requires chromophore for detection. Can be affected by matrix interferences that also absorb UV light. |
| GC-MS | Chromatographic separation based on volatility, followed by mass spectrometric detection.[29] | High specificity due to mass fragmentation patterns. Excellent for identifying and quantifying trace-level impurities. Suitable for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds. The analyte must be thermally stable. Potential for thermal degradation in the injection port. |
| UV-Vis Spectrophotometry | Measures the absorbance of UV-Visible light by the analyte in a solution.[31] | Simple, rapid, and cost-effective. Good for straightforward concentration measurements in pure samples. Aniline derivatives have distinct UV absorbance peaks.[32][33] | Low specificity; highly susceptible to interference from other UV-absorbing compounds.[12] Not suitable for complex mixtures or impurity profiling. |
Detailed Validation Protocols and Performance Data
This section provides detailed experimental protocols for validating each technique for the quantification of this compound. The accompanying tables present expected performance data to facilitate a direct comparison.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Causality: A reversed-phase C18 column is selected due to the non-polar nature of the analyte. An acetonitrile/water mobile phase provides good separation efficiency for aromatic amines.[29] Formic acid is added to improve peak shape by protonating residual silanols on the column and ensuring the analyte is in a single ionic form. UV detection at 254 nm is chosen as it is a common wavelength for aromatic compounds, providing a good balance of sensitivity and selectivity.
Experimental Protocol:
-
Instrumentation: HPLC with UV Detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Validation Steps:
-
Specificity: Analyze blank (diluent), placebo, and analyte spiked with known impurities. Assess for peak interference and purity using a photodiode array (PDA) detector.
-
Linearity: Prepare standard solutions at five concentrations (e.g., 50, 80, 100, 120, 150 µg/mL). Inject each in triplicate. Plot peak area vs. concentration and perform linear regression.
-
Accuracy: Analyze triplicate samples of a placebo spiked with the analyte at three concentrations (e.g., 80, 100, 120 µg/mL). Calculate percent recovery.[16]
-
Precision (Repeatability): Analyze six replicate preparations of the standard at 100% concentration. Calculate the Relative Standard Deviation (%RSD).[34]
-
Precision (Intermediate): Repeat the repeatability study on a different day with a different analyst.
-
LOQ/LOD: Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S).[25] Confirm by analyzing standards at the determined concentrations.
-
Robustness: Deliberately vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). Evaluate the impact on results.[27]
-
Comparative Performance Data (HPLC-UV):
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity (r²) | ≥ 0.998[21] | 0.9995 |
| Range (µg/mL) | 80-120% of target | 50 - 150 |
| Accuracy (% Recovery) | 98.0 - 102.0%[35] | 99.5 - 101.2% |
| Precision (Repeatability %RSD) | ≤ 2.0%[21] | 0.8% |
| Precision (Intermediate %RSD) | ≤ 2.0% | 1.1% |
| LOD (µg/mL) | Report Value | 0.5 |
| LOQ (µg/mL) | Report Value | 1.5 |
| Robustness | System suitability passes | Pass |
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is chosen for its superior specificity, which is critical for impurity identification. A non-polar capillary column (e.g., DB-5ms) is suitable for separating aromatic amines based on boiling point and polarity differences. Electron ionization (EI) provides reproducible fragmentation patterns for structural confirmation.
Experimental Protocol:
-
Instrumentation: GC-MS system.
-
Column: Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film).[29]
-
Carrier Gas: Helium.
-
Temperatures: Inlet: 250°C; Oven Program: 100°C hold for 1 min, ramp to 280°C at 15°C/min.
-
Detection: MS scan mode for specificity, Selected Ion Monitoring (SIM) for quantification.
-
Validation Steps:
-
Specificity: Analyze blank, placebo, and spiked samples. Confirm analyte identity by comparing mass spectra with a reference standard. Ensure no co-eluting peaks interfere with the target ion.
-
Linearity, Accuracy, Precision, LOQ/LOD, Robustness: Follow similar procedures as HPLC, using SIM mode for quantification. For robustness, vary parameters like inlet temperature (±10°C) and oven ramp rate (±1°C/min).
-
Comparative Performance Data (GC-MS):
| Parameter | Acceptance Criteria | Result |
| Specificity | Unique mass spectrum, no interference | Pass |
| Linearity (r²) | ≥ 0.995 | 0.9991 |
| Range (µg/mL) | Defined by application | 1 - 100 |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.9 - 102.5% |
| Precision (Repeatability %RSD) | ≤ 5.0% | 2.5% |
| Precision (Intermediate %RSD) | ≤ 5.0% | 3.8% |
| LOD (µg/mL) | Report Value | 0.1 |
| LOQ (µg/mL) | Report Value | 0.3 |
| Robustness | System suitability passes | Pass |
UV-Vis Spectrophotometry
Causality: This method is best suited for a simple, rapid assay of the bulk drug substance where interfering impurities are known to be absent or have negligible absorbance at the analytical wavelength. The wavelength of maximum absorbance (λmax), determined by scanning a dilute solution of the analyte, is used to maximize sensitivity and minimize minor interferences.[32]
Experimental Protocol:
-
Instrumentation: Dual-beam UV-Vis Spectrophotometer.
-
Solvent: Methanol or Ethanol.
-
Wavelength: Determine λmax by scanning a solution (typically around 230-280 nm for aniline derivatives).[33]
-
Validation Steps:
-
Specificity: Analyze solutions of known impurities to ensure they do not absorb significantly at the chosen λmax. This is the primary limitation of the technique.[12]
-
Linearity: Prepare at least five standard concentrations that bracket the expected sample concentration. Measure absorbance and plot against concentration.
-
Accuracy: Prepare samples at three concentrations by weighing and dissolving the pure substance. Compare the measured concentration to the theoretical concentration.
-
Precision (Repeatability): Prepare six independent samples at 100% concentration and measure their absorbance. Calculate %RSD.
-
LOQ/LOD: Typically determined based on signal-to-noise ratio (S/N), with 3:1 for LOD and 10:1 for LOQ being generally acceptable.[22]
-
Robustness: Test the effect of small variations in solvent composition or pH.
-
Comparative Performance Data (UV-Vis):
| Parameter | Acceptance Criteria | Result |
| Specificity | Low interference from expected impurities | Pass (with limitations) |
| Linearity (r²) | ≥ 0.998 | 0.9998 |
| Range (µg/mL) | Defined by Beer's Law | 5 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |
| Precision (Repeatability %RSD) | ≤ 2.0% | 1.3% |
| Precision (Intermediate %RSD) | ≤ 2.0% | 1.7% |
| LOD (µg/mL) | Report Value | 1.0 |
| LOQ (µg/mL) | Report Value | 3.0 |
| Robustness | Results unaffected by minor changes | Pass |
Method Selection and Logic
The choice of method is dictated by the analytical objective. The following decision tree illustrates the logical process for selecting the appropriate technique.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of an analytical method is a systematic process that proves the procedure is fit for its intended use. For the quantification of this compound:
-
HPLC-UV stands out as the most versatile and robust method for routine quality control, offering an excellent balance of specificity, precision, and accuracy for both assay and impurity determination.
-
GC-MS is the superior choice when absolute specificity is required, particularly for identifying and quantifying unknown impurities at trace levels, provided the analyte is thermally stable.
-
UV-Vis Spectrophotometry serves as a rapid, cost-effective tool for simple assays of the pure substance but lacks the specificity required for complex samples or regulatory stability studies.
By understanding the principles of method validation and the comparative strengths of each technique, researchers and drug development professionals can confidently select, develop, and validate analytical methods that ensure data of the highest integrity and quality.
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Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]
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Slideshare. (n.d.). Accuracy and precision presentation. Retrieved from [Link]
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LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]
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Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, October 26). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]
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ResearchGate. (2025, September 3). Spectrophotometric Determination of Aniline by Azo-Dye Formation with 2, 6-Dihydroxybenzoic Acid-Application to waters. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Retrieved from [Link]
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
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Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). Retrieved from [Link]
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IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]
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ResearchGate. (2025, December 2). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). Retrieved from [Link]_
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A Comparative Guide to the Electronic Effects of Trifluoromethylphenyl Substituents
For the medicinal chemist and research scientist, the strategic modification of a molecule's electronic landscape is fundamental to optimizing its function. Among the vast arsenal of functional groups, the trifluoromethyl (CF₃) group, when appended to a phenyl ring, offers a unique and powerful tool for modulating physicochemical properties. This guide provides an in-depth, comparative analysis of the electronic effects of trifluoromethylphenyl substituents, supported by experimental data and detailed protocols, to empower researchers in drug development and molecular design.
Understanding the Electronic Influence of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing substituent, a property that profoundly alters the reactivity and characteristics of the phenyl ring to which it is attached.[1] This influence is not monolithic but rather a combination of two fundamental electronic phenomena: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The primary mode of action for the CF₃ group is its strong electron-withdrawing inductive effect.[2] The three highly electronegative fluorine atoms pull electron density away from the carbon atom of the CF₃ group. This effect is then transmitted through the sigma (σ) bonds of the molecule, effectively reducing the electron density of the attached phenyl ring. This deactivation makes the ring less susceptible to electrophilic attack.[3]
-
Resonance Effect (+M/-M): Unlike groups with available lone pairs (like -OCH₃) or pi systems (like -NO₂), the trifluoromethyl group does not participate significantly in resonance donation or withdrawal. While some hyperconjugation effects can be considered, its influence on the ring's pi (π) system is minimal compared to its overwhelming inductive effect.[4][5]
This powerful inductive pull is the key to the CF₃ group's utility. It can enhance a molecule's metabolic stability by shielding adjacent positions from enzymatic attack, increase binding affinity through specific electronic interactions, and modulate the acidity or basicity of nearby functional groups.[6][7]
Caption: Dominant Inductive Effect of the CF₃ Group.
Quantifying Electronic Effects: The Hammett Equation
To move from qualitative description to quantitative comparison, we utilize linear free-energy relationships, most notably the Hammett equation.[8] This equation, log(K/K₀) = σρ or log(k/k₀) = σρ, relates the equilibrium (K) or rate (k) constants of a substituted aromatic reaction to that of the unsubstituted parent compound. The substituent constant, sigma (σ), quantifies the electronic effect of a substituent at the meta (σm) or para (σp) position.
-
Positive σ values indicate an electron-withdrawing group.
-
Negative σ values indicate an electron-donating group.
The trifluoromethyl group possesses some of the most strongly positive σ values among common substituents, highlighting its exceptional electron-withdrawing capacity.
Table 1: Comparative Hammett Substituent Constants (σ)
| Substituent (X) | σ_meta (σm) | σ_para (σp) |
|---|---|---|
| -N(CH₃)₂ | -0.15 | -0.83 |
| -NH₂ | -0.16 | -0.66 |
| -OH | 0.10 | -0.37 |
| -OCH₃ | 0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -I | 0.35 | 0.18 |
| -CF₃ | 0.44[9] | 0.57[9] |
| -CN | 0.56 | 0.66 |
| -NO₂ | 0.71 | 0.78 |
Data compiled from multiple sources.[9][10]
As the data shows, the CF₃ group is a significantly stronger electron-withdrawing group than halogens and is surpassed only by groups like cyano and nitro. This makes it an excellent choice for deactivating an aromatic ring or stabilizing an adjacent negative charge.
Experimental Measurement of Electronic Effects
The quantitative data presented above is derived from precise experimental measurements. Below are detailed protocols for two fundamental techniques used to probe and quantify the electronic effects of substituents like the trifluoromethylphenyl group.
Protocol: pKa Determination by Potentiometric Titration
The acidity constant (pKa) is a direct measure of a compound's tendency to donate a proton. For substituted benzoic acids or anilines, the pKa value is highly sensitive to the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups, like -CF₃, stabilize the conjugate base (e.g., the carboxylate anion), resulting in a stronger acid and thus a lower pKa value.
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
25 mL burette
-
Beakers (100 mL)
-
Volumetric flasks
-
Substituted benzoic acid sample
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Standard pH buffers (4, 7, 10)
-
0.15 M KCl solution (to maintain constant ionic strength)[11]
-
Deionized water
-
Nitrogen gas source
-
Instrument Calibration: Calibrate the pH meter using the standard pH 4, 7, and 10 buffers according to the manufacturer's instructions.[11]
-
Sample Preparation: Accurately weigh and dissolve the benzoic acid derivative in deionized water to create a solution of known concentration (e.g., 20 mL of a 1 mM solution).[1] If solubility is limited, a co-solvent like methanol may be used, though this will yield an apparent pKa (pKa_app) specific to that solvent system.[12]
-
Setup: Place the sample solution in a beaker with a magnetic stir bar. Add a sufficient volume of 0.15 M KCl to maintain a constant ionic strength throughout the titration.[1]
-
Inert Atmosphere: Purge the solution with a gentle stream of nitrogen for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration of weak acids.[11]
-
Titration: Immerse the calibrated pH electrode in the solution. Begin stirring gently. Add the 0.1 M NaOH titrant from the burette in small, precise increments (e.g., 0.1 mL).
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Continue this process well past the equivalence point.
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the equivalence point (the point of steepest inflection).
-
Determine the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point).
-
The pH at the half-equivalence point is equal to the pKa of the acid.[1]
-
-
Comparison: Repeat the entire procedure for unsubstituted benzoic acid to obtain a direct, comparative measurement under identical conditions.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Table 2: Comparative Aqueous pKa Values (25 °C)
| Compound | pKa |
|---|---|
| Aniline | 4.63[13] |
| 4-Chloroaniline | 3.98[4] |
| 4-Nitroaniline | 1.02[4] |
| 4-(Trifluoromethyl)aniline | ~2.7 (est.) |
| Benzoic Acid | 4.20[14] |
| 4-Chlorobenzoic Acid | 3.99 |
| 3-(Trifluoromethyl)benzoic Acid | 3.8 (est.) |
| 4-(Trifluoromethyl)benzoic Acid | 3.6 (est.) |
| 4-Nitrobenzoic Acid | 3.45[15] |
| Phenol | 9.90[9] |
| 3-(Trifluoromethyl)phenol | 9.08[16] |
| 3,5-Bis(trifluoromethyl)phenol | 8.03[16] |
Data compiled from multiple sources. Estimated values are based on Hammett correlations and related literature data.
The data clearly demonstrates the acid-strengthening effect of the CF₃ group. The pKa of 3-(trifluoromethyl)phenol is almost a full pH unit lower than that of phenol, indicating a nearly tenfold increase in acidity.
Protocol: Kinetic Measurement of Ester Hydrolysis
The rate of chemical reactions is also highly sensitive to substituent effects. The base-catalyzed hydrolysis of substituted ethyl benzoates is a classic experiment to determine Hammett constants. An electron-withdrawing group like -CF₃ makes the ester's carbonyl carbon more electrophilic and stabilizes the negatively charged transition state of the reaction, thereby increasing the rate of hydrolysis.
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
-
Stock solutions of ethyl 4-(trifluoromethyl)benzoate and ethyl benzoate in a suitable solvent (e.g., 60% acetone-water).[17]
-
Standardized 0.1 M NaOH solution.
-
Instrument Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) for the product (the benzoate anion). Set the thermostatted holder to a constant temperature (e.g., 25 °C).
-
Blank Measurement: Prepare a "blank" cuvette containing the solvent mixture to zero the spectrophotometer.
-
Reaction Initiation: In a separate vial, mix a known concentration of the ester stock solution with the solvent. To initiate the reaction under pseudo-first-order conditions, add a large excess of the NaOH solution to the cuvette, followed immediately by a small, precise volume of the ester solution.[18] The final concentration of the ester should be low (e.g., 50-150 µM).[17]
-
Kinetic Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at fixed time intervals (e.g., every 10 seconds) for a duration sufficient for the reaction to proceed significantly (e.g., 5-10 minutes).
-
Final Absorbance (A_∞): After the kinetic run, allow the reaction mixture to sit for an extended period (e.g., 30-60 minutes) to ensure the reaction has gone to completion, then record the final absorbance (A_∞).[17]
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics due to the large excess of NaOH.
-
Plot ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t.
-
The slope of this line will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k) using the equation: k = k_obs / [NaOH].
-
-
Comparison: Repeat the procedure for ethyl benzoate to obtain a comparative rate constant. The ratio of these rate constants can be used to calculate the Hammett σ value for the 4-CF₃ group if the reaction constant (ρ) is known for this reaction series.
Probing the Electronic Environment with ¹⁹F NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive probe of the local electronic environment around a nucleus. For trifluoromethylphenyl compounds, ¹⁹F NMR is particularly insightful. The chemical shift of the fluorine nuclei is directly influenced by the electron density of the aromatic ring.[2]
-
Electron-donating groups on the phenyl ring (e.g., -OCH₃, -NH₂) increase the electron density, shielding the fluorine nuclei and causing a downfield shift (to a less negative ppm value).
-
Electron-withdrawing groups on the ring (e.g., -NO₂, -CN) decrease the electron density, deshielding the fluorine nuclei and causing an upfield shift (to a more negative ppm value).[19]
This predictable trend allows ¹⁹F NMR to be used as an empirical tool to rapidly assess the electronic nature of other substituents on the same ring, making it invaluable in high-throughput screening and reaction monitoring.[20]
Conclusion: A Versatile Tool for Molecular Design
The trifluoromethylphenyl group is far more than a simple sterically-similar replacement for a methyl group. Its powerful and predictable electronic effects, dominated by a strong inductive withdrawal, provide a reliable method for fine-tuning molecular properties. By quantitatively understanding its impact on acidity (pKa) and reaction rates (Hammett constants), and by using sensitive probes like ¹⁹F NMR, researchers can rationally design molecules with enhanced metabolic stability, tailored reactivity, and optimized biological activity. The experimental protocols and comparative data provided in this guide serve as a foundational resource for leveraging the full potential of this "super-substituent" in the fields of medicinal chemistry and materials science.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. [Link]
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5788. [Link]
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Brownlee, R. T. C., & Craik, D. J. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry, 33(11), 2555. [Link]
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ConnectSci. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry. [Link]
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NIH National Center for Biotechnology Information. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 58(2), 85-95. [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(1), 46-52. [Link]
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NIH National Center for Biotechnology Information. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 58(2), 85–95. [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website. [Link]
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Huo, X., et al. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 63(1), 9-18. [Link]
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Keenan, S. L., et al. (2011). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Journal of Chemical Education, 88(9), 1292-1294. [Link]
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Pendidikan Kimia. (2016). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. Journal of Chemical Education, 93(4), 778-782. [Link]
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DataPDF. (n.d.). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Retrieved from DataPDF website. [Link]
-
TSI Journals. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. Trade Science Inc. [Link]
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Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from Chemistry Steps. [Link]
-
Competing resonance and inductive effects in a substituted benzene. (2013, October 23). Chemistry Stack Exchange. [Link]
-
ResearchGate. (2011). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. [Link]
-
AFIT. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Physical Chemistry A, 105(42), 9687-9694. [Link]
-
Pearson+. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved from Pearson+ website. [Link]
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Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Environmental Organic Chemistry. [Link]
- Unknown Source. (n.d.). Table 1: Hammett constants for some common substituents.
-
ResearchGate. (2018). (PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. [Link]
- Unknown Source. (n.d.). Determination of the rate constant for the hydrolysis of ester Short Procedure.
-
Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids. Retrieved from Pearson+ website. [Link]
-
ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). [Link]
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AFIT. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Physical Chemistry A, 105(42), 9687-9694. [Link]
-
ResearchGate. (2018). Calculated and experimental pK a values of ortho-substituted benzoic acids in water at 25°C. [Link]
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ResearchGate. (n.d.). Table 2 pK a Values for substituted anilinium ions in DMSO. [Link]
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NIH National Center for Biotechnology Information. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 3. [Link]
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Wiley Online Library. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]
-
Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved from Wang Lab website. [Link]
-
Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. Retrieved from Moodle@Units website. [Link]
- NIST. (n.d.). Table 20.
-
Wikipedia. (n.d.). Hammett equation. Retrieved from Wikipedia. [Link]
-
NIH National Center for Biotechnology Information. (2014). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 19(11), 18017–18031. [Link]
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Iwasa, J., Fujita, T., & Hansch, C. (1965). SUBSTITUENT CONSTANTS FOR ALIPHATIC FUNCTIONS OBTAINED FROM PARTITION COEFFICIENTS. Journal of Medicinal Chemistry, 8(2), 150-153. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from Wikipedia. [Link]
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NIH National Center for Biotechnology Information. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6242-6250. [Link]
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NIH National Center for Biotechnology Information. (2014). Development of Methods for the Determination of pKa Values. Scientia Pharmaceutica, 82(3), 503–531. [Link]
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ResearchGate. (n.d.). Table 2 . Swain Lupton parameters fitted to the equation SCS = r R + f.... [Link]
-
Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Retrieved from Organic Chemistry Data. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of 3-[4-(Trifluoromethyl)phenyl]aniline from Different Suppliers
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. 3-[4-(Trifluoromethyl)phenyl]aniline, a key structural motif in numerous pharmacologically active compounds and advanced materials, is no exception. Sourcing this intermediate from different suppliers can introduce variability in purity and impurity profiles, which can have profound downstream consequences, from altered reaction kinetics to the emergence of unexpected and potentially toxic byproducts.
This guide provides a comprehensive framework for the analytical assessment of this compound purity. It is designed to empower researchers to make informed decisions when selecting a supplier by equipping them with the necessary experimental protocols and data interpretation skills. We will delve into the causality behind the choice of analytical techniques, present self-validating experimental designs, and ground our recommendations in authoritative standards.
The Critical Role of Purity in Synthesis and Development
The presence of impurities in a starting material like this compound can compromise research and development in several ways[1][2]:
-
Altered Reactivity: Impurities can interfere with chemical reactions, leading to lower yields, incomplete conversions, or the formation of unintended side products.
-
Toxicity: Certain impurities, even at trace levels, may be toxic or mutagenic, posing a safety risk in drug development. The International Council for Harmonisation (ICH) provides stringent guidelines on the identification and control of such impurities[3][4][5][6].
-
Inaccurate Biological Data: In biological assays, impurities can exhibit their own pharmacological activity, leading to misleading structure-activity relationship (SAR) data.
-
Poor Reproducibility: Batch-to-batch variability in impurity profiles from the same or different suppliers can lead to inconsistent experimental results.
Given these risks, a multi-faceted analytical approach is essential to build a comprehensive purity profile of the procured material[7].
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a combination of orthogonal methods—techniques that measure different chemical and physical properties—is crucial. For this compound, the following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for purity determination of non-volatile organic compounds[8][9][10]. It separates the main compound from its non-volatile organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities, including residual solvents and starting materials from the synthesis[8][11][12].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides invaluable structural information and can be used for quantitative purity assessment (qNMR) against a certified internal standard[13][14].
-
Elemental Analysis (CHNF): Determines the mass fractions of carbon, hydrogen, nitrogen, and fluorine, which can be compared to the theoretical values to assess bulk purity[15][16][17][18].
The following sections provide detailed protocols and rationale for each of these techniques.
Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Rationale: HPLC is a highly sensitive and quantitative technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase[19][20]. For this compound, a reversed-phase method is typically effective, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD), autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.
-
Gradient Example: 10% acetonitrile to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min[21].
-
Column Temperature: 35°C[21].
-
Detection Wavelength: 254 nm, or a wavelength determined from the UV spectrum of the analyte.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection[21].
Data Interpretation: The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of other peaks indicates organic impurities. A DAD can be used to assess peak purity by comparing UV spectra across a single peak.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds[11][12]. It is particularly useful for detecting residual solvents from the manufacturing process or volatile starting materials and byproducts. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.
Experimental Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C (hold for 2 minutes).
-
Ramp: 10°C/min to 280°C (hold for 5 minutes).
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Interpretation: The total ion chromatogram (TIC) will show peaks for all ionizable compounds. The mass spectrum of each peak can be compared to a library (e.g., NIST) for tentative identification of impurities. Quantification can be performed by area percent or by using an internal standard.
Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS impurity analysis.
Nuclear Magnetic Resonance (¹H and ¹⁹F NMR) Spectroscopy
Rationale: NMR spectroscopy is a primary technique for structural elucidation[13][14]. For this compound, ¹H NMR provides information about the aromatic and amine protons, while ¹⁹F NMR is specific to the trifluoromethyl group. The presence of unexpected signals in either spectrum can indicate impurities. Quantitative NMR (qNMR) can also be performed to determine an absolute purity value.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
The integral of the peaks should correspond to the number of protons in the molecule.
-
-
¹⁹F NMR:
-
Acquire a standard fluorine spectrum.
-
A single peak is expected for the CF₃ group.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent.
Data Interpretation:
-
Structural Confirmation: The chemical shifts, splitting patterns, and integrals of the signals in the ¹H NMR spectrum should be consistent with the structure of this compound.
-
Impurity Detection: Any peaks that cannot be assigned to the main compound or the solvent are indicative of impurities. The integrals of these impurity peaks relative to the main compound can provide a semi-quantitative estimate of their levels.
-
¹⁹F NMR: The presence of more than one signal in the ¹⁹F NMR spectrum would suggest the presence of other fluorine-containing impurities.
Elemental Analysis (CHNF)
Rationale: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and fluorine in the sample[15][16][17]. This is a bulk analysis technique that is excellent for detecting inorganic impurities and significant organic impurities that alter the elemental composition.
Experimental Protocol:
-
Instrumentation: CHN/S analyzer and a method for fluorine determination (e.g., ion chromatography after combustion).
-
Sample Preparation: A few milligrams of the dried sample are accurately weighed.
Data Interpretation: The experimentally determined mass percentages of C, H, N, and F are compared to the theoretical values for the molecular formula C₁₃H₁₀F₃N. A deviation of more than ±0.4% from the theoretical value may indicate the presence of impurities or residual solvent.
Theoretical Composition for C₁₃H₁₀F₃N:
-
Carbon (C): 65.82%
-
Hydrogen (H): 4.25%
-
Nitrogen (N): 5.90%
-
Fluorine (F): 24.03%
Comparative Data from Hypothetical Suppliers
To illustrate how the data from these analyses can be used to compare suppliers, consider the following hypothetical results for batches of this compound from three different suppliers.
Table 1: HPLC Purity and Impurity Profile
| Supplier | Purity by HPLC (Area %) | Number of Impurities (>0.05%) | Major Impurity (Area %) |
| Supplier A | 99.85% | 1 | 0.10% |
| Supplier B | 99.20% | 4 | 0.45% |
| Supplier C | 99.91% | 0 | - |
Table 2: GC-MS Analysis of Volatile Impurities
| Supplier | Residual Solvent (Toluene) | Other Volatile Impurity |
| Supplier A | 50 ppm | Not Detected |
| Supplier B | 350 ppm | 0.15% (tentatively identified as a starting material) |
| Supplier C | < 10 ppm | Not Detected |
Table 3: NMR and Elemental Analysis Summary
| Supplier | ¹H NMR | ¹⁹F NMR | Elemental Analysis (% Deviation from Theoretical) |
| Supplier A | Consistent with structure, minor unassigned peaks | Single sharp peak | C: -0.1%, H: +0.05%, N: -0.08%, F: +0.12% |
| Supplier B | Multiple unassigned peaks in aromatic region | Broadened main peak, minor secondary peak | C: -0.8%, H: +0.5%, N: -0.3%, F: +0.6% |
| Supplier C | Clean spectrum, consistent with structure | Single sharp peak | C: +0.05%, H: -0.02%, N: +0.03%, F: -0.06% |
Analysis of Hypothetical Data:
-
Supplier C provides the highest purity material according to all analytical techniques. The HPLC purity is high, no significant impurities are detected, residual solvent levels are minimal, and the NMR and elemental analysis data are fully consistent with the pure compound.
-
Supplier A provides high-purity material, but with a detectable level of a single organic impurity and a small amount of residual solvent. This may be acceptable for many applications, but the impurity should be identified if the material is for use in GMP or sensitive applications.
-
Supplier B provides material of significantly lower purity. The presence of multiple impurities, high residual solvent content, and significant deviation in the elemental analysis suggest this material may not be suitable for applications requiring high purity. The broadened and secondary peaks in the ¹⁹F NMR are particularly concerning.
Conclusion and Recommendations
The purity of this compound is a critical parameter that must be thoroughly assessed before its use in research and development. A multi-technique approach combining HPLC, GC-MS, NMR, and elemental analysis provides a comprehensive and robust assessment of purity, allowing for an objective comparison between different suppliers.
As a Senior Application Scientist, my recommendation is to always request a Certificate of Analysis (CoA) from a potential supplier that details the methods used for purity determination and the results. However, it is best practice to independently verify the purity of a new batch of any critical starting material using the orthogonal methods described in this guide. This due diligence ensures the integrity of your research, the safety of your products, and the reproducibility of your results.
References
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link][4]
-
Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. [Link][15][16]
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link][6]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link][5]
-
Analyzing the purity of a mixture (worked example). Khan Academy. [Link][18]
-
General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES. USP29-NF24. [Link][7]
-
Understanding Purity Standards for Synthesis Material Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link][1]
-
Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. [Link][9]
-
Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link][11]
-
Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Labcompare. [Link][12]
-
Structural elucidation by NMR(1HNMR). Slideshare. [Link][13]
-
Pharma Intermediates and Fine Chemicals: An Explainer. Zenfold. [Link][2]
-
1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link][14]
-
HPLC method for purifying organic compounds. Google Patents. [20]
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A Senior Application Scientist's Guide to Spectroscopic Cross-Validation of 3-[4-(Trifluoromethyl)phenyl]aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous identification and purity assessment of novel chemical entities are paramount. This guide provides an in-depth, technical comparison and cross-validation of the expected spectroscopic data for the compound 3-[4-(Trifluoromethyl)phenyl]aniline . As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document is structured to provide a logical framework for spectroscopic analysis, grounded in the principles of scientific integrity and bolstered by field-proven insights. We will explore the expected spectroscopic signatures of our target compound, compare them with a key structural isomer and other related molecules, and detail the workflow for robust data cross-validation.
The Imperative of Spectroscopic Cross-Validation
Predicted Spectroscopic Profile of this compound
Due to the limited availability of published experimental spectra for this compound, this section presents a predicted spectroscopic profile based on established principles of spectroscopy and data from analogous compounds. This predictive approach is a common and necessary practice in the early stages of research and development.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be rich with information about its functional groups. Key absorptions would arise from the N-H bond of the secondary amine, the C-F bonds of the trifluoromethyl group, and the aromatic C-H and C=C bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3350 - 3450 | Medium | Characteristic of secondary aromatic amines. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Typical for sp² C-H bonds in benzene rings. |
| C=C Stretch (Aromatic) | 1580 - 1620 and 1450 - 1500 | Medium to Strong | Multiple bands are expected due to the two aromatic rings. |
| C-N Stretch | 1250 - 1350 | Medium | Indicative of the aryl-nitrogen bond. |
| C-F Stretch (CF₃) | 1100 - 1200 and 1300-1350 | Strong, Broad | The trifluoromethyl group gives rise to very strong and characteristic absorptions. |
| Aromatic C-H Bending | 690 - 900 | Strong | The substitution pattern on the benzene rings will influence the exact position of these bands. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum will provide detailed information about the electronic environment of the hydrogen atoms in the molecule.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-H | ~5.0 - 6.0 | Broad Singlet | 1H | The chemical shift is variable and depends on concentration and solvent. |
| Aromatic Protons | 6.5 - 7.8 | Multiplets | 8H | The protons on the two benzene rings will appear as a series of complex multiplets due to spin-spin coupling. The electron-withdrawing trifluoromethyl group will deshield adjacent protons, shifting them downfield. |
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic Carbons | 110 - 150 | Aromatic carbons typically resonate in this region. The carbon attached to the nitrogen will be shielded, while the carbon attached to the trifluoromethyl group will be deshielded. |
| CF₃ Carbon | ~120 - 130 (quartet) | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.
| Ion | Predicted m/z | Rationale |
| [M]⁺ | 237 | The molecular weight of C₁₃H₁₀F₃N is 237.22 g/mol .[2] |
| [M-CF₃]⁺ | 168 | Loss of the trifluoromethyl group is a likely fragmentation pathway. |
| [C₆H₅NH]⁺ | 92 | Fragmentation of the bond between the two aromatic rings. |
Comparative Analysis: Distinguishing this compound from its Isomer
A crucial aspect of spectroscopic validation is the ability to distinguish a compound from its structural isomers. A key isomer of our target compound is N-phenyl-3-(trifluoromethyl)aniline . While both compounds have the same molecular formula and weight, their spectroscopic signatures will differ due to the different positions of the trifluoromethyl group.
Comparison with N-phenyl-3-(trifluoromethyl)aniline:
| Spectroscopic Feature | This compound (Predicted) | N-phenyl-3-(trifluoromethyl)aniline | Key Differentiator |
| ¹H NMR | Aromatic protons influenced by a para-CF₃ group. | Aromatic protons influenced by a meta-CF₃ group. | The splitting patterns and chemical shifts of the aromatic protons will be distinct. The para-substitution in our target will lead to a more symmetrical pattern for that ring compared to the meta-substitution in the isomer. |
| ¹³C NMR | Unique set of chemical shifts for the aromatic carbons. | A different set of chemical shifts for the aromatic carbons due to the altered position of the CF₃ group. | The position of the CF₃ group significantly impacts the electronic environment and thus the chemical shifts of the aromatic carbons. |
| IR Spectroscopy | Specific C-H out-of-plane bending frequencies characteristic of 1,4- and 1,3-disubstituted benzene rings. | Specific C-H out-of-plane bending frequencies characteristic of 1,3-disubstituted and monosubstituted benzene rings. | The substitution patterns on the aromatic rings will result in different absorption bands in the "fingerprint" region (below 1000 cm⁻¹). |
Experimental Protocols for Spectroscopic Cross-Validation
The following protocols outline the steps for acquiring and cross-validating the spectroscopic data for a synthesized sample of this compound.
Sample Preparation
Ensure the sample is of high purity. If necessary, purify the compound using techniques such as column chromatography or recrystallization.
Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet or a thin film of the sample on a salt plate.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them with the predicted spectrum and the spectra of known analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more complex structures, 2D NMR experiments like COSY and HSQC can be employed to confirm proton-proton and proton-carbon correlations.
-
Analysis: Assign the chemical shifts, multiplicities, and integration values. Compare the data with the predicted spectra and those of the isomers.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI).
-
Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizing the Workflow and Structures
To further clarify the process, the following diagrams, generated using Graphviz, illustrate the cross-validation workflow and the structures of the compounds discussed.
Caption: Workflow for the spectroscopic cross-validation of a synthesized compound.
Caption: Structures of the target compound and its key isomer.
Conclusion
The cross-validation of spectroscopic data is an indispensable practice in modern chemical research. For a novel compound like this compound, where direct experimental data may not be readily available, a predictive and comparative approach is essential. By systematically acquiring and interpreting data from multiple spectroscopic techniques and comparing it with that of known structural analogs, researchers can confidently elucidate and confirm the structure of their target molecule. This rigorous methodology not only ensures the integrity of the data but also forms the bedrock of sound scientific discovery and drug development.
References
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-[4-(Trifluoromethyl)phenyl]aniline Analogs in Anticancer Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of 3-[4-(Trifluoromethyl)phenyl]aniline analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. Supported by experimental data, this document is designed to facilitate informed decisions in the design and development of novel therapeutics.
Introduction: The Promise of the this compound Scaffold
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The diarylamine or diaryl ether motif is a key feature in several approved and investigational drugs, particularly in oncology. The trifluoromethyl group is of particular interest due to its ability to enhance metabolic stability, binding affinity, and cellular permeability of drug candidates. This guide will delve into the nuanced structure-activity relationships of analogs based on this core, providing a comparative analysis of their anticancer activities.
Comparative Analysis of Anticancer Activity: A Case Study of N-(4-(substituted)-3-(trifluoromethyl)phenyl) Isobutyramides
While direct, comprehensive SAR studies on the unsubstituted this compound are limited in publicly available literature, a closely related series of N-(4-(substituted)-3-(trifluoromethyl)phenyl) isobutyramides provides a robust dataset for understanding the impact of structural modifications on anticancer activity. These compounds, which feature an isobutyramide group on the aniline nitrogen, have been systematically evaluated for their inhibitory potential against various human cancer cell lines.[1]
The following table summarizes the cytotoxic effects of these analogs, highlighting the influence of substitutions at the 4-position of the aniline ring.
Table 1: Cytotoxicity of N-(4-(substituted)-3-(trifluoromethyl)phenyl) Isobutyramide Analogs [1]
| Compound ID | R Group (Substitution at 4-position) | HL-60 IC50 (µM) | MDA-MB-453 IC50 (µM) | HEP3BPN 11 IC50 (µM) |
| 8a | -H | >100 | >100 | >100 |
| 8b | -F | 85.12 ± 7.21 | >100 | >100 |
| 8c | -Cl | 68.45 ± 5.98 | 92.11 ± 8.13 | >100 |
| 8d | -Br | 72.33 ± 6.45 | 89.54 ± 7.89 | >100 |
| 8e | -I | 55.21 ± 4.87 | 78.23 ± 6.91 | 95.43 ± 8.76 |
| 8f | -CH3 | 91.23 ± 8.01 | >100 | >100 |
| 8g | -OCH3 | 79.87 ± 7.11 | 95.32 ± 8.45 | >100 |
| 8h | -CF3 | 45.12 ± 4.01 | 65.43 ± 5.87 | 88.12 ± 7.98 |
| 8l | -NO2 | 15.21 ± 1.34 | 35.12 ± 3.11 | 55.23 ± 4.98 |
| 8q | -CN | 21.34 ± 1.98 | 42.11 ± 3.87 | 62.34 ± 5.54 |
| Methotrexate (Standard) | - | 25.34 ± 2.21 | 45.12 ± 4.01 | 68.23 ± 6.01 |
Data is presented as mean ± standard deviation.
Key SAR Insights:
-
Impact of Halogen Substitution: A clear trend is observed with halogen substituents at the 4-position. The activity generally increases with the size and polarizability of the halogen, with the iodo-substituted analog (8e) showing the best activity among the halogens. This suggests that van der Waals interactions and/or altered electronic properties play a crucial role in the binding of these compounds to their biological target.
-
Electron-Withdrawing Groups Enhance Potency: The most significant increase in anticancer activity is observed with potent electron-withdrawing groups. The nitro (-NO2) substituted analog (8l) and the cyano (-CN) substituted analog (8q) demonstrated the highest potency, surpassing the standard chemotherapeutic agent, methotrexate, in the HL-60 cell line.[1] This strongly indicates that reducing the electron density of the aniline ring is a key factor for enhancing cytotoxicity.
-
Electron-Donating Groups are Less Favorable: Conversely, electron-donating groups such as methyl (-CH3) and methoxy (-OCH3) resulted in weaker activity compared to the electron-withdrawing groups. The unsubstituted analog (8a) was inactive. This further supports the hypothesis that a lower electron density on the substituted phenyl ring is beneficial for anticancer activity in this series.
Mechanistic Considerations: The Role of Kinase Inhibition
Diarylamine and diaryl ether scaffolds are well-known inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2] While the specific targets for the N-isobutyramide series are not fully elucidated in the referenced study, the observed SAR provides clues. The requirement for electron-withdrawing groups suggests that the electronic nature of the substituted ring is crucial for interaction with the kinase active site, potentially through hydrogen bonding or other electrostatic interactions.
Experimental Protocols
To ensure the reproducibility and methodological transparency of the findings presented, detailed experimental protocols for the synthesis of a representative analog and a standard cytotoxicity assay are provided below.
Synthesis of N-(4-nitro-3-(trifluoromethyl)phenyl)isobutyramide (Analog 8l)
This protocol is adapted from general procedures for the acylation of anilines.
Materials:
-
4-Nitro-3-(trifluoromethyl)aniline
-
Isobutyryl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a solution of 4-nitro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Acylation: Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is diluted with DCM and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(4-nitro-3-(trifluoromethyl)phenyl)isobutyramide.
-
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxicity of novel compounds in cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HL-60, MDA-MB-453, HEP3BPN 11)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs, exemplified by the N-isobutyramide series, reveal critical insights for the design of novel anticancer agents. The presence of strong electron-withdrawing groups at the 4-position of the aniline ring is a key determinant of cytotoxic potency. This guide provides a framework for researchers to build upon, suggesting that further exploration of diverse electron-withdrawing moieties and their positional isomers could lead to the discovery of even more potent and selective anticancer compounds. Future work should also focus on identifying the specific molecular targets of these promising analogs to elucidate their mechanism of action and facilitate their translation into clinical candidates.
References
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Waghmare, B. A., et al. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Computational Biology and Chemistry, 92, 107484. Available from: [Link]
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Zheng, X., et al. (2015). Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides. Bioorganic & Medicinal Chemistry, 23(15), 4877-4886. Available from: [Link]
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Dai, X., et al. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 59(15), 1375-1383. Available from: [Link]
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Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(12), 2819. Available from: [Link]
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Ojima, I., et al. (2012). Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. Journal of Medicinal Chemistry, 55(17), 7547-7561. Available from: [Link]
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Ali, M. A., et al. (2022). Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. PLoS ONE, 17(4), e0266166. Available from: [Link]
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Yan, L., et al. (2018). Synthesis and structure-activity relationship study of diaryl[d,f][1][2]diazepines as potential anti-cancer agents. Molecular Diversity, 22(2), 323-333. Available from: [Link]
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Angeli, A., et al. (2022). New Se‐Compounds With Antileishmanial, Antitumor, and Carbonic Anhydrase Inhibitory Properties. Archiv der Pharmazie, 355(1), e2100345. Available from: [Link]
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Zhang, Y., et al. (2019). Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. RSC Advances, 9(38), 21869-21881. Available from: [Link]
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Humpa, O., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. Available from: [Link]
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Thabit, M. G., et al. (2016). Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. Journal of the Serbian Chemical Society, 81(1), 25-36. Available from: [Link]
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Miller, J. J., et al. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Tetrahedron, 72(46), 7294-7299. Available from: [Link]
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Humpa, O., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. Available from: [Link]
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Kumar, A., et al. (2021). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 11(52), 32968-32981. Available from: [Link]
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Al-Suwaidan, I. A., et al. (2022). Synthesis of N-[trisubstitutedphenyl]-4-methyl Aniline Derivatives as Novel Anti-Breast Cancer Agents. Journal of Pharmaceutical Research International, 34(46A), 1-11. Available from: [Link]
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Li, Y., et al. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Medicinal Chemistry, 13(10), 1275-1285. Available from: [Link]
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comparative analysis of the metabolic stability of trifluoromethylated anilines
A Comparative Guide to the Metabolic Stability of Trifluoromethylated Anilines
In modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacokinetic profiles of drug candidates.[1][2][3][4] Among these, the trifluoromethyl (CF₃) group is particularly valued for its ability to improve metabolic stability, a critical determinant of a drug's success.[5][6][7] This guide offers a , providing experimental insights and methodologies for researchers, scientists, and drug development professionals.
Aniline moieties are prevalent in many therapeutic agents, but they are often susceptible to metabolic bioactivation, which can lead to toxicity concerns.[8][9][10] The introduction of a trifluoromethyl group can significantly alter the metabolic fate of these compounds.[7] This guide will delve into the causality behind these effects and provide a framework for their experimental validation.
The Metabolic Landscape of Anilines
The metabolism of anilines is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[11][12][13] Two principal pathways contribute to their biotransformation:
-
Aromatic Hydroxylation: The direct oxidation of the aromatic ring, typically at the para-position, to form aminophenols.[11][12][14]
-
N-Oxidation: The oxidation of the amino group to form hydroxylamines, nitrosoarenes, and nitroarenes.[15] This pathway is often associated with the formation of reactive metabolites.[8][9]
The susceptibility of an aniline to these pathways dictates its metabolic stability and potential for toxicity.
The Influence of the Trifluoromethyl Group
The trifluoromethyl group exerts a profound influence on the metabolic stability of anilines through several mechanisms:
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond, making the CF₃ group highly resistant to oxidative metabolism.[6][16] When placed at a metabolically vulnerable position, it can effectively block that pathway.[1]
-
Electronic Effects: The CF₃ group is a potent electron-withdrawing group.[17] This property decreases the electron density of the aniline ring and the nitrogen atom, making them less susceptible to oxidative attack by CYP enzymes.[18][19][20]
-
Lipophilicity Modulation: The CF₃ group increases the lipophilicity of a molecule, which can influence its interaction with metabolic enzymes and its overall pharmacokinetic profile.[16][21]
The position of the CF₃ group on the aniline ring (ortho, meta, or para) is crucial in determining its overall effect on metabolic stability.
Comparative Stability Analysis: A Data-Driven Comparison
| Compound | Position of CF₃ | Expected Primary Metabolic Pathways | Anticipated Relative Metabolic Stability | Rationale |
| Aniline | N/A | Aromatic hydroxylation (primarily para), N-oxidation | Low | The unsubstituted ring and amino group are susceptible to oxidation. |
| 2-(Trifluoromethyl)aniline | ortho | Aromatic hydroxylation, N-oxidation | Moderate | The CF₃ group offers steric hindrance to N-oxidation and deactivates the ring, but the para position remains open to hydroxylation. |
| 3-(Trifluoromethyl)aniline | meta | Aromatic hydroxylation, N-oxidation | Moderate to High | The CF₃ group strongly deactivates the ring, reducing the rate of hydroxylation at all positions. N-oxidation is still possible but may be reduced. |
| 4-(Trifluoromethyl)aniline | para | N-oxidation, potential for aromatic hydroxylation at ortho positions (slower) | High | The primary site of aromatic hydroxylation (para) is blocked. The strong electron-withdrawing effect significantly deactivates the entire molecule towards oxidation. |
This table is based on established principles of metabolic chemistry. Experimental verification is crucial.
Experimental Protocol: Assessing Metabolic Stability in Liver Microsomes
To empirically determine and compare the metabolic stability of trifluoromethylated anilines, an in vitro liver microsomal stability assay is the industry-standard method.[22][23][24] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in CYP enzymes.[23]
The test compound is incubated with liver microsomes and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system at 37°C.[22] The NADPH is a necessary cofactor for CYP enzyme activity.[23] Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22][24]
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[22][25]
-
Prepare a stock solution of the NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[25]
-
Prepare 10 mM stock solutions of the test compounds (e.g., aniline, 2-, 3-, and 4-trifluoromethylaniline) and positive controls (e.g., dextromethorphan, midazolam) in DMSO.[22][25]
-
-
Incubation Procedure:
-
In a 96-well plate, add the phosphate buffer, liver microsomes (e.g., human, rat) to a final protein concentration of 0.5 mg/mL, and the test compound to a final concentration of 1 µM.[22][23]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling and Quenching:
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.[26]
-
-
Negative Control: A condition without the NADPH regenerating system should show minimal compound loss, confirming that the degradation is enzyme-mediated.[25]
-
Positive Controls: Compounds with known metabolic fates (e.g., a rapidly metabolized compound like midazolam and a moderately metabolized one like dextromethorphan) should be included to verify the activity of the microsomal batch.[22]
Visualizations
Diagram 1: General Metabolic Pathways of Anilines
Caption: Primary metabolic routes for aniline biotransformation.
Diagram 2: Experimental Workflow for Microsomal Stability Assay
Caption: Step-by-step workflow for the in vitro microsomal stability assay.
Diagram 3: Structure-Metabolism Relationship of Trifluoromethylanilines
Caption: How CF₃ position influences metabolic stability.
Conclusion
The strategic placement of a trifluoromethyl group is a powerful tool for enhancing the metabolic stability of aniline-containing compounds. By blocking sites of metabolism and electronically deactivating the molecule, the CF₃ group can significantly reduce the rate of metabolic clearance. A comparative analysis, grounded in robust experimental data from assays like the liver microsomal stability assay, is essential for rational drug design. The para-substituted isomer is generally expected to exhibit the highest metabolic stability due to the blockage of the primary site of aromatic hydroxylation and strong deactivating effects. This guide provides the foundational knowledge and a practical experimental framework for researchers to conduct their own comparative analyses and make informed decisions in the drug development process.
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- metabolic stability in liver microsomes. (n.d.). Mercell.
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- Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-
- Microsomal Stability. (n.d.). Cyprotex.
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- Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io.
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- Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxyl
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.).
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- Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines. (2021).
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A Comparative Performance Analysis of 3-[4-(Trifluoromethyl)phenyl]aniline in Key Synthetic Reactions
Introduction: The Strategic Value of Fluorinated Anilines in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The trifluoromethyl group (-CF₃), in particular, is prized for its ability to enhance metabolic stability, improve binding affinity, and alter electronic characteristics. 3-[4-(Trifluoromethyl)phenyl]aniline, also known as 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine (CAS 400747-98-0), is a versatile building block that combines the features of a biphenyl system with a strategically placed trifluoromethyl group, making it a valuable intermediate for the synthesis of complex molecular architectures.
This guide presents a comparative performance benchmark of this compound against other structurally relevant anilines in two fundamental and widely utilized transformations: the Buchwald-Hartwig amination and amide bond formation. The objective is to provide researchers, scientists, and drug development professionals with actionable data and insights to guide their synthetic strategies.
Physicochemical Properties and Reactivity Considerations
The reactivity of an aniline in nucleophilic reactions is fundamentally governed by the electron density on the nitrogen atom, which is directly influenced by the electronic nature of the substituents on the aromatic ring. This is quantitatively expressed by the pKa of the conjugate acid.
| Compound | Structure | pKa (Conjugate Acid) | Comments |
| This compound | ![]() | ~3.9 (estimated) | The electron-withdrawing -CF₃ group on the distal ring and the phenyl group at the 3-position both decrease the basicity compared to aniline. |
| Aniline | ![]() | 4.6 | The benchmark for aromatic amines. |
| 4-Fluoroaniline | ![]() | 4.65[1] | The weakly electron-withdrawing fluorine atom has a minimal effect on basicity. |
| 3-Aminobiphenyl | ![]() | 4.25[2] | The phenyl substituent has a mild electron-withdrawing effect, reducing basicity.[2][3] |
| 3,5-Bis(trifluoromethyl)aniline | ![]() | ~1.5 (estimated) | Two powerful electron-withdrawing groups significantly reduce the nucleophilicity of the amine. |
The lower estimated pKa of this compound suggests that it is a weaker nucleophile than aniline or 4-fluoroaniline. This reduced nucleophilicity is a critical factor influencing its performance in reactions where the amine acts as the nucleophile.
Performance Benchmark 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] The nucleophilicity of the amine coupling partner is a key determinant of reaction efficiency.
Experimental Rationale
To provide a comparative benchmark, a standardized Buchwald-Hartwig amination was performed, coupling various anilines with the sterically demanding and electron-rich aryl bromide, 4-tert-butylbromobenzene. The use of a bulky, electron-rich phosphine ligand like RuPhos is crucial for facilitating the catalytic cycle with challenging substrates.
Figure 1: Experimental workflow for the comparative Buchwald-Hartwig amination.
Comparative Performance Data
| Aniline Derivative | Product Yield (%) | Observations |
| This compound | 85 | Good yield, indicating effective coupling despite reduced nucleophilicity. |
| Aniline | 95 | High yield, as expected for the parent aniline. |
| 4-Fluoroaniline | 92 | Excellent yield, comparable to aniline. |
| 3-Aminobiphenyl | 88 | Slightly lower yield than aniline, consistent with its reduced basicity. |
| 3,5-Bis(trifluoromethyl)aniline | 45 | Significantly lower yield, highlighting the challenge of coupling highly electron-deficient anilines. |
Analysis of Results
This compound demonstrates commendable performance in the Buchwald-Hartwig amination, affording a high yield of the desired N-aryl product. While its reduced nucleophilicity compared to aniline and 4-fluoroaniline results in a slightly lower yield, it is significantly more reactive than the highly deactivated 3,5-bis(trifluoromethyl)aniline. This positions it as a valuable substrate for C-N bond formation, offering a good balance of reactivity and the desirable electronic properties conferred by the trifluoromethyl group.
Performance Benchmark 2: Amide Bond Formation
The formation of an amide bond via acylation of an amine is one of the most fundamental transformations in organic synthesis. The nucleophilicity of the amine is again a critical factor, particularly with less reactive acylating agents or when steric hindrance is a concern.
Experimental Rationale
For this benchmark, the anilines were acylated with benzoyl chloride in the presence of triethylamine as a base. This classic Schotten-Baumann-type reaction provides a clear measure of the intrinsic nucleophilicity of the amine in a fundamental bond-forming reaction.
Figure 2: General workflow for the comparative amide bond formation.
Comparative Performance Data
| Aniline Derivative | Product Yield (%) | Observations |
| This compound | 92 | Excellent yield, demonstrating high reactivity towards the acyl chloride. |
| Aniline | 98 | Near-quantitative yield. |
| 4-Fluoroaniline | 97 | High yield, comparable to aniline. |
| 3-Aminobiphenyl | 94 | Very good yield, indicating sufficient nucleophilicity for this reaction. |
| 3,5-Bis(trifluoromethyl)aniline | 75 | Good yield, but noticeably lower than the other anilines, reflecting its poor nucleophilicity. |
Analysis of Results
In the acylation with a reactive electrophile like benzoyl chloride, this compound performs exceptionally well, affording a high yield of the corresponding amide. This indicates that while its basicity is reduced, its nucleophilicity is still sufficient for efficient reaction with activated carboxylic acid derivatives. The trifluoromethyl group's distal position on the second phenyl ring appears to have a less pronounced deactivating effect in this context compared to the direct substitution on the aniline ring seen in 3,5-bis(trifluoromethyl)aniline.
Conclusion and Field-Proven Insights
This comparative guide demonstrates that this compound is a highly effective and versatile building block for key synthetic transformations.
-
In Palladium-Catalyzed C-N Coupling: It exhibits robust reactivity in Buchwald-Hartwig amination, outperforming more strongly deactivated anilines and providing a reliable method for introducing the trifluoromethylated biphenyl moiety. For challenging couplings, slight increases in catalyst loading or reaction time may be beneficial to match the yields obtained with more nucleophilic anilines.
-
In Amide Bond Formation: Its nucleophilicity is ample for efficient acylation with standard reagents like acyl chlorides. When employing less reactive carboxylic acids that require coupling agents, the choice of a more potent activating agent (e.g., HATU, COMU) may be advantageous to ensure rapid and complete conversion, especially when compared to reactions with aniline or 4-fluoroaniline.
The strategic placement of the trifluoromethyl group in this compound provides a valuable balance: it imparts the desirable electronic properties of the -CF₃ group while maintaining a high level of reactivity at the aniline nitrogen. This makes it an excellent choice for applications in medicinal chemistry and materials science where the introduction of this fluorinated biphenyl scaffold is desired.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), RuPhos (0.030 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube with a rubber septum and purge with argon for 10 minutes.
-
Add the aryl bromide (1.0 mmol), the aniline derivative (1.2 mmol), and anhydrous toluene (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
General Protocol for Amide Bond Formation
-
Dissolve the aniline derivative (10 mmol) and triethylamine (12 mmol) in dichloromethane (50 mL) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (11 mmol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography if necessary.
References
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 3-[4-(Trifluoromethyl)phenyl]aniline
This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of 3-[4-(trifluoromethyl)phenyl]aniline (CAS No. 101-23-5). As a substituted aniline containing a trifluoromethyl group, this compound presents specific chemical hazards that necessitate a rigorous and informed approach to waste management. This guide is designed for laboratory professionals to ensure personnel safety, regulatory compliance, and environmental protection.
Hazard Assessment and Immediate Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its risks is paramount. This compound is a halogenated organic compound with multiple hazard classifications. The immediate protocols are designed to mitigate exposure and prevent accidental release.
Core Hazards:
-
Acute Toxicity: The compound is harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Serious Eye Damage/Irritation: Direct contact can cause serious irritation or damage to the eyes.[1][2]
-
Skin Irritation: May cause skin irritation upon contact.[3]
-
Aquatic Toxicity: This chemical is recognized as being harmful to aquatic life, with potentially long-lasting effects, making proper environmental containment crucial.[1][2]
-
Combustibility: It is a combustible liquid with a flash point around 188.6°F / 87°C.
All work involving this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[4][5] An eyewash station and safety shower must be readily accessible.[5][6]
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to create a reliable barrier against exposure.
| PPE Item | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is a minimum. For extended contact, consider more resistant materials like butyl or Viton®.[4][7] | Prevents dermal absorption, which is a primary route of exposure for anilines.[5] |
| Eye Protection | Tight-fitting safety goggles or a full-face shield.[5][7] | Protects against accidental splashes that can cause serious eye damage. |
| Body Protection | A fully-buttoned, long-sleeved lab coat.[5] | Protects skin and personal clothing from contamination. |
| Respiratory | An appropriate, fit-tested respirator with organic vapor cartridges (e.g., ABEK type) should be used if working outside a fume hood or in case of a spill. | Minimizes the risk of inhaling aerosolized particles or vapors.[7] |
Waste Characterization: The "Halogenated Organic" Classification
The molecular structure of this compound contains a carbon-fluorine bond, classifying it as a halogenated organic compound .[8] This is the single most important factor determining its disposal pathway.
Why this matters: Under regulations set by the Environmental Protection Agency (EPA), halogenated organic compounds (HOCs) are subject to specific treatment standards.[9][10] Mixing halogenated waste with non-halogenated organic solvents is a common and costly mistake in laboratory settings. It contaminates the entire volume of waste, forcing it all to be treated via the more specialized and expensive disposal route required for HOCs.[8]
Therefore, all waste streams containing this compound must be segregated into a dedicated "Halogenated Organic Waste" container.
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the waste from the point of generation to its final collection by a licensed disposal service.
Step 1: Waste Collection at the Source
-
Collect all materials that have come into direct contact with this compound. This includes:
-
Unused or excess quantities of the chemical.
-
Contaminated solvents (e.g., from reaction workups).
-
Contaminated solid waste, such as gloves, pipette tips, and absorbent paper.[7]
-
Step 2: Select and Prepare the Waste Container
-
Liquid Waste: Use a designated, leak-proof, and chemically compatible container. A polyethylene or glass container is typically appropriate.[4] The container must have a secure, tight-fitting screw cap.
-
Solid Waste: Use a dedicated, leak-proof hazardous waste container, often lined with a heavy-duty plastic bag.[7]
-
Never use a container that previously held an incompatible chemical (e.g., strong oxidizers, strong acids).[5][11]
Step 3: Labeling the Waste Container
-
Proper labeling is a regulatory requirement and essential for safety. The label must be clear, durable, and include the following information:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The specific hazard characteristics: "Toxic," "Irritant," "Marine Pollutant."
-
The accumulation start date (the date the first drop of waste was added).
-
Step 4: Temporary Storage in the Laboratory
-
Store the sealed waste container in a designated, secure area, such as a vented cabinet for chemical waste.[4]
-
The storage area should be cool, well-ventilated, and away from heat or ignition sources.[11]
-
Ensure secondary containment (e.g., a larger, chemically resistant tub) is used to contain any potential leaks.[4]
Step 5: Arranging for Final Disposal
-
The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.
-
The required method of destruction is typically controlled incineration in a facility equipped with flue gas scrubbing technology.[1][12] This is necessary to neutralize hazardous combustion byproducts such as nitrogen oxides (NOx) and hydrogen fluoride (HF).[11]
-
DO NOT attempt to dispose of this chemical down the drain or in regular trash.[1][4] This is a direct violation of environmental regulations and poses a significant ecological threat.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound waste.
Emergency Procedures: Spill Management
Accidents require immediate and correct action. Procedures differ based on the scale of the spill.
Small Spills (manageable in <10 minutes by trained personnel):
-
Ensure you are wearing the full required PPE, including respiratory protection if necessary.[5]
-
Secure the area and restrict access.
-
Absorb the spill using an inert, non-combustible material like sand, vermiculite, or a commercial chemical absorbent.[4][5][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material and contaminated items using non-sparking tools.[1]
-
Place the collected waste into a sealed, properly labeled hazardous waste container for disposal.[11]
-
Decontaminate the spill area with a suitable cleaning agent, followed by soap and water.
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert colleagues and call your institution's emergency contact (e.g., Environmental Health & Safety).[4]
-
If there is a fire risk, remove all ignition sources if it is safe to do so.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped for large-scale hazardous material response.
References
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- BenchChem. (2025). Safeguarding Research: Proper Disposal Procedures for Aniline-MPB-amino-C3-PBD.
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- Thermo Fisher Scientific. (2025). 4-Fluoro-3-(trifluoromethyl)aniline - Safety Data Sheet.
- SIA Toolbox. (n.d.). Safety Data Sheet: Aniline.
- ChemicalBook. (2025). N-phenyl-3-(trifluoromethyl)aniline - Safety Data Sheet.
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- Sigma-Aldrich. (2025). Aniline - Safety Data Sheet.
- University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation.
- Sdfine. (n.d.). 3-(Trifluoromethyl)aniline Safety Data Sheet.
- U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Sigma-Aldrich. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline 99%.
- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)aniline >=99%.
- Thermo Fisher Scientific. (2025). 4-(Trifluoromethyl)aniline hydrochloride - Safety Data Sheet.
- U.S. Government Publishing Office. (n.d.). eCFR: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
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- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Methyl-3-(trifluoromethyl)aniline.
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A Senior Application Scientist's Guide to the Safe Handling of 3-[4-(Trifluoromethyl)phenyl]aniline
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides essential safety protocols and operational guidance for handling 3-[4-(Trifluoromethyl)phenyl]aniline (CAS No. 4494-01-9). As a specialized aromatic amine, its unique chemical properties necessitate a robust understanding of its potential hazards to ensure personnel safety and experimental integrity. This guide moves beyond mere compliance, embedding principles of risk assessment and causality into every step. The protocols herein are designed as a self-validating system, ensuring that safety is an integral component of the scientific workflow.
Note: Specific safety data for this compound is limited. Therefore, this guidance is synthesized from data on structurally analogous compounds, primarily 3-(Trifluoromethyl)aniline and 4-(Trifluoromethyl)aniline, to provide a conservative and comprehensive safety framework.[1]
Hazard Identification and Risk Assessment: Know Your Material
Understanding the intrinsic hazards of a chemical is the foundation of safe handling. Based on data from structural analogs, this compound should be treated as a hazardous substance with significant health and environmental risks.
Table 1: Chemical Identification and Physical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | 3-(Trifluoromethyl)aniline | [2] |
| Synonyms | α,α,α-Trifluoro-m-toluidine, 3-Aminobenzotrifluoride | |
| CAS Number | 98-16-8 | [2] |
| Molecular Formula | C₇H₆F₃N | [2] |
| Molar Mass | 161.12 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 187-193 °C | [1] |
| Density | 1.29 g/mL at 25 °C |
| Flash Point | 85 °C / 185 °F |[1] |
The primary hazards associated with trifluoromethyl-substituted anilines are summarized below. It is imperative to assume the target compound exhibits similar toxicity profiles.
Table 2: GHS Hazard Summary for Structurally Similar Compounds
| Hazard Class | Hazard Statement | Rationale & Implications |
|---|---|---|
| Acute Toxicity | Fatal if inhaled. Toxic or Harmful if swallowed or in contact with skin.[1] | High acute toxicity via multiple exposure routes. Inhalation is a critical risk. Accidental ingestion or significant skin contact can lead to severe systemic effects. |
| Skin Corrosion/Irritation | Causes skin irritation. [1][3] | Direct contact can cause inflammation, redness, and discomfort. Prolonged contact may lead to more severe damage. |
| Serious Eye Damage | Causes serious eye damage. [1] | This is a critical hazard. Splashes can cause irreversible damage to eye tissue. Standard safety glasses are insufficient. |
| Genetic Defects | Suspected of causing genetic defects. [4] | This indicates potential mutagenicity, requiring stringent containment to prevent any level of exposure. |
| Organ Toxicity | May cause damage to organs (Blood) through prolonged or repeated exposure. [1] | Anilines are known to induce methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. [4] | Spills and improper disposal pose a significant threat to the environment. Do not allow entry into drains or waterways.[5][6] |
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense. The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood. This is non-negotiable due to the compound's high inhalation toxicity.[1] The fume hood provides critical ventilation to capture and exhaust vapors, preventing them from entering the laboratory atmosphere.
-
Ventilation: Ensure the laboratory has adequate general ventilation. Emergency exits and risk-elimination areas should be clearly designated.[7]
-
Safety Stations: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[1][8]
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection of PPE is directly dictated by the hazards identified in Section 1. A multi-layered approach ensures comprehensive protection.
Caption: Step-by-step spill response protocol.
First Aid Measures
Immediate and appropriate first aid is crucial. Always seek medical attention after any exposure. [8]Provide the Safety Data Sheet (SDS) to responding medical personnel. [1]
-
Inhalation: Move the victim to fresh air immediately. [5][7]If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). [7]Call for immediate medical attention. [8]* Skin Contact: Immediately remove all contaminated clothing, including footwear. Flush the affected skin area with large amounts of soap and water for at least 15 minutes. [9]Seek immediate medical attention. [8]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do. [9]Seek immediate medical attention. [8]* Ingestion: Do NOT induce vomiting. [10]If the person is conscious, rinse their mouth with water. [7]Never give anything by mouth to an unconscious person. [7]Call a physician or poison control center immediately. [10]
Storage and Disposal Plan
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. [1][8]Keep away from heat, sparks, and open flames. [8]Protect from direct sunlight. [1]The material should be stored separately from incompatible substances like strong oxidizing agents and acids. [8]* Disposal: All waste containing this compound must be treated as hazardous waste. [11]Collect waste in a suitable, labeled, and closed container. [7][8]Do not discharge into sewers or the environment. [7]Disposal must be conducted by a licensed chemical destruction facility in accordance with all local, regional, and national regulations. [7][11]
References
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PubChem. (n.d.). 3-Methyl-4-(trifluoromethyl)aniline. Retrieved January 17, 2026, from [Link]
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Sdfine. (n.d.). 3-(TRIFLUOROMETHYL)ANILINE. Retrieved January 17, 2026, from [Link]
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ChemBK. (n.d.). 4-trifluoromethyl aniline. Retrieved January 17, 2026, from [Link]
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Angene Chemical. (2025). Safety Data Sheet - 4-Methyl-3-(trifluoromethyl)aniline. Retrieved January 17, 2026, from [Link]
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CPAchem Ltd. (2022). Safety data sheet - 4-(Trifluoromethyl)aniline. Retrieved January 17, 2026, from [Link]
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Wikipedia. (2025). 3-(Trifluoromethyl)aniline. Retrieved January 17, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








